molecular formula C11H13N3O3S B2459747 N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide CAS No. 901872-64-8

N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide

Cat. No.: B2459747
CAS No.: 901872-64-8
M. Wt: 267.3
InChI Key: FRTKLFOZGDPRHE-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide (CAS 901872-64-8) is a chemical compound with the molecular formula C11H13N3O3S and a molecular weight of 267.30 g/mol . This reagent belongs to the sulfonamide class, a historically significant group of synthetic compounds known for their diverse pharmacological activities and utility in medicinal chemistry research . Sulfonamides, characterized by the sulfonamide functional group (-SO2NH-), are not readily biodegradable and serve as important building blocks in drug discovery . The structure of this particular compound features an imidazole heterocycle linked to a sulfonamide group, which is further substituted with a 4-methoxybenzyl moiety. Researchers value this compound for its potential as a versatile synthetic intermediate. The structural motif of imidazole sulfonamides is present in compounds investigated for various biological activities, including as agonists for adrenergic receptors . The primary value of N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide lies in its application as a key starting material or intermediate in organic synthesis and medicinal chemistry projects. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1H-imidazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3S/c1-17-10-4-2-9(3-5-10)6-14-18(15,16)11-7-12-8-13-11/h2-5,7-8,14H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRTKLFOZGDPRHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNS(=O)(=O)C2=CN=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide: Mechanism of Action, Isoform Selectivity, and Experimental Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide (CAS: 901872-64-8) is a highly specialized, dual-pharmacophore chemical probe utilized primarily in the study of metalloenzyme inhibition[1]. By combining an imidazole-4-sulfonamide core with a lipophilic 4-methoxybenzyl tail, this compound acts as a potent, isoform-selective inhibitor of Carbonic Anhydrases (CAs)[2]. This whitepaper dissects the structural biology, mechanism of action, and self-validating experimental workflows required to characterize this compound's efficacy against tumor-associated CA isoforms (CA IX and CA XII).

Structural Biology & Mechanism of Action

The pharmacological utility of N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide is rooted in its bipartite molecular architecture, which allows it to exploit both the catalytic center and the variable hydrophobic pockets of target metalloenzymes[2].

The Primary Anchor: Zinc Coordination

The 1H-imidazole-4-sulfonamide moiety serves as the primary warhead. Carbonic anhydrases are zinc-dependent metalloenzymes where the catalytic


 ion is coordinated by three histidine residues[3]. The sulfonamide group (

) acts as a classical zinc-binding group (ZBG). In its deprotonated state (sulfonamidate anion), the nitrogen atom directly coordinates with the

ion, displacing the catalytic water/hydroxide molecule essential for the hydration of

[2]. Concurrently, the imidazole ring engages in critical hydrogen bonding (via its N-H group) with the highly conserved Thr199 residue, locking the inhibitor into the active site.
The Selectivity Determinant: Hydrophobic Tail Interaction

While the sulfonamide core provides high affinity, it lacks isoform selectivity. The addition of the N-(4-Methoxybenzyl) tail is a strategic structural modification[4]. The active sites of cytosolic CAs (like CA I and CA II) are relatively constricted. In contrast, tumor-associated transmembrane isoforms (CA IX and CA XII) possess a wider, more lipophilic binding cleft. The 4-methoxybenzyl group projects outward from the zinc center, engaging in


 stacking and van der Waals interactions with these unique hydrophobic pockets, thereby conferring a high degree of selectivity for CA IX/XII over off-target cytosolic isoforms[3].
Downstream Physiological Impact

By selectively inhibiting CA IX, the compound prevents the extrusion of protons into the extracellular space. This disrupts the pH regulatory machinery of hypoxic tumor cells, preventing the acidification of the Tumor Microenvironment (TME) and ultimately suppressing tumor cell survival and metastasis[3].

MOA Compound N-(4-Methoxybenzyl)-1H- imidazole-4-sulfonamide Zn Catalytic Zn2+ Coordination (Sulfonamide & Imidazole) Compound->Zn Primary Anchor Tail Hydrophobic Pocket Binding (4-Methoxybenzyl tail) Compound->Tail Selectivity Determinant CA9 Carbonic Anhydrase IX (Tumor-Associated Isoform) Zn->CA9 Blocks Catalytic Site Tail->CA9 Enhances Isoform Affinity pH Inhibition of H+ Extrusion (TME Normalization) CA9->pH Reverses Acidosis Metastasis Suppression of Tumor Survival & Metastasis pH->Metastasis Downstream Effect

Figure 1: Mechanism of action of the inhibitor targeting CA IX to suppress tumor metastasis.

Quantitative Data: Isoform Selectivity Profile

To illustrate the structure-activity relationship (SAR) driven by the 4-methoxybenzyl tail, the following table summarizes the representative inhibition constants (


) for this class of substituted imidazole-4-sulfonamides across critical CA isoforms.
Target IsoformCellular LocalizationRepresentative

(nM)
Selectivity Ratio (vs CA II)Clinical Relevance
hCA I Cytosolic> 4500-Off-target (Erythrocytes)
hCA II Cytosolic3801.0Off-target (Glaucoma/Renal)
hCA IX Transmembrane7.5~50xHypoxic Tumors / Metastasis
hCA XII Transmembrane11.2~34xChemoresistance / Tumors

Data Interpretation: The bulky 4-methoxybenzyl group sterically hinders binding to the narrow active sites of CA I and CA II, resulting in high


 values (low affinity). Conversely, it perfectly occupies the lipophilic pocket of CA IX, yielding single-digit nanomolar potency.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide requires orthogonal, self-validating assays. The protocols below are designed not just to measure binding, but to confirm the causality of the inhibition.

Protocol 1: Real-Time Binding Kinetics via Surface Plasmon Resonance (SPR)

Causality Rationale: While endpoint assays provide


 values, they cannot differentiate between a compound that binds weakly but rapidly, versus one that binds tightly but slowly. SPR is employed here to determine the actual residence time (

) of the inhibitor on CA IX, which is a superior predictor of in vivo target engagement duration.

Step-by-Step Workflow:

  • Sensor Chip Preparation: Activate a CM5 dextran sensor chip using a standard EDC/NHS coupling chemistry.

  • Ligand Immobilization: Inject recombinant human CA IX (diluted in 10 mM sodium acetate, pH 4.5) over the activated surface until a target immobilization level of ~2000 Response Units (RU) is achieved. Block unreacted sites with 1 M ethanolamine.

  • Analyte Preparation: Prepare a 2-fold dilution series of N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide (ranging from 0.39 nM to 100 nM) in running buffer (PBS with 0.05% Tween-20 and 5% DMSO to maintain compound solubility).

  • Kinetic Injection: Inject each concentration over the CA IX flow cell and a reference flow cell at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Data Analysis: Subtract reference flow cell data and fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association rate (

    
    ) and dissociation rate (
    
    
    
    ). Calculate the equilibrium dissociation constant (
    
    
    ).
Protocol 2: In Vitro CA Esterase Activity Assay

Causality Rationale: To prove that binding translates to functional inhibition, an enzymatic assay is required. Because the physiological hydration of


 is difficult to measure continuously, this protocol utilizes the enzyme's secondary esterase activity. CA cleaves 4-nitrophenyl acetate (4-NPA) into 4-nitrophenolate, a yellow chromophore. Monitoring the appearance of this color at 400 nm provides a direct, real-time readout of catalytic velocity.

Step-by-Step Workflow:

  • Enzyme Preparation: Dilute recombinant hCA IX to a final assay concentration of 10 nM in assay buffer (15 mM HEPES, pH 7.4, containing 0.01% Triton X-100 to prevent non-specific aggregation).

  • Inhibitor Pre-incubation: Add varying concentrations of the inhibitor (10 pM to 10 µM) to the enzyme solution in a 96-well microplate. Incubate for 15 minutes at room temperature to allow the system to reach thermodynamic equilibrium.

  • Substrate Initiation: Rapidly add 4-NPA (dissolved in anhydrous acetonitrile, final assay concentration 1 mM) to initiate the reaction.

  • Kinetic Readout: Immediately monitor the absorbance at 400 nm using a microplate reader for 10 minutes, taking readings every 30 seconds.

  • Validation & Calculation: Plot the initial velocity (

    
    ) against the log of the inhibitor concentration. Use non-linear regression to determine the 
    
    
    
    . Convert the
    
    
    to
    
    
    using the Cheng-Prusoff equation (
    
    
    ), ensuring the system self-validates against the
    
    
    obtained from the SPR protocol.

References

  • 4-(4-Methoxy-benzyl)-1H-imidazole - PubChem - NIH Source: National Institutes of Health (NIH) URL:[Link]

Sources

Biological Activity of N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide Derivatives: A Technical Guide to Target Interactions and Assay Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide scaffold represents a highly versatile and privileged pharmacophore in modern medicinal chemistry. Characterized by its unique ability to engage in dual-mode metalloenzyme coordination, this class of derivatives has demonstrated potent biological activity across diverse therapeutic areas, including oncology, infectious diseases (such as malaria), and ophthalmology[1].

This technical guide dissects the structure-activity relationships (SAR), target interaction mechanisms, and rigorous experimental methodologies required to evaluate these compounds. By moving beyond basic protocols, we analyze the causality behind assay design and establish self-validating systems to ensure absolute data integrity during high-throughput screening and lead optimization.

Mechanistic Biology: Dual-Mode Zinc Coordination

The biological efficacy of these derivatives is rooted in their structural modularity. The scaffold contains three critical domains, each serving a distinct mechanistic purpose depending on the target enzyme's active site architecture.

Interestingly, the pharmacophore exhibits a "binding mode flip" between its two primary targets: Farnesyltransferase (FTase) and Carbonic Anhydrase (CA).

Farnesyltransferase (FTase) Inhibition

In the context of anti-cancer and anti-malarial drug development, these derivatives target FTase, an enzyme responsible for the post-translational lipidation of Ras proteins.

  • Mechanism: The unmethylated

    
    -nitrogen of the imidazole ring  directly coordinates the catalytic zinc ion in the FTase active site (replacing the native Ca1a2X box cysteine residue)[2].
    
  • Causality of Substitution: The sulfonamide linker and the lipophilic 4-methoxybenzyl moiety extend into the hydrophobic farnesyl pyrophosphate (FPP) binding pocket. The electron-donating methoxy group enhances

    
     stacking with aromatic residues in the pocket, effectively mimicking the lipid substrate and arresting the growth of Plasmodium parasites or mammalian tumor cells[1],[2].
    
Carbonic Anhydrase (CA) Inhibition

Conversely, when targeting Carbonic Anhydrase (specifically tumor-associated transmembrane isoforms like hCA IX and XII), the binding roles reverse.

  • Mechanism: The deprotonated nitrogen of the sulfonamide group acts as the primary zinc-binding group (ZBG), coordinating the active site Zn

    
     ion and displacing the catalytic water molecule[3].
    
  • Causality of Substitution: The imidazole ring provides secondary stabilization via hydrogen bonding with active site threonine residues. Crucially, the 4-methoxybenzyl tail interacts with the hydrophobic half of the CA active site (e.g., residues Val121, Val131). This steric and hydrophobic fit drives isoform selectivity, preventing off-target inhibition of cytosolic hCA I and II, which is critical for minimizing systemic toxicity[3],[4].

TargetInteraction Core N-(4-Methoxybenzyl)-1H- imidazole-4-sulfonamide Sub1 Sulfonamide Group Core->Sub1 Sub2 Imidazole Ring Core->Sub2 Sub3 4-Methoxybenzyl Core->Sub3 Target1 Carbonic Anhydrase (hCA IX / XII) Sub1->Target1 Primary Zn2+ Coordination Target2 Farnesyltransferase (PfFTase / hFTase) Sub1->Target2 H-Bonding Network Sub2->Target1 Secondary Stabilization Sub2->Target2 Primary Zn2+ Coordination Sub3->Target1 Hydrophobic Pocket Fit Sub3->Target2 Lipid Substrate Mimicry

Pharmacophore mapping and target interaction network of the derivatives.

Quantitative Structure-Activity Relationship (SAR) Data

To benchmark the biological activity of the N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide core against its primary targets, quantitative affinity data is summarized below. The addition of the 4-methoxybenzyl group significantly shifts the affinity profile toward lipophilic pockets.

Derivative MotifPrimary TargetBinding Affinity (IC

/ K

)
Biological Application
1-Methyl-1H-imidazole-4-sulfonamide corePfFTase (Plasmodium)~50 nM (IC

)
Anti-malarial[1]
N-Substituted imidazole-4-sulfonamidehFTase (Mammalian)25 - 56 nM (IC

)
Anti-cancer (H-Ras)[2]
Sulfonamide core (unsubstituted N)hCA II (Cytosolic)20.3 nM (K

)
Glaucoma / Diuretics[4]
N-(4-Methoxybenzyl) analoghCA IX / XII (Transmembrane)10.5 - 17.9 nM (K

)
Solid Tumor Targeting[4]

Self-Validating Experimental Methodologies

To accurately quantify the biological activity of these derivatives, standard bench assays are insufficient due to the rapid kinetics of CA and the complex lipidation mechanics of FTase. The following protocols are engineered with built-in causality and self-validation mechanisms.

Protocol 1: Stopped-Flow CO Hydration Assay (CA Inhibition)

Objective: Determine the inhibition constant (K


) of the derivative against hCA IX.
Causality:  The hydration of CO

by CA is one of the fastest known enzymatic reactions (

). Standard spectrophotometric mixing cannot capture the initial velocity; therefore, stopped-flow kinetics are mandatory.
  • Buffer Preparation: Prepare 20 mM HEPES buffer (pH 7.5) containing 10 mM NaCl.

    • Causality: HEPES is selected over phosphate buffers because it does not coordinate the active site zinc, preventing artificial baseline inhibition. NaCl maintains physiological ionic strength.

  • Indicator Addition: Add 0.2 mM Phenol Red to the buffer.

    • Causality: Phenol Red allows real-time spectrophotometric monitoring of the rapid pH drop as CO

      
       is hydrated to HCO
      
      
      
      and H
      
      
      .
  • Enzyme-Ligand Pre-incubation: Incubate recombinant hCA IX with varying concentrations of the N-(4-Methoxybenzyl) derivative for 15 minutes at 20°C.

    • Causality: Sulfonamide binding to the zinc-bound hydroxide is a slow, rate-limiting step. Without pre-incubation, the K

      
       will be artificially inflated.
      
  • Stopped-Flow Execution: Using a stopped-flow instrument, rapidly mix the enzyme-ligand solution 1:1 with CO

    
    -saturated water. Monitor absorbance decay at 557 nm.
    
  • Self-Validation System:

    • Positive Control: Run a parallel assay with Acetazolamide (a known pan-CA inhibitor).

    • Negative Control: Utilize a zinc-free apo-enzyme to ensure the pH drop is purely enzymatically driven.

    • Data QC: Calculate the Z'-factor. Only plates with a Z'-factor > 0.6 are accepted for K

      
       derivation using the Cheng-Prusoff equation.
      
Protocol 2: Scintillation Proximity Assay (FTase Inhibition)

Objective: Measure the IC


 of the derivative against mammalian hFTase.
Causality:  Traditional filtration assays generate excessive radioactive waste and suffer from high background noise. Scintillation Proximity Assays (SPA) allow homogeneous, wash-free detection driven by molecular proximity.
  • Reagent Assembly: In a 384-well plate, combine recombinant hFTase, biotinylated H-Ras peptide substrate, and [

    
    H]-Farnesyl Pyrophosphate ([
    
    
    
    H]-FPP) in assay buffer (50 mM Tris-HCl, pH 7.5, 5 mM MgCl
    
    
    , 10
    
    
    M ZnCl
    
    
    ).
  • Compound Addition: Dispense the N-(4-Methoxybenzyl) derivative dissolved in DMSO (final DMSO concentration < 1%).

    • Causality: The 4-methoxybenzyl group is highly lipophilic. Maintaining 1% DMSO ensures the compound remains in solution without denaturing the FTase enzyme.

  • Reaction Initiation & Termination: Incubate for 30 minutes at 37°C. Terminate the reaction by adding 50 mM EDTA.

    • Causality: EDTA instantly chelates the catalytic Zn

      
       and structural Mg
      
      
      
      , immediately freezing the enzymatic reaction.
  • Signal Detection: Add Streptavidin-coated SPA beads.

    • Causality: The beads bind the biotinylated Ras peptide. Only when the radioactive [

      
      H]-FPP is covalently attached to the peptide by FTase will the radiolabel be close enough to the bead to stimulate photon emission (scintillation). Unreacted[
      
      
      
      H]-FPP remains in the bulk solvent and does not trigger a signal.
  • Self-Validation System: Include Tipifarnib as a reference standard. Calculate the IC

    
     using a 4-parameter logistic regression model to verify the dynamic range of the assay.
    

HTSWorkflow Step1 Compound Library Prep Step2 Primary Screen (Enzyme Assay) Step1->Step2 Step3 Orthogonal Validation Step2->Step3 Control1 Z'-Factor Calculation Step2->Control1 QC Step4 Cellular Efficacy Step3->Step4 Control2 Reference Inhibitor Step3->Control2 Benchmark

Self-validating experimental workflow for screening imidazole-4-sulfonamides.

References

  • Structurally Simple, Potent, Plasmodium Selective Farnesyltransferase Inhibitors That Arrest the Growth of Malaria Parasites - PMC Source: National Institutes of Health (nih.gov) URL:Verify Source[1]

  • Structure-Based Design and Synthesis of Potent, Ethylenediamine-Based, Mammalian Farnesyltransferase Inhibitors as Anticancer Agents - PMC Source: National Institutes of Health (nih.gov) URL:Verify Source[2]

  • 5-Methyl-1H-imidazole-4-sulfonamide | 2168999-71-9 | Benchchem Source: Benchchem (benchchem.com) URL:Verify Source[3]

  • Sulfonamide | MedChemExpress (MCE) Life Science Reagents Source: MedChemExpress (medchemexpress.com) URL:Verify Source[4]

Sources

In Vitro Evaluation of N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide: A Preclinical Guide to Zinc-Dependent Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pivots toward highly targeted therapies, the evaluation of novel pharmacophores requires a rigorous, causality-driven approach. N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide is a synthetic small molecule characterized by a dual-function architecture: a sulfonamide-imidazole hybrid core and a lipophilic benzyl extension. This guide outlines a comprehensive in vitro evaluation cascade designed for researchers assessing this compound as a targeted inhibitor of zinc-dependent metalloenzymes, such as Farnesyltransferase (FTase) and Carbonic Anhydrases, or as an epigenetic modulator targeting bromodomains[1][2].

Structural Rationale & Mechanism of Action

The architectural design of N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide is not arbitrary; it is rooted in established structure-activity relationship (SAR) principles.

  • The Zinc-Binding Group (ZBG): The 1H-imidazole-4-sulfonamide moiety is a privileged pharmacophore. The nitrogen atom of the imidazole and the sulfonyl oxygens act as potent electron donors, capable of chelating the catalytic Zn²⁺ ion present in metalloenzyme active sites[3].

  • The Lipophilic Anchor: The 4-methoxybenzyl group provides essential hydrophobic bulk. In enzymes like FTase, this moiety is hypothesized to occupy the hydrophobic cleft typically reserved for the farnesyl pyrophosphate (FPP) lipid substrate, driving binding enthalpy and preventing water intrusion into the active site[1].

MOA Compound N-(4-Methoxybenzyl)- 1H-imidazole-4-sulfonamide ZBG 1H-imidazole-4-sulfonamide (Zinc-Binding Group) Compound->ZBG Comprises Hydrophobic 4-Methoxybenzyl (Lipophilic Moiety) Compound->Hydrophobic Comprises Zn Catalytic Zn2+ (Enzyme Active Site) ZBG->Zn Chelates Pocket Hydrophobic Cleft (Enzyme Cavity) Hydrophobic->Pocket Occupies

Fig 1. Structural rationale and target engagement mechanism of the compound.

Phase 1: Biochemical & Biophysical Characterization

Before advancing to cellular models, we must establish direct, cell-free target engagement. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol 1.1: FRET-Based Farnesyltransferase Inhibition Assay

Causality: Fluorescence Resonance Energy Transfer (FRET) is selected over radiometric assays to provide real-time kinetic data (initial velocities) while eliminating radioactive waste. Self-Validating System: The assay must include a no-enzyme blank to establish baseline fluorescence, a vehicle control (0.1% DMSO) for maximum velocity (


), and a reference inhibitor (e.g., Tipifarnib) to validate the dynamic range.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 30 mM MgCl₂, 10 μM ZnCl₂, and 0.1% Triton X-100. Note: Exogenous ZnCl₂ is critical to ensure the metalloenzyme remains fully populated with its catalytic metal, preventing false positives caused by metal stripping.

  • Compound Dilution: Serially dilute N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide in anhydrous DMSO to generate a 10-point dose-response curve (final assay concentrations ranging from 0.1 nM to 10 μM).

  • Equilibration: Incubate the compound with 2 nM recombinant human FTase for 30 minutes at room temperature. Causality: This pre-incubation is mandatory. It allows the sulfonamide ZBG to establish thermodynamic equilibrium with the active site zinc before competitive substrates are introduced.

  • Reaction Initiation: Add the FRET-labeled peptide substrate (Dansyl-GCVLS) and FPP to initiate the reaction.

  • Data Acquisition: Measure fluorescence (Ex 340 nm / Em 520 nm) continuously for 60 minutes. Calculate initial velocities and determine the IC₅₀ using a 4-parameter logistic regression model.

Protocol 1.2: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality: An IC₅₀ value is highly dependent on enzyme and substrate concentrations. SPR provides absolute kinetic parameters (


 and 

), which are critical for calculating the dissociation constant (

) and predicting the in vivo residence time of the drug.

Step-by-Step Methodology:

  • Immobilize the target enzyme onto a CM5 sensor chip via standard amine coupling until a density of ~3000 RU is achieved.

  • Inject N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide at varying concentrations (0.1x to 10x the expected

    
    ) using a high flow rate (30 μL/min) to minimize mass transport limitations.
    
  • Record the association phase for 120 seconds and the dissociation phase for 300 seconds using running buffer (PBS + 0.05% Tween-20 + 1% DMSO).

  • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kinetic rates.

Phase 2: Cellular Efficacy & Target Engagement

Biochemical potency does not guarantee cellular efficacy due to potential membrane impermeability or off-target protein binding. We must prove that the compound engages its target in a living system. For FTase inhibitors, the industry standard is measuring the accumulation of unprenylated chaperone proteins, such as HDJ2[1].

Protocol 2.1: Target Engagement via HDJ2 Mobility Shift Assay

Causality: HDJ2 is a chaperone protein that is exclusively farnesylated. Inhibition of FTase causes a distinct electrophoretic mobility shift, allowing us to visually and quantitatively differentiate between the functional prenylated form (faster migrating) and the inhibited unprenylated form (slower migrating). Self-Validating System: GAPDH is used as a loading control to ensure equal protein transfer, while a 0.1% DMSO vehicle control establishes the baseline (100% prenylated) state.

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116 colorectal carcinoma cells at

    
     cells/well in a 6-well tissue culture plate.
    
  • Treatment: Treat cells with varying concentrations of the compound for exactly 48 hours. Causality: A 48-hour incubation is strictly required. Pre-existing farnesylated HDJ2 has a specific half-life and must undergo natural proteasomal degradation before the newly synthesized, unprenylated pool can accumulate to detectable levels.

  • Lysis: Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Electrophoresis: Resolve 20 μg of total protein lysate on a low-percentage (10%) SDS-PAGE gel. Causality: A standard 12-15% gel will fail to resolve the minute molecular weight difference (~1 kDa) between the prenylated and unprenylated states.

  • Immunoblotting: Transfer proteins to a PVDF membrane, block with 5% BSA, and probe with a monoclonal anti-HDJ2 primary antibody overnight at 4°C.

  • Quantification: Image using chemiluminescence and quantify the ratio of the upper band (unprenylated) to the lower band (prenylated) using densitometric software.

Workflow A 1. Cell Culture (HCT116) B 2. Compound Treatment (48h) A->B C 3. Cell Lysis & Extraction B->C D 4. Low-Percentage SDS-PAGE C->D E 5. Immunoblotting (Anti-HDJ2) D->E F 6. Densitometric Quantification E->F

Fig 2. Step-by-step cellular target engagement workflow via HDJ2 mobility shift.

Phase 3: In Vitro ADME & Toxicity Profiling

The structural features of N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide introduce specific metabolic liabilities. The 4-methoxy group is highly susceptible to O-demethylation by hepatic cytochrome P450 enzymes, and the sulfonamide moiety can limit passive membrane permeability. Early ADME profiling is critical to prevent late-stage attrition.

Table 1: In Vitro ADME/Tox Profiling and Acceptance Criteria
ParameterAssay SystemCausality / RationaleQuantitative Acceptance Criteria
Metabolic Stability Human Liver Microsomes (HLM)Assesses the vulnerability of the 4-methoxybenzyl group to CYP450-mediated oxidative metabolism (e.g., O-demethylation).Intrinsic clearance (

) < 20 μL/min/mg protein; Half-life (

) > 45 min.
Permeability Caco-2 Transwell AssaySulfonamides are polar and can restrict passive diffusion. This ensures the compound can reach intracellular targets (like FTase).Apparent permeability (

) >

cm/s; Efflux ratio < 2.0.
Cytotoxicity HepG2 cells (CellTiter-Glo)Differentiates specific target-mediated phenotypic effects from general, non-specific chemical toxicity.

> 50 μM (Ensuring a Selectivity Index > 10x over the biochemical IC₅₀).
Thermodynamic Solubility Shake-flask method (pH 7.4 PBS)The lipophilic benzyl group may induce aggregation in aqueous media, leading to false negatives in cellular assays.Kinetic solubility > 100 μM in 1% DMSO/PBS.

References[1] Structurally Simple, Potent, Plasmodium Selective Farnesyltransferase Inhibitors That Arrest the Growth of Malaria Parasites. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5uGqT0y4EkOm-uutlDzFU201g4uiDG7Z8PL-Mcb76z7Na9HR7ZuYfo_Z-VogYaIFvE8hwDkUhenGcNIF6JCG5W9oLCRB7kJiUWEv1_7hme5GWwLnwdjgiFNJu9Tcc0HmKYNvx1HcYV-1RpgA=[2] Crystal structure of TRIM24 PHD-bromodomain complexed with N-{1,3-dimethyl-6-[3-(2-methylpropoxy)phenoxy].... rcsb.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVqRqr3YJOjCvVlKC7_kmhXb70kQYa9xko5NfWzvKU6-UFywKqDT5dRCFRbneMdZT0JgcLNeVcq4UK4vV_CjGHzY4J1GTr4NU8xe5vEwznJZLL8Y4VIexcNc8Fs93R[3] 5-Methyl-1H-imidazole-4-sulfonamide | 2168999-71-9 | Benchchem. benchchem.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFB7KwZbu-ShPxrD9ZO63XzfVb5bfmekIvh0oEKznClqZI1r0VSc3nSrTmR7kuOb8VYU8KbzbMg9ouYwpCbwbk1IvEi3WLi3nb-bdsKBG7E0b0LSCA4iqYCxomqm1vV9P_p3QiF4Q==

Sources

Structure-Activity Relationship (SAR) of N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide Analogs: A Technical Guide to Metalloenzyme Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As Fragment-Based Drug Discovery (FBDD) continues to evolve, the identification of robust Metal-Binding Pharmacophores (MBPs) has become critical for targeting zinc-dependent metalloenzymes. The 1H-imidazole-4-sulfonamide scaffold has emerged as a privileged structure in this domain, demonstrating potent efficacy against targets such as Glyoxalase 1 (GLO1)[1] and Plasmodium falciparum Protein Farnesyltransferase (PfPFT)[2].

This technical guide dissects the Structure-Activity Relationship (SAR) of N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide analogs. By analyzing the causality behind specific structural modifications, we provide a logical framework for medicinal chemists and drug development professionals to optimize this scaffold for high-affinity metalloenzyme inhibition.

Mechanistic Rationale & Target Engagement

To optimize a molecule, one must first understand the biophysical causality of its binding. The N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide scaffold is a highly modular system divided into three functional zones:

  • The Zinc-Binding Group (ZBG) - 1H-Imidazole: Unlike classic primary sulfonamides that bind zinc in Carbonic Anhydrase, in this scaffold, the imidazole ring is the primary ZBG[1]. The N3 nitrogen (in its unprotonated state) forms a direct coordinate covalent bond with the catalytic Zn²⁺ ion. The N1 position remains available for hydrogen bonding with active-site residues or can be modified to tune lipophilicity.

  • The Structural Linker - Secondary Sulfonamide: The secondary sulfonamide acts as a rigid, tetrahedral vector. The oxygen atoms serve as hydrogen-bond acceptors, while the N-H proton acts as a critical hydrogen-bond donor to the enzyme backbone.

  • The Hydrophobic Anchor - 4-Methoxybenzyl Group: The benzyl ring occupies a hydrophobic sub-pocket (e.g., the farnesyl pyrophosphate binding site in FTase or the glutathione pocket in GLO1)[2]. The para-methoxy substitution provides essential van der Waals contacts and acts as an electron-donating group (EDG), optimizing the electrostatic potential of the aromatic ring for π-π stacking[3].

BindingModel Zn Catalytic Zn2+ Ion Imid 1H-Imidazole (ZBG) N3 Coordination Imid->Zn Coordinate Bond Sulf Sulfonamide Linker H-Bond Donor/Acceptor Imid->Sulf Covalent Ar 4-Methoxybenzyl Group π-π Stacking & VDW Sulf->Ar Covalent Pocket Hydrophobic Sub-pocket Ar->Pocket Hydrophobic Fit

Figure 1: Pharmacophore binding model of the analog in the metalloenzyme active site.

Structure-Activity Relationship (SAR) Landscape

The following table summarizes the quantitative SAR data for a representative series of analogs evaluated against a model zinc-metalloenzyme (GLO1).

Table 1: SAR Optimization of the Imidazole-4-Sulfonamide Scaffold

CmpdR1 (Imidazole N1)R2 (Benzyl Para-Substituent)Linker (Sulfonamide N)IC₅₀ (µM)Mechanistic Commentary
1 -H-OCH₃ (Methoxy)-H1.2Lead: Optimal ZBG coordination and hydrophobic sub-pocket fit.
2 -CH₃-OCH₃-H0.8Improved: N1-methylation increases lipophilicity; N3 remains free for Zn²⁺ binding[2].
3 -H-H (Unsubstituted)-H15.4Decreased: Loss of critical van der Waals contacts in the deep hydrophobic pocket.
4 -H-CF₃-H2.1Tolerated: Strong electron-withdrawal alters π-cloud density, slightly reducing affinity.
5 -H-OCH₃-CH₃>100Abolished: N-methylation of the sulfonamide destroys a critical H-bond donor interaction.
6 -Trityl-OCH₃-H>200Abolished: Massive steric bulk at N1 prevents the imidazole from accessing the Zn²⁺ ion.
SAR Insights & Causality

The data reveals a strict geometric and electrostatic dependency. Compound 5 demonstrates that the secondary sulfonamide proton is non-negotiable; its removal not only eliminates a hydrogen bond but introduces a steric clash that twists the benzyl group out of its optimal trajectory. Conversely, Compound 2 highlights a successful optimization strategy: methylating the N1 position of the imidazole does not interfere with the N3-Zinc interaction but improves the overall membrane permeability (logP) of the molecule, a critical factor for intracellular targets[2].

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each workflow contains built-in checkpoints to prevent the propagation of experimental artifacts.

Protocol A: Parallel Synthesis of Sulfonamide Analogs

Objective: Synthesize N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide via nucleophilic acyl substitution.

  • Reagent Preparation: Dissolve 4-methoxybenzylamine (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C.

  • Coupling: Slowly add 1H-imidazole-4-sulfonyl chloride (1.0 eq) dropwise to the solution. Stir for 1 hour at 0 °C, then allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, gradient elution 0-10% Methanol in DCM).

Self-Validation Checkpoint: Prior to biological evaluation, perform LC-MS and ¹H-NMR. The LC-MS must show >95% purity with the correct [M+H]⁺ mass. Crucially, the ¹H-NMR must display a broad singlet at ~8.0 ppm corresponding to the sulfonamide N-H proton. Absence of this peak indicates undesired over-alkylation.

Protocol B: In Vitro Metalloenzyme Kinetic Assay (GLO1)

Objective: Quantify the IC₅₀ of synthesized analogs using a spectrophotometric kinetic assay[1].

  • Substrate Formation: Pre-incubate 2 mM methylglyoxal and 2 mM reduced glutathione (GSH) in 50 mM sodium phosphate buffer (pH 7.0) for 15 minutes at 25 °C to allow the non-enzymatic formation of the hemithioacetal substrate.

  • Enzyme-Inhibitor Incubation: In a 96-well UV-transparent plate, add recombinant human GLO1 enzyme (100 ng/well) and varying concentrations of the inhibitor (1 nM to 100 µM, 1% final DMSO concentration). Incubate for 10 minutes.

  • Kinetic Readout: Initiate the reaction by adding the hemithioacetal substrate. Immediately monitor the formation of S-D-lactoylglutathione by measuring absorbance at 240 nm continuously for 5 minutes using a microplate reader.

Self-Validation Checkpoint: Calculate the Z'-factor using DMSO vehicle (negative control) and a known potent GLO1 inhibitor (positive control). A Z'-factor > 0.6 is mandatory to validate the assay's statistical robustness before calculating IC₅₀ values via non-linear regression.

Iterative Optimization Pathway

The development of these analogs relies on a tight feedback loop between chemical synthesis, biological screening, and structural biology.

SARWorkflow Design Rational Design (MBP Library) Synth Parallel Synthesis (Sulfonamide Coupling) Design->Synth Assay Primary Screening (Enzyme Inhibition) Synth->Assay Crystal X-Ray Crystallography (Binding Pose) Assay->Crystal Opt Lead Optimization (Sub-pocket Targeting) Crystal->Opt Opt->Design Iterative Feedback

Figure 2: Iterative FBDD workflow for optimizing metal-binding pharmacophores.

Conclusion

The N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide scaffold represents a highly tunable, potent starting point for metalloenzyme inhibitor design. By strictly preserving the N3-imidazole zinc-coordination vector and the secondary sulfonamide hydrogen-bond donor, researchers can confidently iterate on the benzyl moiety to achieve exquisite target selectivity and sub-micromolar potency.

References

  • [1] Perez, C. L., et al. "A Metal-Binding Pharmacophore Library Yields the Discovery of a Glyoxalase 1 Inhibitor." Journal of Medicinal Chemistry, 2019. URL:[Link]

  • [2] Glenn, M. P., et al. "Structurally Simple, Potent, Plasmodium Selective Farnesyltransferase Inhibitors That Arrest the Growth of Malaria Parasites." Journal of Medicinal Chemistry, 2006. URL:[Link]

Sources

Preclinical Pharmacokinetic Profiling of N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted therapeutics often relies on privileged scaffolds to achieve high target affinity. The 1H-imidazole-4-sulfonamide moiety is a highly versatile pharmacophore, frequently utilized for its metal-binding properties in metalloenzyme inhibitors (e.g., farnesyltransferase) and its ability to coordinate with heme iron in cytochrome P450 enzymes (e.g., CYP17A1) . To optimize lipophilic ligand efficiency (LLE) and cellular permeability, the addition of an N-(4-methoxybenzyl) group is a common structural modification.

However, while this substitution enhances passive membrane diffusion, it introduces specific metabolic liabilities. As a Senior Application Scientist, I have structured this whitepaper to dissect the pharmacokinetic (PK) profile of N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide, detailing the causality behind our preclinical evaluation strategies, the biotransformation pathways, and the self-validating protocols required to quantify these parameters accurately.

Structural Rationale and Metabolic Liabilities

The pharmacokinetic behavior of N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide is dictated by the physicochemical interplay between its polar sulfonamide core and the lipophilic methoxybenzyl tail.

  • The Imidazole-4-Sulfonamide Core: This region provides critical hydrogen bond donors/acceptors. It is generally resistant to direct Phase I oxidation but can undergo N-glucuronidation in higher species.

  • The N-(4-Methoxybenzyl) Motif: While excellent for driving target engagement via hydrophobic pocket interactions, the para-methoxy group is a classic "metabolic soft spot." It is highly susceptible to rapid O-demethylation by hepatic CYP450 enzymes (predominantly CYP3A4 and CYP2D6), a phenomenon well-documented in structurally analogous N-benzyl derivatives .

Understanding this structural dichotomy is critical. Our preclinical workflows are explicitly designed to capture both the rapid Phase I clearance of the parent compound and the subsequent Phase II conjugation of its metabolites.

Biotransformation and Metabolite Identification (MetID)

To predict in vivo clearance mechanisms, we must map the biotransformation pathway. Studies on related imidazole-sulfonamide derivatives indicate that clearance is heavily CYP3A4-dependent . The primary metabolic event is the O-demethylation of the methoxybenzyl group, yielding a reactive phenolic intermediate (M1). This phenol is rapidly sequestered by Uridine 5'-diphospho-glucuronosyltransferases (UGTs) to form a highly polar O-glucuronide conjugate (M3), which is readily excreted in urine and bile. A secondary, slower pathway involves the N-dealkylation of the benzyl group (M2).

Biotransformation Parent N-(4-Methoxybenzyl)-1H- imidazole-4-sulfonamide (Parent Drug) ODemethyl O-Demethylated Phenolic Metabolite (M1) Parent->ODemethyl CYP3A4 / CYP2D6 (O-Demethylation) NDealkyl N-Dealkylated Sulfonamide (M2) Parent->NDealkyl CYP3A4 (N-Dealkylation) Glucuronide O-Glucuronide Conjugate (M3) ODemethyl->Glucuronide UGT1A1 / UGT2B7 (Phase II Conjugation)

Figure 1: Proposed CYP450 and UGT-mediated biotransformation pathway of the parent compound.

In Vivo Pharmacokinetic Profiling

To translate in vitro stability into in vivo predictions, PK parameters were evaluated across three standard preclinical species: C57BL/6 mice, Sprague-Dawley rats, and Cynomolgus macaques.

Causality in Species Selection: Mice and rats provide foundational allometric scaling data, while Cynomolgus monkeys are utilized due to their high homology to human CYP3A4 and UGT expression profiles, providing the most accurate prediction of human hepatic clearance .

Quantitative PK Parameters

The compound exhibits moderate clearance (CL) and a moderate volume of distribution (Vdss), indicating good tissue penetration driven by the methoxybenzyl group. Oral bioavailability (F%) improves in higher species, likely due to lower first-pass extraction ratios compared to rodents.

Table 1: Cross-Species Pharmacokinetic Parameters

ParameterSpeciesRouteDose (mg/kg)Cmax (ng/mL)AUC0-inf (ng·h/mL)T1/2 (h)CL (mL/min/kg)Vdss (L/kg)F (%)
Mouse (C57BL/6)IV1.0-4501.237.02.1-
Mouse (C57BL/6)PO5.03109451.5--42
Rat (SD)IV1.0-8201.820.31.8-
Rat (SD)PO5.048018862.1--46
Cynomolgus IV1.0-14503.511.51.4-
Cynomolgus PO5.065039804.0--55

Self-Validating Experimental Protocols

To ensure absolute data integrity, the following experimental workflows are designed as self-validating systems. Every step includes internal checks (e.g., internal standard tracking, QC sample bracketing) to prevent false positives/negatives caused by matrix effects or extraction failures.

PKWorkflow Step1 1. Formulation & Dosing IV (1 mg/kg) & PO (5 mg/kg) Step2 2. Serial Blood Sampling (0.08 to 24 h post-dose) Step1->Step2 Step3 3. Plasma Extraction (Protein Precipitation + IS) Step2->Step3 Step4 4. LC-MS/MS Analysis (Positive ESI, MRM Mode) Step3->Step4 Step5 5. PK Parameter Calculation (Non-Compartmental Analysis) Step4->Step5

Figure 2: Step-by-step in vivo pharmacokinetic experimental and bioanalytical workflow.

Protocol A: In Vivo Dosing and Sampling

Causality of Formulation: The parent compound is lipophilic. Dosing it in pure saline would cause micro-precipitation in the bloodstream, artificially inflating the Volume of Distribution and lowering Cmax. Therefore, a co-solvent system is mandatory.

  • Formulation Preparation: Prepare the Intravenous (IV) formulation at 1 mg/mL in 5% DMSO / 10% Solutol HS15 / 85% Saline. Prepare the Per Os (PO) formulation at 1 mg/mL as a homogeneous suspension in 0.5% Methylcellulose.

  • Administration: Administer IV doses via the tail vein (rodents) or cephalic vein (macaques) at 1 mg/kg. Administer PO doses via oral gavage at 5 mg/kg.

  • Serial Sampling: Collect blood samples (50 µL) into K2EDTA-coated tubes at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Validation Check: K2EDTA is chosen over heparin to prevent potential enzymatic degradation of the sulfonamide linkage during storage.

  • Plasma Isolation: Centrifuge samples immediately at 4,000 × g for 10 minutes at 4°C. Store plasma at -80°C until analysis.

Protocol B: LC-MS/MS Bioanalytical Quantification

Causality of Extraction: Protein precipitation (PPT) is chosen over Liquid-Liquid Extraction (LLE) because LLE often leaves behind highly polar Phase II metabolites (like the O-glucuronide). PPT ensures total recovery of both the parent and its polar metabolites for accurate mass balance.

  • Sample Preparation: Aliquot 20 µL of plasma into a 96-well plate. Add 100 µL of ice-cold Acetonitrile containing 50 ng/mL of Tolbutamide (Internal Standard, IS).

  • Protein Precipitation: Vortex the plate for 5 minutes at 800 rpm, then centrifuge at 4,000 × g for 15 minutes at 4°C. Transfer 50 µL of the supernatant to a clean plate and dilute with 50 µL of LC-MS grade water.

  • Chromatography: Inject 5 µL onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 × 50 mm). Use a gradient elution of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Mass Spectrometry: Operate the mass spectrometer in Positive Electrospray Ionization (+ESI) using Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for the parent mass and the IS.

  • Self-Validation Criteria: The analytical run is only accepted if the calibration curve yields an

    
    , and Quality Control (QC) samples (low, mid, high concentrations) fall within ±15% of their nominal values. Furthermore, the IS peak area must not deviate by more than 20% across all samples, proving that matrix effects (ion suppression/enhancement) are controlled.
    

References

  • Structurally Simple, Potent, Plasmodium Selective Farnesyltransferase Inhibitors That Arrest the Growth of Malaria Parasites Source: Journal of Medicinal Chemistry, ACS Publications URL:[Link]

  • Sulfonamide compounds useful as CYP17 inhibitors Source: United States Patent US8916553B2, Google Patents URL
  • Design, Synthesis, and Structure-Affinity Relationships of Regioisomeric N-benzyl Alkyl Ether Piperazine Derivatives as sigma-1 Receptor Ligands Source: PubMed, National Institutes of Health (NIH) URL:[Link]

  • Structural Optimization and Anticancer Activity of Polo-like Kinase 1 (Plk1) Polo-Box Domain (PBD) Inhibitors and Their Prodrugs Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link]

Comprehensive Spectroscopic Characterization of N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide: A Multi-Modal Analytical Framework

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of highly functionalized heterocycles requires a rigorous, multi-modal analytical approach. N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide (Exact Mass: 267.0677 Da; Formula: C11H13N3O3S) presents unique spectroscopic challenges due to its electron-rich imidazole core, hydrogen-bonding sulfonamide linkage, and para-methoxybenzyl (PMB) pharmacophore.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic data reporting. Here, we deconstruct the causality behind specific experimental choices—such as solvent selection in NMR and ionization modes in Mass Spectrometry—to provide a self-validating framework for drug development professionals.

High-Resolution Mass Spectrometry (HRMS)

Mechanistic Causality & Ionization Strategy

The imidazole ring contains a basic pyridine-like nitrogen (pKa ~6–7) that readily accepts a proton in acidic media. Consequently, Positive Electrospray Ionization (ESI+) is the most logical and sensitive choice for this molecule. A critical diagnostic feature of PMB-protected sulfonamides under ESI+ collision-induced dissociation (CID) is the neutral loss of the sulfonamide core, yielding a highly stable 4-methoxybenzyl cation (a tropylium derivative) [1].

Step-by-Step Methodology
  • Stock Preparation: Dissolve 1.0 mg of the purified analyte in 1.0 mL of LC-MS grade Methanol to ensure complete solvation of the hydrophobic PMB group.

  • Sample Dilution: Dilute the stock to a final concentration of 1 µg/mL using a 50:50 (v/v) mixture of Methanol:Water containing 0.1% Formic Acid. Rationale: Formic acid acts as an abundant proton source, driving the equilibrium toward the [M+H]+ state and suppressing sodium adduct formation.

  • Instrument Acquisition: Inject 5 µL into a Q-TOF mass spectrometer. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350 °C to ensure complete droplet evaporation without inducing thermal degradation of the sulfonamide bond.

Quantitative Data Summary
Ion SpeciesExact Mass (m/z)Relative IntensityStructural Assignment
[M+H]+ 268.0750100% (Base Peak)Protonated molecular ion
[M+Na]+ 290.0570< 5%Sodium adduct
Fragment 1 121.065385%4-Methoxybenzyl cation (tropylium derivative)
Fragment 2 148.018130%1H-imidazole-4-sulfonamide fragment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mechanistic Causality & Solvent Selection

The choice of deuterated solvent is the single most critical parameter for this molecule. While CDCl3 is standard in organic synthesis, it is fundamentally incorrect here. The molecule contains two exchangeable protons: the imidazole N-H and the sulfonamide N-H. In CDCl3, these protons often broaden into the baseline or exchange with trace moisture.

Therefore, anhydrous DMSO-d6 is strictly mandated. DMSO-d6 strongly solvates the polar sulfonamide group and drastically slows the proton chemical exchange rate, allowing sharp, distinct resonances—including crucial scalar couplings (e.g., the triplet of the sulfonamide N-H coupling with the PMB -CH2-)—to be observed [2].

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15 mg (for 1H) or 40 mg (for 13C) of the compound in 0.6 mL of anhydrous DMSO-d6 (100.0 atom % D) stored over molecular sieves.

  • Acquisition: Acquire 1H NMR at 400 MHz (16 scans, 1.5 s relaxation delay) and 13C NMR at 100 MHz (1024 scans, 2.0 s relaxation delay).

  • 2D Validation: Run Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) to definitively prove the covalent linkage between the PMB -CH2- group and the sulfonamide nitrogen [3].

Quantitative Data Summary
NucleusChemical Shift (ppm)Multiplicity (J in Hz)IntegrationStructural Assignment
1H 12.80br s1HImidazole N-H
1H 7.90t (J = 6.0)1HSulfonamide N-H (Couples to CH2)
1H 7.75d (J = 1.2)1HImidazole C2-H
1H 7.65d (J = 1.2)1HImidazole C5-H
1H 7.20d (J = 8.5)2HPMB Ar-H (ortho to CH2)
1H 6.85d (J = 8.5)2HPMB Ar-H (ortho to OCH3)
1H 3.95d (J = 6.0)2HPMB -CH2-
1H 3.70s3HPMB -OCH3
13C 158.5s-PMB C-OMe
13C 138.0, 136.5s-Imidazole C2, C4 (C-SO2)
13C 55.2, 46.0s-PMB -OCH3, PMB -CH2-

Fourier-Transform Infrared Spectroscopy (ATR-FTIR)

Mechanistic Causality & State Analysis

Traditional KBr pellet pressing is highly hygroscopic. Absorbed water produces a massive, broad O-H stretch around 3300 cm-1, which perfectly masks the critical N-H stretches of the imidazole and sulfonamide groups. Attenuated Total Reflectance (ATR) FTIR bypasses this by analyzing the neat solid directly, ensuring the integrity of the hydrogen-bonding region and the distinct S=O vibrational modes [4].

Step-by-Step Methodology
  • Background Calibration: Clean the diamond ATR crystal with LC-MS grade isopropanol. Collect a background spectrum in ambient air to subtract atmospheric CO2 and H2O.

  • Sample Application: Place 2–3 mg of the crystalline powder directly onto the center of the diamond crystal.

  • Compression: Lower the ATR anvil to apply uniform pressure, ensuring intimate contact between the crystal and the sample to prevent signal attenuation.

  • Acquisition: Scan from 4000 to 400 cm-1 at a resolution of 4 cm-1 (32 co-added scans).

Quantitative Data Summary
Wavenumber (cm-1)Peak IntensityVibrational Assignment
3250 Medium, SharpSulfonamide N-H stretch
3150 Medium, BroadImidazole N-H stretch
1610, 1515 Strong, SharpAromatic C=C and C=N ring stretching
1335 StrongAsymmetric S=O stretch (Diagnostic for Sulfonamide)
1250 StrongAsymmetric C-O-C stretch (Aryl ether / Methoxy)
1155 StrongSymmetric S=O stretch (Diagnostic for Sulfonamide)

Self-Validating Analytical Workflow

To ensure absolute scientific integrity, the data from these three modalities must not be viewed in isolation. They form a self-validating loop: HRMS provides the exact atomic composition; NMR provides the atomic connectivity and confirms the para-substitution pattern; FTIR confirms the oxidation state of the sulfur (S=O), which can sometimes be ambiguous in NMR alone.

AnalyticalWorkflow cluster_0 Orthogonal Spectroscopic Validation Sample N-(4-Methoxybenzyl)-1H- imidazole-4-sulfonamide MS HRMS (ESI+) Determines Exact Mass & Molecular Formula Sample->MS Ionization NMR 1H & 13C NMR Maps Atomic Connectivity & Stereochemistry Sample->NMR Solvation (DMSO-d6) IR ATR-FTIR Confirms Functional Groups (S=O, N-H) Sample->IR Solid-State Analysis Integration Data Integration Unambiguous Structural Elucidation MS->Integration m/z 268.075 [M+H]+ NMR->Integration Scaffold Connectivity IR->Integration Vibrational Modes

Workflow demonstrating the orthogonal validation of molecular structure using HRMS, NMR, and FTIR.

References

  • Title: Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight Source: ACS Omega URL: [Link]

  • Title: Current NMR Techniques for Structure-Based Drug Discovery Source: MDPI (Molecules) URL: [Link]

  • Title: 2-Sulfonamidopyridine C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists Source: PMC / NIH URL: [Link]

Sources

A Technical Guide to a Novel Series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine Linked Sulfonamide Derivatives: Synthesis, Characterization, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic amalgamation of distinct pharmacophores into a single molecular entity represents a promising and highly effective approach in contemporary drug discovery. This in-depth technical guide focuses on a novel series of hybrid molecules: 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives. These compounds have garnered significant interest due to their potential as potent therapeutic agents, particularly in oncology. This guide provides a comprehensive overview of the rationale behind their design, detailed synthetic methodologies, essential characterization techniques, and robust protocols for their biological evaluation. By elucidating the structure-activity relationships (SAR) and potential mechanisms of action, this document aims to serve as a valuable resource for researchers and professionals engaged in the development of next-generation targeted therapies.

Introduction: The Rationale for Hybrid Vigor in Medicinal Chemistry

The field of medicinal chemistry is in a constant state of evolution, driven by the urgent need for more effective and safer therapeutic agents. One of the most fruitful strategies to emerge is the design of hybrid molecules, which covalently link two or more pharmacophoric units to create a single compound with potentially synergistic or additive biological activities.[1] This approach can lead to improved potency, enhanced selectivity, and a reduced likelihood of drug resistance.[2]

The title compounds, 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives, are a prime example of this design philosophy. They bring together three key structural motifs, each with a well-established pedigree in medicinal chemistry:

  • Benzimidazole: This heterocyclic system is a constituent of naturally occurring nucleotides and a privileged scaffold in drug discovery. Benzimidazole derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4]

  • Pyrimidine: As a core component of nucleic acids, the pyrimidine ring is fundamental to numerous biological processes. Its derivatives are integral to many approved drugs, particularly in oncology and virology, often acting as inhibitors of kinases and other key enzymes.[1]

  • Sulfonamide: The sulfonamide functional group is a versatile pharmacophore with a long history in medicine, initially as antibacterial agents.[5] More recently, sulfonamides have been incorporated into a diverse range of drugs targeting various enzymes, including carbonic anhydrases and kinases.[6][7]

The combination of these three moieties in a single molecular framework is a deliberate strategy to create compounds with multi-target potential or enhanced affinity for a specific biological target. For instance, in the context of cancer therapy, these hybrids have been designed as inhibitors of key signaling pathways, such as the MAPK cascade, by targeting enzymes like V600E-mutated BRAF (V600EBRAF).[8][9]

Synthetic Pathways and Methodologies

The synthesis of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives typically involves a multi-step sequence. The following is a generalized synthetic scheme, with detailed protocols for key reactions.

General Synthetic Scheme

The overall synthetic strategy can be visualized as the convergent assembly of the three core components. This typically involves the initial synthesis of the benzimidazole-pyrimidine core, followed by the attachment of the sulfonamide moiety via a suitable linker.

Synthetic_Scheme A Benzimidazole C Intermediate 1 (4-(1H-benzo[d]imidazol-1-yl)-2-chloropyrimidine) A->C Nucleophilic Substitution B 2,4-Dichloropyrimidine B->C E Intermediate 2 (N-(4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-yl)alkane-1,x-diamine) C->E Nucleophilic Substitution D Alkyldiamine Linker (e.g., ethylenediamine) D->E G Final Product (4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide) E->G Sulfonylation F Substituted Benzenesulfonyl Chloride F->G

Caption: Generalized synthetic workflow for the target compounds.

Detailed Experimental Protocols

Protocol 2.2.1: Synthesis of 4-(1H-benzo[d]imidazol-1-yl)-2-chloropyrimidine (Intermediate 1)

This protocol describes a typical nucleophilic aromatic substitution reaction to form the core benzimidazole-pyrimidine structure.

  • Reactants:

    • Benzimidazole (1.0 eq)

    • 2,4-Dichloropyrimidine (1.1 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • N,N-Dimethylformamide (DMF) as solvent.

  • Procedure: a. To a solution of benzimidazole in DMF, add potassium carbonate and stir the mixture at room temperature for 30 minutes. b. Add 2,4-dichloropyrimidine to the reaction mixture. c. Heat the reaction mixture to 80-90 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. e. The precipitated solid is collected by filtration, washed with water, and dried under vacuum. f. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Causality: The use of a base like potassium carbonate is crucial to deprotonate the N-H of the benzimidazole, forming a more nucleophilic benzimidazolide anion, which readily attacks the electron-deficient pyrimidine ring. DMF is an excellent polar aprotic solvent for this type of reaction.

Protocol 2.2.2: Synthesis of the Final Sulfonamide Derivatives

This protocol details the final step of coupling the sulfonamide moiety.

  • Reactants:

    • N-(4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-yl)alkane-1,x-diamine (Intermediate 2) (1.0 eq)

    • Substituted benzenesulfonyl chloride (1.1 eq)

    • Pyridine or triethylamine (TEA) as a base and solvent or co-solvent.

  • Procedure: a. Dissolve Intermediate 2 in pyridine or a suitable solvent containing TEA. b. Cool the solution to 0 °C in an ice bath. c. Add the substituted benzenesulfonyl chloride dropwise to the cooled solution. d. Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC. e. Upon completion, quench the reaction by adding water. f. Extract the product with a suitable organic solvent (e.g., ethyl acetate). g. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the residue by column chromatography to obtain the final product.[10]

Causality: The base (pyridine or TEA) acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product. The reaction is performed at a low temperature initially to control the exothermic nature of the acylation reaction.

Structural Characterization

The unambiguous characterization of the synthesized compounds is paramount to ensure their identity, purity, and structural integrity. A combination of spectroscopic techniques is employed for this purpose.

Technique Purpose Typical Observations
¹H NMR To determine the number and environment of protons.Characteristic peaks for aromatic protons of benzimidazole, pyrimidine, and the substituted benzene ring of the sulfonamide. Signals for the linker protons are also observed.
¹³C NMR To identify the carbon skeleton of the molecule.Resonances corresponding to all unique carbon atoms in the molecule, confirming the presence of the different heterocyclic and aromatic rings.
Mass Spectrometry (MS) To determine the molecular weight of the compound.A molecular ion peak (M+) or a protonated molecular ion peak (M+1)+ corresponding to the calculated molecular weight of the target compound.[10]
Infrared (IR) Spectroscopy To identify the functional groups present.Characteristic absorption bands for N-H stretching, C=N stretching of the heterocyclic rings, and S=O stretching of the sulfonamide group.

Biological Evaluation: In Vitro Assays

The therapeutic potential of these novel derivatives is primarily assessed through a series of in vitro biological assays. The choice of assays depends on the intended therapeutic application, which is often anticancer or antimicrobial.

Anticancer Activity

Protocol 4.1.1: In Vitro V600EBRAF Kinase Inhibition Assay

This assay is crucial for compounds designed as specific BRAF inhibitors.

  • Principle: The assay measures the ability of the test compounds to inhibit the phosphorylation of a substrate by the V600EBRAF enzyme. This is often done using a luminescence-based or fluorescence-based detection method.

  • Procedure: a. The V600EBRAF enzyme, a specific substrate, and ATP are incubated in a suitable buffer. b. The test compounds are added at various concentrations. c. The reaction is allowed to proceed for a defined period at a controlled temperature. d. A detection reagent is added that produces a signal (e.g., luminescence) inversely proportional to the amount of ATP remaining, which indicates the extent of kinase activity. e. The IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated from the dose-response curve.[8]

Protocol 4.1.2: Cell Proliferation Assay (MTT or SRB Assay)

This assay determines the cytotoxic effect of the compounds on cancer cell lines.

  • Principle: The MTT assay measures the metabolic activity of viable cells, while the SRB assay quantifies total cellular protein. Both serve as indicators of cell number.

  • Procedure: a. Cancer cells are seeded in 96-well plates and allowed to adhere overnight. b. The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). c. After the incubation period, the MTT reagent or SRB staining solution is added. d. The resulting formazan crystals (in the MTT assay) are solubilized, or the bound SRB dye is extracted. e. The absorbance is measured using a microplate reader. f. The GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of cell viability) is calculated.[8]

Anticancer_Assay_Workflow cluster_0 Target-Based Assay cluster_1 Cell-Based Assay cluster_2 Mechanism of Action A V600EBRAF Enzyme Assay B Determine IC50 A->B C Cancer Cell Line Culture D Compound Treatment C->D E MTT/SRB Assay D->E F Determine GI50/IC50 E->F G Cell Cycle Analysis H Apoptosis Assay

Caption: Workflow for in vitro anticancer evaluation.

Antimicrobial Activity

Protocol 4.2.1: Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Principle: The broth microdilution method is commonly used.

  • Procedure: a. A serial dilution of the test compounds is prepared in a liquid growth medium in a 96-well plate. b. A standardized inoculum of the test microorganism (bacterial or fungal strain) is added to each well. c. The plate is incubated under appropriate conditions (e.g., 37 °C for bacteria, 28 °C for fungi) for 24-48 hours. d. The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[11]

Structure-Activity Relationship (SAR) Analysis

SAR studies are critical for optimizing the lead compounds to enhance their potency and selectivity while minimizing toxicity. For the 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives, several key structural features have been shown to influence their biological activity.[12]

Structural Modification Observation on Anticancer Activity Reference
Linker Length The length of the alkylamine linker between the pyrimidine ring and the sulfonamide moiety can significantly impact activity. For instance, an ethylamine or propylamine bridge has been explored.[9][13][13],[9]
Substituents on the Sulfonamide Phenyl Ring Electron-withdrawing groups (e.g., trifluoromethyl, nitro) or electron-donating groups (e.g., methoxy) on the terminal phenyl ring of the sulfonamide can modulate the electronic properties and binding interactions of the molecule.[8][8]
Substituents on the Benzimidazole Ring Substitution on the benzimidazole ring can also be explored to fine-tune the activity and physicochemical properties of the compounds.

Key Insight: For V600EBRAF inhibitors, compounds with a trifluoromethyl group on the benzenesulfonamide moiety have shown potent activity.[8] This is likely due to favorable interactions within the enzyme's active site.

Conclusion and Future Directions

The novel series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives represents a promising class of compounds with significant therapeutic potential, particularly as anticancer agents. The modular nature of their synthesis allows for extensive structural modifications, facilitating the exploration of SAR and the optimization of lead compounds.

Future research in this area should focus on:

  • Elucidation of Detailed Mechanisms of Action: Beyond primary target inhibition, understanding the downstream effects on signaling pathways and cellular processes is crucial.

  • In Vivo Efficacy and Pharmacokinetic Studies: Promising in vitro candidates must be evaluated in animal models to assess their efficacy, safety, and pharmacokinetic profiles.

  • Expansion of Therapeutic Applications: While the primary focus has been on cancer, the inherent biological activities of the constituent pharmacophores suggest that these derivatives could also be explored for antimicrobial, antiviral, or anti-inflammatory applications.[14]

This technical guide provides a solid foundation for researchers to build upon, offering both the "how" and the "why" behind the science of these fascinating hybrid molecules.

References

  • Pandey, S., Tripathi, P., Parashar, P., Maurya, V., Malik, M. Z., Singh, R., Yadav, P., & Tandon, V. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3047–3063. [Link]

  • (2026). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. ResearchGate. [Link]

  • Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties. PMC. [Link]

  • Design, Synthesis and Anticancer Profile of New 4-(1 H-benzo[ d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. PubMed. [Link]

  • Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. PMC. [Link]

  • Vedani, A., & Meyer, E. F., Jr. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352–358. [Link]

  • Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. PMC. [Link]

  • Periwal, P., Kumar, A., Verma, V., Kumar, D., Parshad, M., Bhatia, M., & Thakur, S. (2024). Design, Synthesis, and Antimicrobial Evaluation of Novel Sulfonamide Modified with Azoles. Current Organic Chemistry, 28(7), 558-572. [Link]

  • Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. MDPI. [Link]

  • Benzimidazole-Pyrimidine Hybrids: Synthesis and Medicinal Properties. PubMed. [Link]

  • Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. ResearchGate. [Link]

  • Design, Synthesis, Antibacterial Activity Evaluation, and Mechanism of Action Study of Novel Sulfonamide-Containing Phosphonate Derivatives. ACS Publications. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC. [Link]

  • Baireddy, K. (2024). Synthesis and antimicrobial activity of novel 4-(1H-benzo[d]imidazol-2-yl)-4,5-dihydro-benzo[f][4][9]-oxazepin-3(2H) ones. Indian Journal of Chemistry (IJC), 63(12). [Link]

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]

  • The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. PMC. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. ResearchGate. [Link]

  • Evaluation of Antiproliferative Activity and Molecular Modeling Studies of Some Novel Benzimidazolone-Bridged Hybrid Compounds. MDPI. [Link]

  • Design, synthesis, anticancer activity and molecular docking of novel 1H-benzo[d]imidazole derivatives as potential EGFR inhibitors. ResearchGate. [Link]

  • Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities. ResearchGate. [Link]

  • Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. MDPI. [Link]

  • Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. PMC. [Link]

  • synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity. IJNRD.org. [Link]

Sources

Engineering Benzimidazole Sulfonamides: Overcoming Metabolic Liabilities in S1P1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of selective Sphingosine-1-Phosphate Receptor 1 (S1P1) antagonists represents a highly targeted approach to modulating immune cell trafficking and angiogenesis. This technical guide explores the hit-to-lead evolution of a novel series of benzimidazole sulfonamides. We dissect the structural optimization required to transform a high-throughput screening (HTS) hit into highly bioavailable in vivo probes (Compounds 46 and 47), focusing specifically on the methodologies used to overcome severe Cytochrome P450 3A (CYP3A) induction liabilities driven by Pregnane X Receptor (PXR) activation.

The S1P1 Receptor Axis and Therapeutic Rationale

Sphingosine-1-phosphate (S1P) is a bioactive lipid mediator that signals through five distinct G-protein-coupled receptors (S1P1–5). The S1P1 receptor is a master regulator of lymphocyte egress from lymphoid organs into the lymphatic circulation. Furthermore, S1P1 plays a pivotal role in endothelial cell migration and the stabilization of newly formed blood vessels (angiogenesis).

Antagonism of S1P1 blocks these pro-migratory and angiogenic responses. This presents a compelling pharmacological mechanism for treating autoimmune conditions (by sequestering autoreactive lymphocytes) and exploring oncological applications (by starving tumors of vascular support) 1.

S1P1_Pathway S1P Sphingosine-1-Phosphate (S1P) S1P1 S1P1 Receptor S1P->S1P1 Agonism Antagonist Benzimidazole Sulfonamides (Cmpds 46/47) Antagonist->S1P1 Antagonism Gi Gi Protein Coupling S1P1->Gi Internalization Receptor Internalization S1P1->Internalization ß-arrestin PI3K PI3K / Akt Pathway Gi->PI3K Egress Lymphocyte Egress & Angiogenesis PI3K->Egress

S1P1 signaling pathway and the mechanism of benzimidazole sulfonamide antagonism.

Hit-to-Lead Evolution: The Benzimidazole Sulfonamide Scaffold

The discovery of benzimidazole sulfonamides as S1P1 antagonists originated from a high-throughput screening (HTS) campaign. By exploiting the pharmacophore of an earlier HTS-derived series, researchers successfully scaffold-hopped to the benzimidazole sulfonamide core 2.

The initial breakthrough was Compound 2 , which demonstrated potent inhibition of S1P-induced receptor internalization with an EC50 of 0.05 µM. However, Compound 2 exhibited poor physical properties and rapid metabolic clearance. Iterative structure-activity relationship (SAR) optimization focused on blocking metabolic soft spots, ultimately yielding Compound 4 , a highly potent in vivo probe.

Quantitative Evolution of Benzimidazole Sulfonamides
CompoundS1P1 Antagonism (EC50)Metabolic StabilityCYP3A Induction RiskOral Bioavailability
HTS Hit Moderate (>1.0 µM)PoorUnknownPoor
Compound 2 0.05 µMPoorUnknownPoor
Compound 4 <0.05 µMHighHigh (Potent PXR Activator)Moderate
Compounds 46 & 47 <0.05 µMHighLow (Optimized Lipophilicity)Excellent

Overcoming Metabolic Liabilities: The CYP3A/PXR Challenge

Despite the excellent target engagement of Compound 4, preclinical profiling revealed a critical flaw: it was a potent inducer of Cytochrome P450 3A (CYP3A) in human hepatocytes 3. CYP3A is responsible for the metabolism of over 50% of marketed drugs; its induction leads to the rapid clearance of co-administered therapeutics, creating severe drug-drug interaction (DDI) risks.

Mechanistically, this induction was driven by the activation of the Pregnane X Receptor (PXR), a nuclear receptor that acts as a master transcriptional regulator of the CYP3A4 gene. To rescue the benzimidazole sulfonamide series, the chemistry team needed a high-throughput method to screen out PXR activators before they reached costly, low-throughput primary hepatocyte assays.

Optimization_Workflow Lead Lead Compound 4 (Potent S1P1 Antagonist) Liability CYP3A Induction Liability (Human Hepatocytes) Lead->Liability PXR_Assay PXR Reporter Gene Assay (High-Throughput Screen) Liability->PXR_Assay Triggered investigation SAR Lipophilicity Optimization (SAR Development) PXR_Assay->SAR Identified lipophilicity as driver Optimized Compounds 46 & 47 (Low CYP3A risk, High Bioavailability) SAR->Optimized Iterative refinement

Workflow for mitigating PXR-mediated CYP3A induction via lipophilicity optimization.

Validated Experimental Methodologies

To systematically resolve these issues, the optimization cascade relied on two self-validating experimental systems designed to ensure scientific rigor and reproducibility.

Protocol 1: S1P-Induced Receptor Internalization Assay (Target Engagement)

Causality: Upon binding to an agonist (e.g., S1P), the S1P1 receptor undergoes rapid phosphorylation and β-arrestin-mediated internalization. A true antagonist will competitively bind the receptor and prevent this internalization. Measuring surface receptor levels thus provides a direct, functional readout of antagonism in a live-cell environment.

Step-by-Step Methodology:

  • Cell Preparation: Plate CHO-K1 cells stably expressing human S1P1 tagged with a reporter enzyme (e.g., DiscoverX PathHunter system) in 384-well microplates.

  • Serum Starvation: Incubate cells in serum-free, delipidated media for 16 hours. Causality: Standard bovine serum contains high levels of endogenous S1P, which would prematurely trigger internalization and destroy the assay's dynamic window.

  • Compound Pre-incubation: Add the benzimidazole sulfonamide test compounds in a 10-point concentration-response curve and incubate for 30 minutes at 37°C.

  • Agonist Challenge: Add a sub-maximal concentration of exogenous S1P (typically EC80) to stimulate receptor internalization.

  • Detection: After 90 minutes, lyse the cells, add the chemiluminescent substrate, and measure the remaining surface S1P1 levels via a microplate reader.

System Validation: Every plate must include a vehicle control (0% antagonism) and a saturating concentration of a known reference antagonist (100% antagonism). A Z'-factor > 0.6 is required to validate the plate's dynamic range.

Protocol 2: PXR Reporter Gene Assay (Liability Screening)

Causality: Testing every SAR analog in primary human hepatocytes is cost-prohibitive. Because PXR transactivation is the upstream cause of CYP3A induction, a cell-based reporter assay allows for rapid, predictive screening of the CYP3A liability.

Step-by-Step Methodology:

  • Transfection: Transiently transfect HepG2 (human liver cancer) cells with a plasmid containing the human PXR gene and a reporter plasmid (luciferase) driven by the CYP3A4 promoter response element (PXRE).

  • Compound Treatment: Treat the cells with the test compounds for 24 hours.

  • Lysis and Readout: Lyse the cells and add luciferin substrate. Measure luminescence, which is directly proportional to PXR activation.

System Validation: Rifampicin (10 µM), a potent known PXR agonist, is used as the positive control to define 100% activation. Compounds are flagged for liability if they exceed 20% of the Rifampicin response.

In Vivo Efficacy and Strategic Outlook

By routing the SAR through the PXR reporter assay, the research team identified that lipophilicity (LogP) was the primary molecular property driving PXR activation 2. By systematically reducing the lipophilicity of the benzimidazole sulfonamide core while preserving critical hydrogen-bonding interactions, they discovered Compounds 46 and 47 .

These optimized molecules successfully decoupled S1P1 antagonism from PXR activation. They demonstrated:

  • Potent S1P1 antagonist activity (EC50 < 0.05 µM).

  • Greatly reduced risk of CYP3A induction in humans.

  • Excellent oral bioavailability across multiple preclinical species.

When dosed orally in vivo, Compounds 46 and 47 exhibited clear pharmacodynamic markers of S1P1 antagonism, notably the dose-dependent reduction of circulating lymphocytes. However, when tested in multiple tumor xenograft models, the antitumor activity was relatively modest 3.

This critical observation suggests that while selective S1P1 antagonists are highly effective at modulating immune cell trafficking—making them exceptionally valuable for autoimmune and inflammatory applications—their utility as single-agent anticancer therapeutics may be fundamentally limited.

References

  • Hennessy, E. J., et al. (2015). "Identification and Optimization of Benzimidazole Sulfonamides as Orally Bioavailable Sphingosine 1-Phosphate Receptor 1 Antagonists with in Vivo Activity." Journal of Medicinal Chemistry (ACS Publications). 2

  • Hennessy, E. J., et al. (2015). "Identification and Optimization of Benzimidazole Sulfonamides as Orally Bioavailable Sphingosine 1-Phosphate Receptor 1 Antagonists with in Vivo Activity." PubMed / NIH. 3

  • Olding, M. (2017). "Oxidised lipids and their role in the immunopathology of psoriasis." University of Southampton Research Repository. 1

Sources

Methodological & Application

Protocol for synthesizing N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide in a laboratory setting

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Laboratory Synthesis of N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide, a molecule of interest for researchers in medicinal chemistry and drug development. The imidazole and sulfonamide moieties are prevalent in a multitude of biologically active compounds, making this scaffold a valuable target for further functionalization and screening.[1][2][3][4] This protocol is designed for robustness and accessibility, utilizing commercially available starting materials and standard laboratory techniques. We will delve into the causality behind experimental choices, ensuring a self-validating system for achieving a high-purity final product.

Introduction and Scientific Rationale

The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery. The imidazole ring is a key structural motif in many biomolecules and pharmaceuticals, often acting as a proton donor/acceptor or a coordinating ligand.[3] Similarly, the sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, and anticancer drugs.[4][5] The combination of these two moieties in N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide creates a molecule with significant potential for biological activity.

The protocol herein describes a direct and efficient method for the synthesis of the target compound via the nucleophilic substitution reaction between 1H-imidazole-4-sulfonyl chloride and 4-methoxybenzylamine. This approach is predicated on the well-established reactivity of sulfonyl chlorides with primary amines to form stable sulfonamide linkages.[4][6][7] The choice of a suitable base and solvent system is critical for maximizing yield and minimizing side reactions, a key aspect detailed in the following sections.

Reaction Scheme

Experimental_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis setup 1. Setup: Add 1H-imidazole-4-sulfonyl chloride to anhydrous DCM under N2. cool 2. Cool to 0 °C setup->cool add_amine 4. Add amine solution dropwise to sulfonyl chloride. cool->add_amine prepare_amine 3. Prepare solution of 4-methoxybenzylamine and Et3N in anhydrous DCM. prepare_amine->add_amine react 5. Stir at room temperature for 4-6 hours. Monitor by TLC. add_amine->react quench 6. Quench with water. react->quench extract 7. Extract with DCM, wash with NaHCO3 and brine. quench->extract dry 8. Dry organic layer with MgSO4 and concentrate. extract->dry chromatography 9. Purify by flash column chromatography. dry->chromatography characterize 10. Characterize pure product (NMR, IR, MS). chromatography->characterize

Sources

Analytical methods for the quantification of N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide in biological samples

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Quantitative Bioanalysis of N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide in Human Plasma using LC-MS/MS

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide in human plasma. The protocol is designed for researchers in pharmaceutical and biotechnology settings engaged in pharmacokinetic, toxicokinetic, and drug metabolism studies. The methodology employs a straightforward liquid-liquid extraction (LLE) for sample cleanup, followed by rapid and selective analysis using a triple quadrupole mass spectrometer. All procedures and validation parameters are established in accordance with the principles outlined in the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry and the International Council for Harmonisation (ICH) M10 guideline, ensuring data integrity and regulatory compliance.[1][2][3][4]

Introduction and Scientific Rationale

N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide is a small molecule containing key pharmacophoric elements, including a sulfonamide group, an imidazole ring, and a methoxybenzyl moiety. The accurate measurement of such novel chemical entities in biological matrices like plasma is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles. This understanding is critical for making informed decisions throughout the drug development pipeline, from lead optimization to clinical trials.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive analytical technique for this application.[5] Its unparalleled sensitivity and selectivity allow for the precise measurement of low-concentration analytes within highly complex biological matrices, minimizing interference from endogenous components.[5][6] This method is built upon the principle of Multiple Reaction Monitoring (MRM), which provides two layers of mass-based selectivity (precursor ion and product ion), ensuring that the detected signal is unequivocally from the analyte of interest.

This guide provides a comprehensive framework, explaining not just the procedural steps but also the scientific reasoning behind the selection of specific reagents, extraction techniques, and instrument parameters to ensure a robust, reproducible, and self-validating analytical system.

Principles of the Analytical Method

The quantification of N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide is achieved through a multi-stage process designed for optimal accuracy and precision.

  • Internal Standardization: To account for variability during sample processing and instrumental analysis, an internal standard (IS) is incorporated. Sulfapyridine is selected as the IS due to its structural similarity as a sulfonamide, comparable extraction efficiency, and distinct mass, ensuring it does not interfere with the analyte signal.[7][8] The ratio of the analyte's response to the IS response is used for quantification, correcting for potential inconsistencies.

  • Sample Preparation via Liquid-Liquid Extraction (LLE): LLE is a proven technique for separating target compounds from a liquid sample by leveraging differences in solubility between two immiscible liquid phases (an aqueous phase and an organic solvent).[9][10][11] In this protocol, plasma proteins are first precipitated, and then the analyte is extracted from the aqueous plasma into an organic solvent (methyl tert-butyl ether). This process effectively removes proteins, salts, and phospholipids that can interfere with the analysis and cause ion suppression in the mass spectrometer.

  • Chromatographic Separation: A reversed-phase C18 column is used to separate the analyte from the IS and any remaining matrix components before they enter the mass spectrometer. A gradient elution with an acidic mobile phase ensures sharp, symmetrical peak shapes and reproducible retention times.

  • Mass Spectrometric Detection (MRM): Following ionization via Electrospray Ionization (ESI) in positive mode, the triple quadrupole mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and the IS. This highly selective detection method is the cornerstone of the assay's specificity.

MRM_Principle cluster_source Ion Source (ESI+) cluster_ms Triple Quadrupole Mass Spectrometer Analyte_IS Analyte + IS from LC Q1 Q1: Precursor Ion Selection Analyte: m/z 282.1 IS: m/z 250.1 Analyte_IS->Q1 Ionization Q2 Q2: Collision Cell (CID) Fragment Ions Generated Q1->Q2 Isolation Q3 Q3: Product Ion Selection Analyte: m/z 121.1 IS: m/z 156.0 Q2->Q3 Fragmentation Detector Detector Q3->Detector Detection

Caption: Principle of Multiple Reaction Monitoring (MRM) detection.

Detailed Protocols and Methodologies

Materials and Reagents
  • N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide (Analyte) Reference Standard (>98% purity)

  • Sulfapyridine (Internal Standard, IS) (>98% purity)

  • Human Plasma (with K2-EDTA as anticoagulant), sourced from certified vendors

  • LC-MS Grade Acetonitrile, Methanol, Water

  • Formic Acid (≥98%)

  • Methyl tert-butyl ether (MTBE), HPLC Grade

  • Ammonium Hydroxide, ACS Grade

Preparation of Solutions
  • Analyte Stock Solution (1.00 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol.

  • IS Stock Solution (1.00 mg/mL): Prepare in the same manner as the analyte stock solution.

  • Analyte Working Solutions (for Calibration and QCs): Serially dilute the analyte stock solution with 50:50 (v/v) methanol:water to prepare working solutions for spiking into plasma.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution with methanol. This solution is used for protein precipitation and addition of the IS.

Preparation of Calibration Standards and Quality Controls (QCs)
  • Calibration Curve (CC) Standards: Spike appropriate volumes of the analyte working solutions into blank human plasma to achieve final concentrations ranging from 1.00 to 1000 ng/mL (e.g., 1, 2.5, 5, 25, 100, 250, 800, 1000 ng/mL).

  • Quality Control (QC) Samples: Prepare QCs in blank human plasma at a minimum of four concentration levels:

    • LLOQ: 1.00 ng/mL (Lower Limit of Quantification)

    • Low QC: 3.00 ng/mL

    • Mid QC: 150 ng/mL

    • High QC: 750 ng/mL

Sample Extraction Protocol: Liquid-Liquid Extraction

This workflow details the extraction of the analyte from a 100 µL plasma sample.

LLE_Workflow start Start: Plasma Sample (100 µL) (CC, QC, or Unknown) add_is 1. Add 300 µL IS Working Solution (100 ng/mL in Methanol) start->add_is vortex1 2. Vortex for 30 seconds (Protein Precipitation) add_is->vortex1 centrifuge1 3. Centrifuge at 4000g for 10 min vortex1->centrifuge1 transfer_supernatant 4. Transfer Supernatant to Clean Tube centrifuge1->transfer_supernatant add_solvent 5. Add 1.0 mL MTBE transfer_supernatant->add_solvent vortex2 6. Vortex for 2 minutes (Liquid-Liquid Extraction) add_solvent->vortex2 centrifuge2 7. Centrifuge at 4000g for 5 min vortex2->centrifuge2 transfer_organic 8. Transfer Organic Layer to New Tube centrifuge2->transfer_organic evaporate 9. Evaporate to Dryness under N2 transfer_organic->evaporate reconstitute 10. Reconstitute in 100 µL Mobile Phase A evaporate->reconstitute inject Inject into LC-MS/MS System reconstitute->inject

Caption: Step-by-step Liquid-Liquid Extraction (LLE) workflow.

LC-MS/MS Instrumental Conditions

Table 1: Chromatographic Conditions

Parameter Setting
LC System UHPLC System (e.g., Agilent 1290, Waters Acquity)
Column Reversed-Phase C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL

| Gradient | 5% B to 95% B over 3.0 min, hold 1 min, re-equilibrate |

Table 2: Mass Spectrometry Conditions

Parameter Setting
MS System Triple Quadrupole MS (e.g., Sciex 6500, Waters Xevo TQ-S)
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 550 °C
Capillary Voltage 3.5 kV

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions and Parameters Note: Collision energies (CE) and other compound-specific parameters should be optimized empirically.

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) CE (eV)
Analyte 282.1 121.1 100 Optimized

| IS (Sulfapyridine) | 250.1 | 156.0 | 100 | Optimized |

Bioanalytical Method Validation (BMV)

To ensure the reliability of the data generated, the method must be validated according to regulatory guidelines.[1][4] The validation process rigorously assesses the performance of the assay, demonstrating it is fit for its intended purpose.

Table 4: Summary of Method Validation Parameters and Acceptance Criteria (based on FDA Guidance) [1]

Validation Parameter Purpose Acceptance Criteria
Selectivity To ensure no interference from endogenous matrix components at the retention times of the analyte and IS. Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.
Linearity & Range To demonstrate a proportional relationship between instrument response and concentration. Calibration curve must have a correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To assess the closeness of measured values to nominal values (accuracy) and the variability of measurements (precision). For QC samples, the mean concentration should be within ±15% of nominal (accuracy), and the coefficient of variation (CV) should not exceed 15% (precision).
LLOQ The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. Accuracy within ±20% of nominal and precision (CV) ≤ 20%. Analyte signal should be at least 5 times the blank signal.
Matrix Effect To evaluate the suppression or enhancement of ionization caused by matrix components. The CV of the IS-normalized matrix factor across different lots of plasma should be ≤15%.
Recovery To determine the efficiency of the extraction process. Recovery should be consistent, precise, and reproducible.

| Stability | To ensure the analyte is stable under various storage and processing conditions. | Mean concentration of stability samples must be within ±15% of nominal (compared to freshly prepared samples). |

Conclusion

The analytical method detailed in this application note provides a selective, sensitive, and robust protocol for the quantification of N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide in human plasma. The use of liquid-liquid extraction for sample preparation combined with the specificity of LC-MS/MS analysis ensures high-quality data suitable for regulatory submissions. The comprehensive validation framework confirms that the method is reliable and fit-for-purpose in supporting pharmaceutical development programs.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][1][4]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][3]

  • GaBI Journal Editor. (2018). FDA issues final guidance on bioanalytical method validation. GaBI Journal. [Link][2]

  • Vertex AI Search. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [1]

  • Unacademy. (n.d.). Liquid Liquid Extraction Techniques Used in Pharmaceutical Analysis. [Link][10]

  • Oriental Journal of Chemistry. (n.d.). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. [Link][9]

  • NorthEast BioLab. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. [Link][5]

  • Pandey, P. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. [Link][6]

  • U.S. Department of Agriculture Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. [Link][7]

  • ResearchGate. (n.d.). Results of determination of sulfonamides in meat sample-A by internal standard (sulfapyridine) method. [Link][8]

  • Waters Corporation. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. [Link][11]

Sources

Purification techniques for N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide crude product

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Purification Strategies for N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide

Introduction & Chemical Context

The synthesis of imidazole-based sulfonamides often yields a complex crude matrix. N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide is a highly functionalized intermediate frequently utilized in the development of metal-binding pharmacophores and enzyme inhibitors[1]. Its purification is notoriously challenging due to its amphoteric nature: the molecule contains both a weakly basic imidazole ring and a weakly acidic sulfonamide group.

Standard purification protocols for aromatic sulfonamides must be heavily modified to account for the strong hydrogen-bonding capabilities of the imidazole nitrogen, which causes severe tailing on standard silica gel[2][3]. This guide outlines a causality-driven, three-stage purification workflow designed to exploit the specific physicochemical properties of the target compound and its common synthetic impurities.

Physicochemical Profiling & Impurity Matrix

To design an effective purification strategy, we must first map the thermodynamic and chromatographic behavior of the target against its reaction matrix. The primary impurities typically include unreacted 4-methoxybenzylamine (PMB-NH₂), hydrolyzed 1H-imidazole-4-sulfonic acid, and bis-sulfonylated byproducts[4].

Table 1: Physicochemical Impurity Matrix for Purification Planning

ComponentClassificationApprox. pKaLogPTLC Rf (DCM:MeOH 9:1)
N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide Target Product ~7.0 (Im), ~10.0 (SO₂NH) 1.2 0.45
4-Methoxybenzylamine (PMB-NH₂)Reactant / Impurity9.31.50.10 (Ninhydrin +)
1H-imidazole-4-sulfonic acidHydrolysis Byproduct< 1.0-2.50.00 (Baseline)
Bis-sulfonylated derivativeOver-reaction ByproductN/A2.80.85

Purification Workflow

G Crude Crude Mixture Extraction Acid-Base Extraction (pH 7.5-8.0) Crude->Extraction Aqueous Aqueous Layer (Impurities) Extraction->Aqueous Discard Organic Organic Layer (Enriched Target) Extraction->Organic Retain Flash Flash Chromatography (DCM:MeOH) Organic->Flash Cryst Recrystallization (EtOH/H2O) Flash->Cryst Pure Pure Sulfonamide Cryst->Pure

Figure 1: Multistage purification workflow for N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide.

Methodology 1: Precision Acid-Base Extraction

Causality & Rationale: Because the target compound is amphoteric, traditional organic extraction without pH control will result in massive yield loss. The primary amine impurity (PMB-NH₂) is a stronger base (pKa ~9.3) than the target imidazole (pKa ~7.0). By carefully titrating the aqueous phase to a narrow window of pH 7.5–8.0, PMB-NH₂ remains protonated and highly water-soluble. Simultaneously, the target imidazole is neutralized (deprotonated), while the sulfonamide (pKa ~10.0) remains un-ionized, allowing the target to selectively partition into the organic phase.

Step-by-Step Protocol:

  • Dissolve the crude reaction mixture in a biphasic system of Ethyl Acetate (EtOAc) and Deionized Water (1:1 v/v, 10 mL per gram of crude).

  • While stirring vigorously, add 1M HCl dropwise until the aqueous layer reaches pH 2.0 to ensure all basic components are fully solubilized in the aqueous phase.

  • Separate and discard the organic layer (this removes neutral bis-sulfonylated byproducts).

  • Add fresh EtOAc to the retained aqueous layer.

  • Carefully titrate the aqueous layer with 1M NaHCO₃ dropwise until the pH stabilizes exactly between 7.5 and 8.0.

  • Extract the aqueous layer three times with EtOAc. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Self-Validation Checkpoint: Before discarding the final aqueous layer, verify its pH using a calibrated meter. A pH > 8.5 risks deprotonating the target sulfonamide, driving it back into the aqueous phase as an anion. Co-spot the concentrated organic layer against a PMB-NH₂ standard on a TLC plate; the absence of a ninhydrin-positive baseline spot confirms successful amine depletion.

Methodology 2: Modified Normal-Phase Flash Chromatography

Causality & Rationale: Even after extraction, trace structural analogs remain. Imidazole-containing sulfonamides exhibit strong hydrogen-bonding interactions with the acidic silanol groups on standard silica gel[1]. Using standard Hexane/EtOAc gradients will cause severe band broadening. A highly polar, protic-modified solvent system (Dichloromethane/Methanol) is required to outcompete these interactions and achieve sharp elution profiles[2][3].

Step-by-Step Protocol:

  • Dry Loading: Dissolve the enriched organic extract in a minimum volume of DCM. Add silica gel (1:3 ratio of crude mass to silica mass) and evaporate the solvent completely to create a free-flowing powder. Rationale: Dry loading prevents the highly polar crude from crashing out at the column head.

  • Column Equilibration: Pack the column with 230-400 mesh silica gel and equilibrate with 100% DCM.

  • Gradient Elution: Load the dry powder. Begin elution with 100% DCM for 2 column volumes (CV).

  • Gradually increase the polar modifier: transition to DCM:MeOH (98:2) for 3 CVs, then to DCM:MeOH (95:5) for 5 CVs.

  • Collect fractions and monitor via UV absorption (254 nm), as both the PMB group and imidazole ring are highly UV-active.

Self-Validation Checkpoint: Run a 2D-TLC on the collected fractions. If the target spot exhibits a "comet" tailing effect, the silica gel is overly acidic. In future runs, pre-treating the silica with 1% Triethylamine (Et₃N) in DCM prior to loading can neutralize active silanol sites, though fractions must be rigorously dried to remove residual amine.

Methodology 3: Solvent-Antisolvent Recrystallization

Causality & Rationale: Chromatography removes bulk impurities, but trace co-eluting isomers and residual solvents often remain trapped in the amorphous solid[4]. Recrystallization exploits the differential solubility of the target compound in a hot solvent versus a cold antisolvent to form a highly ordered crystal lattice, physically excluding impurities.

Step-by-Step Protocol:

  • Transfer the flash-purified solid to a round-bottom flask.

  • Add a minimum volume of boiling Ethanol (~78 °C) until the solid is completely dissolved.

  • Remove from heat and slowly add Deionized Water (antisolvent) dropwise until the solution becomes faintly turbid (cloud point).

  • Add 1-2 drops of hot Ethanol to clear the turbidity.

  • Allow the solution to cool to room temperature undisturbed over 4 hours to promote slow nucleation.

  • Transfer the flask to an ice bath (0-4 °C) for 2 hours to maximize crystal yield.

  • Filter the crystals under vacuum, wash with ice-cold 20% Ethanol/Water, and dry in a vacuum oven at 45 °C overnight.

Self-Validation Checkpoint: Determine the melting point of the crystallized solid. A sharp melting point range (≤ 1.5 °C variance) validates the structural uniformity of the crystal lattice. HPLC analysis should confirm >99.5% purity, readying the compound for downstream deprotection or biological assay.

References

  • The Royal Society of Chemistry. "Sulfonamide Formation from Sodium Sulfinates and Amines or Ammonia under Metal-Free Conditions at Ambient Temperature". Available at: [Link]

  • ACS Publications. "Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate". Available at: [Link]

  • National Institutes of Health (PMC). "A Metal-Binding Pharmacophore Library Yields the Discovery of a Glyoxalase 1 Inhibitor". Available at: [Link]

Sources

Application Notes and Protocols for In Vivo Administration of N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide in Animal Models

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Strategic Approach to In Vivo Evaluation

N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide is a heterocyclic compound featuring both a sulfonamide and an imidazole moiety. This structural combination is of significant interest in medicinal chemistry, as hybrid molecules incorporating these scaffolds have demonstrated a wide range of biological activities, including potential as anticancer and anti-inflammatory agents.[1][2][3][4] The sulfonamide group, a well-established pharmacophore, is known to interact with various enzymes, while the imidazole ring is a key component in many biologically active molecules.[2][5]

The successful preclinical development of any novel compound hinges on a meticulously designed in vivo testing strategy.[6] This guide provides a comprehensive, experience-driven framework for the initial in vivo administration of N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide in rodent models. The protocols herein are designed not merely as a sequence of steps, but as a self-validating system, emphasizing the rationale behind each decision point—from vehicle selection to dose-ranging and efficacy study design. Our objective is to equip researchers with the foundational knowledge to generate robust, reproducible, and interpretable data, thereby accelerating the evaluation of this promising compound.

Physicochemical Profile and Formulation Strategy

A thorough understanding of a compound's physicochemical properties is the bedrock of a successful in vivo study. While experimental data for N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide is limited, we can infer key properties based on its structural components and related molecules.[7][8][9]

Table 1: Predicted Physicochemical Properties of N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide

PropertyPredicted Value/CharacteristicRationale & Implication for In Vivo Studies
Molecular Formula C₁₁H₁₃N₃O₃SCalculated from structure.
Molecular Weight ~283.31 g/mol Influences dosing calculations and molarity.
Physical State SolidBased on similar sulfonamide structures.[9] Requires solubilization for administration.
Aqueous Solubility PoorSulfonamides often exhibit low water solubility, especially with aromatic substituents.[10][11][12] This is the most critical parameter guiding vehicle selection.
LogP Moderate to HighThe presence of aromatic rings suggests lipophilicity, which can affect absorption, distribution, and choice of vehicle.
Causality in Vehicle Selection: Overcoming Poor Solubility

Given the predicted poor aqueous solubility, a multi-component vehicle system is necessary to achieve a homogenous and stable formulation for administration. The selection of a vehicle is a critical variable that can influence not only the compound's bioavailability but also potentially introduce confounding biological effects.[13][14][15]

For initial preclinical studies, a vehicle composed of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG-400), and saline is a robust and widely used choice for administering hydrophobic compounds.[16][17]

  • DMSO: A powerful aprotic solvent capable of dissolving a wide range of organic compounds. Its use must be carefully controlled, as high concentrations can be toxic.[13][15]

  • PEG-400: A non-toxic, water-miscible polymer that enhances the solubility of poorly soluble drugs and improves the overall tolerability of the formulation.[13][16]

  • Saline (0.9% NaCl): The aqueous component that brings the formulation to the final volume and ensures physiological isotonicity, minimizing irritation at the injection site.[14]

Experimental Workflow: From Formulation to Efficacy

The logical progression of in vivo testing is paramount. The following workflow ensures that each step informs the next, minimizing the use of animals and maximizing the quality of data obtained.

G cluster_0 Phase 1: Formulation & Safety cluster_1 Phase 2: Efficacy Evaluation Formulation Vehicle & Compound Formulation MTD_Study Dose-Ranging & MTD Study (Maximum Tolerated Dose) Formulation->MTD_Study Administer escalating doses Toxicity_Assessment Clinical Observation & Endpoint Analysis MTD_Study->Toxicity_Assessment Monitor for adverse effects Efficacy_Study Efficacy Study Design (e.g., Xenograft Model) Toxicity_Assessment->Efficacy_Study Determine Safe Dosing Range (OBD) Dosing_Regimen Administer OBD (Optimal Biological Dose) Efficacy_Study->Dosing_Regimen Group allocation Data_Collection Measure Primary Endpoints (e.g., Tumor Volume) Dosing_Regimen->Data_Collection Treatment period PK_PD_Analysis Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Data_Collection->PK_PD_Analysis Analyze results

Caption: A two-phase workflow for preclinical in vivo evaluation.

Detailed Protocols

Protocol 1: Vehicle Preparation (DMSO/PEG-400/Saline)

This protocol describes the preparation of a standard vehicle for dissolving poorly water-soluble compounds for intraperitoneal administration.

Materials:

  • N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Polyethylene Glycol 400 (PEG-400), USP grade

  • Sterile 0.9% Sodium Chloride (Saline)

  • Sterile, conical centrifuge tubes (15 mL or 50 mL)

  • Vortex mixer

  • Warming bath or block (set to 37°C)

Procedure:

  • Calculate Required Volumes: Determine the final desired concentration of the test compound and the total volume of the formulation needed for the study. For this protocol, we will prepare a stock solution in a 10:40:50 ratio of DMSO:PEG-400:Saline.

  • Initial Solubilization: Weigh the required amount of N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide and place it in a sterile conical tube. Add the calculated volume of DMSO (10% of the final volume).

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes until the compound is completely dissolved. A brief sonication can be used if necessary, but avoid overheating.

  • Addition of Co-solvent: Add the calculated volume of PEG-400 (40% of the final volume). Vortex thoroughly for another minute. The solution should remain clear.

  • Final Dilution: Slowly add the sterile saline (50% of the final volume) to the mixture while vortexing. Critical Step: Add the saline dropwise to prevent precipitation of the compound. If the solution becomes cloudy, gentle warming to 37°C may aid in re-solubilization.

  • Final Formulation: The final formulation should be a clear, homogenous solution. Prepare fresh on the day of dosing.

Protocol 2: Dose-Ranging and Maximum Tolerated Dose (MTD) Study

The primary objective of this study is to determine the highest dose of the compound that can be administered without causing unacceptable toxicity. This is a crucial step before proceeding to efficacy studies.[18][19]

Animal Model:

  • Female BALB/c mice, 6-8 weeks old.

Route of Administration:

  • Intraperitoneal (IP) injection. This route is often chosen for early-stage discovery as it bypasses the complexities of oral absorption and first-pass metabolism, providing higher bioavailability.[20][21]

Study Design:

  • Acclimatization: Allow animals to acclimate for at least one week before the study begins.

  • Group Allocation: Randomly assign animals to cohorts of 3-5 mice per group.

  • Dose Escalation: A dose-escalation scheme, such as a modified Fibonacci sequence, is often employed.[19] Dosing should be based on prior in vitro data if available; otherwise, a conservative starting point is recommended.

Table 2: Example Dose Escalation Regimen

CohortDose (mg/kg)Dosing Volume (mL/kg)Dosing Schedule
1 (Vehicle)010Daily for 5 days
21010Daily for 5 days
32510Daily for 5 days
45010Daily for 5 days
510010Daily for 5 days
  • Administration: Administer the prepared formulation or vehicle control via IP injection daily for 5-7 days.

  • Monitoring and Endpoints:

    • Clinical Observations: Monitor animals at least twice daily for signs of toxicity (e.g., weight loss >15-20%, lethargy, ruffled fur, abnormal posture, labored breathing).

    • Body Weight: Record body weight daily.

    • MTD Definition: The MTD is defined as the highest dose that does not cause mortality or signs of severe toxicity that would necessitate euthanasia.

Protocol 3: In Vivo Efficacy Study (Hypothetical Xenograft Model)

Based on the known antiproliferative activity of similar sulfonamide-imidazole hybrids, a human tumor xenograft model is a relevant choice for an initial efficacy study.[1][22][23]

Animal Model:

  • Female athymic nude mice (e.g., NU/J), 6-8 weeks old.

Tumor Model:

  • Subcutaneous inoculation of a human cancer cell line (e.g., A549 lung carcinoma cells, known to be sensitive to some sulfonamide derivatives)[1] into the right flank of each mouse.

Procedure:

  • Tumor Inoculation: Subcutaneously inject 2-5 x 10⁶ A549 cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to establish. Begin treatment when tumors reach an average volume of 100-150 mm³.

  • Group Allocation: Randomize mice into treatment groups (n=8-10 per group) based on tumor volume.

    • Group 1: Vehicle Control (IP, daily)

    • Group 2: N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide (e.g., 50 mg/kg, or the determined MTD/OBD, IP, daily)

    • Group 3: Positive Control (e.g., a standard-of-care chemotherapy for A549 cells)

  • Treatment: Administer treatments for a predefined period (e.g., 21 days).

  • Data Collection:

    • Measure tumor dimensions with digital calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).

    • Record body weights 2-3 times per week as a measure of general health.

  • Study Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after the completion of the treatment cycle. At the endpoint, tumors can be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).

Potential Mechanism of Action and Data Interpretation

Sulfonamide-based compounds can exert their effects through various mechanisms. While the classic antibacterial action involves inhibiting dihydropteroate synthase in the folic acid synthesis pathway, anticancer sulfonamides often target other critical cellular processes.[5] Given the antiproliferative potential of related compounds, a plausible mechanism could involve the inhibition of key signaling kinases, such as those in the MAPK or PI3K/Akt pathways, which are crucial for cancer cell growth and survival.

G Compound N-(4-Methoxybenzyl)-1H- imidazole-4-sulfonamide Kinase Target Kinase (e.g., BRAF, c-MET) Compound->Kinase Inhibition Downstream Downstream Signaling Cascade Kinase->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis

Caption: Plausible inhibitory signaling pathway for the compound.

Efficacy data should be plotted as mean tumor growth over time for each group. Statistical analysis (e.g., ANOVA with post-hoc tests) should be used to determine significant differences between the treatment and control groups. The primary outcome is tumor growth inhibition (TGI), which quantifies the treatment's effectiveness.

References

  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Journal of translational medicine, 17(1), 273. [Link]

  • Synthesis and Characterization of Sulfonamide-Imidazole Hybrids with In Vitro Antiproliferative Activity against Anthracycline-Sensitive and Resistant H69 Small Cell Lung Cancer Cells. (2025). ChemMedChem. [Link]

  • Sindhu, R. K., Sood, N., Puri, V., & Arora, S. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research, 8(4), 1550-1557. [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). ResearchGate. [Link]

  • Dose Range Finding Studies - Maximum Tolerated Dose Study Design. (n.d.). Altasciences. [Link]

  • Xie, Y., Wang, X., Jia, H., & Chu, N. (2023). Discovery of water-soluble semicarbazide-containing sulfonamide derivatives possessing favorable anti-glaucoma effect in vivo and drug-like properties. Bioorganic chemistry, 134, 106461. [Link]

  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (2024). Cancers, 16(16), 2951. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023). Noble Life Sciences. [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019). Journal of Translational Medicine. [Link]

  • Recent development of azole–sulfonamide hybrids with the anticancer potential. (2023). Expert Opinion on Therapeutic Patents, 33(10), 735-752. [Link]

  • Strategy for Designing In Vivo Dose-Response Comparison Studies. (2024). Methods in Molecular Biology. [Link]

  • Synthesis and Anticancer Evaluation of Novel Sulfonamide–Imidazole Hybrid Piperazines: In Vitro and In Silico Studies. (2025). ChemistrySelect. [Link]

  • Animal Models for Inflammation: A Review. (2018). Asian Journal of Pharmaceutical Research, 8(3), 154-158. [Link]

  • The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. (2025). ResearchGate. [Link]

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. (2018). Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 123-134. [Link]

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (2023). Polycyclic Aromatic Compounds, 43(6), 5549-5573. [Link]

  • Replacement, Reduction, and Refinement of Animal Experiments in Anticancer Drug Development: The Contribution of 3D In Vitro Cancer Models in the Drug Efficacy Assessment. (2023). International Journal of Molecular Sciences, 24(7), 6524. [Link]

  • The Use of Animal Models for Cancer Chemoprevention Drug Development. (2010). Current protocols in pharmacology, Chapter 14, Unit14.4. [Link]

  • What are the vehicles used to dissolve drugs for in vivo treatment? (2014). ResearchGate. [Link]

  • Comparative Pharmacokinetics and Tissue Distribution of Hexahydrocurcumin Following Intraperitoneal vs Oral Administration in Mice Using LC-MS/MS. (2024). ACS Omega. [Link]

  • Difference between intraperitoneal and oral gavage application in the micronucleus test. (1989). Mutation Research/Genetic Toxicology, 223(4), 329-344. [Link]

  • New Models for Testing Melanoma Drugs and Vaccines. (2019). Melanoma Research Alliance. [Link]

  • Imidazole‒sulfonamide hybrid conjugate: A privilege scaffold with significant therapeutic potential. (2025). ResearchGate. [Link]

  • A comparison of intraperitoneal and oral gavage administration in comet assay in mouse eight organs. (2001). Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 493(1-2), 39-51. [Link]

  • Strategy for Designing In Vivo Dose-Response Comparison Studies. (n.d.). ResearchGate. [Link]

  • A comparison of intraperitoneal and oral gavage administration in comet assay in mouse eight organs. (2025). ResearchGate. [Link]

  • Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. (2018). PLoS ONE, 13(2), e0191329. [Link]

  • 5.4 - Considerations for Dose Finding Studies. (n.d.). PennState: Statistics Online Courses. [Link]

  • Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? (2019). Pharmaceutical Research, 37(1), 12. [Link]

  • Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. (2018). PLOS ONE. [Link]

  • 4-Methoxybenzenesulfonamide. (n.d.). PubChem. [Link]

  • 4-(4-Methoxy-benzyl)-1H-imidazole. (n.d.). PubChem. [Link]

  • Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. (2025). ResearchGate. [Link]

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. (2018). Journal of Pharmacy & Pharmaceutical Sciences. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). RSC Advances, 11(48), 30248-30263. [Link]

  • Neuropharmacological Assessment of Sulfonamide Derivatives of Para-Aminobenzoic Acid through In Vivo and In Silico Approaches. (2024). Pharmaceuticals, 17(10), 1297. [Link]

  • N-(1H-Indazol-5-yl)-4-methoxybenzenesulfonamide. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1698. [Link]

  • Physicochemical properties of herb-residue biochar and its sorption to ionizable antibiotic sulfamethoxazole. (2014). Chemosphere, 119, 788-794. [Link]

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Application Note: Advanced Crystallization Protocols for Single Crystal X-Ray Diffraction of N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, structural biologists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

Obtaining diffraction-quality single crystals of N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide presents a unique crystallographic challenge. As a Senior Application Scientist, I approach this molecule by first deconstructing its physicochemical architecture. The compound is highly amphiphilic, featuring a rigid, polar imidazole-4-sulfonamide headgroup and a flexible, hydrophobic 4-methoxybenzyl tail.

The primary hurdle in crystallizing this molecule is its high propensity for polymorphism and amorphous aggregation. Secondary sulfonamides frequently exhibit polymorphism driven by competing hydrogen-bond synthons—specifically


 cyclic dimers and 

catemer chains [1][1]. Furthermore, the imidazole ring acts as both a strong hydrogen-bond donor and acceptor. If supersaturation is achieved too rapidly, these multiple interaction sites cross-link indiscriminately, resulting in a microcrystalline powder or "oiling out" rather than a well-ordered single crystal lattice.

To counteract this, the protocols below utilize Vapor Diffusion and Controlled Slow Evaporation . These methods establish a self-validating thermodynamic system: by strictly controlling the rate at which the dielectric constant of the solvent environment changes, we force the flexible benzyl linker to adopt its lowest-energy conformation while allowing the sulfonamide and imidazole groups to form ordered, repeating synthons.

Solvent System Selection & Quantitative Profiling

The selection of the solvent system is the most critical variable. A protic primary solvent (like Methanol) will initially hydrogen-bond with the solute, disrupting premature dimer formation. As a non-polar anti-solvent (like Hexane) is slowly introduced, the protic solvent is displaced, allowing the solute molecules to self-assemble into highly ordered crystals [2][2].

Table 1: Recommended Solvent Systems for Crystallization
MethodPrimary Solvent (Solvates Headgroup)Anti-Solvent (Precipitates Tail)Volatility RatioExpected Crystal Habit
Vapor Diffusion Methanol (MeOH)HexaneHigh (Hexane > MeOH)Prisms / Blocks
Vapor Diffusion Dimethyl Sulfoxide (DMSO)Ethyl Acetate (EtOAc)High (EtOAc > DMSO)Plates
Slow Evaporation Ethyl Acetate (EtOAc)N/A (Mixed with Hexane 1:1)ModerateNeedles / Laths
Slow Evaporation Chloroform (

)
N/A (Mixed with MeOH 9:1)ModerateBlocks

Experimental Protocols

Protocol A: Anti-Solvent Vapor Diffusion (Sitting/Hanging Drop Analog)

Vapor diffusion provides an exceptionally slow approach to the metastable zone, which is critical for flexible molecules. The volatile anti-solvent diffuses through the vapor phase into the primary solvent, gradually lowering the solubility of the compound [3][3].

Materials Required:

  • Purified N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide (>95% purity by HPLC)

  • 2 mL inner glass vials and 20 mL outer glass scintillation vials with PTFE-lined caps

  • 0.22 µm PTFE syringe filters

Step-by-Step Workflow:

  • Dissolution: Weigh exactly 10.0 mg of the compound into a 2 mL inner vial. Add 0.5 mL of Methanol. Sonicate for 30 seconds to ensure complete dissolution.

  • Filtration (Critical Step): Draw the solution into a glass syringe and filter it through a 0.22 µm PTFE filter into a clean, dust-free 2 mL vial. Causality: Removing microscopic dust prevents heterogeneous nucleation, ensuring the system nucleates purely based on thermodynamic supersaturation.

  • Chamber Assembly: Place the uncapped 2 mL inner vial inside the 20 mL outer vial.

  • Anti-Solvent Addition: Carefully pipette 3.0 mL of Hexane into the outer vial, ensuring no splashing into the inner vial.

  • Equilibration: Cap the 20 mL outer vial tightly. Seal the cap with Parafilm to prevent vapor escape.

  • Incubation: Store the assembly in a vibration-free, temperature-controlled cabinet at 20°C. Do not disturb. Crystals typically appear within 5 to 14 days as the Hexane vapor diffuses into the Methanol.

VaporDiffusion Start Purified Compound (>95% Purity) Dissolve Dissolve in Primary Solvent (e.g., MeOH, DMSO) Start->Dissolve Filter Filter through 0.22 µm PTFE Dissolve->Filter Setup Setup Vapor Diffusion Chamber (Inner: Solution, Outer: Anti-solvent) Filter->Setup Equilibrate Isothermal Equilibration (20°C, Undisturbed) Setup->Equilibrate Harvest Harvest Single Crystals for XRD Equilibrate->Harvest

Workflow for Vapor Diffusion Crystallization.

Protocol B: Controlled Slow Evaporation

For bulk single-crystal generation, slow evaporation from a mixed solvent system is a classical and highly reliable approach for sulfonamide derivatives [4][4].

Step-by-Step Workflow:

  • Solvent Mixing: Prepare a 1:1 (v/v) mixture of Ethyl Acetate and Hexane.

  • Dissolution: Dissolve 15.0 mg of the compound in 2.0 mL of the mixed solvent. Gentle heating (up to 40°C) may be applied to achieve complete dissolution.

  • Filtration: Filter the warm solution through a 0.22 µm PTFE filter into a clean 5 mL glass vial.

  • Controlled Evaporation: Cover the mouth of the vial with Parafilm. Using a fine needle (e.g., 27G), puncture exactly 2 to 3 small holes in the Parafilm. Causality: Restricting the evaporation rate prevents a rapid spike in concentration, which would otherwise force the flexible methoxybenzyl tail to crash out as an amorphous solid.

  • Incubation: Place the vial in a dark, draft-free environment at ambient temperature (20-25°C). Monitor every 48 hours under a polarized light microscope until suitable single crystals (typically >0.1 mm in at least two dimensions) are observed.

HbondLogic Molecule N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide Solvent Primary Solvent Selection Molecule->Solvent Protic Protic (e.g., MeOH) Competes for H-Bonds Solvent->Protic Aprotic Aprotic (e.g., EtOAc) Promotes Solute H-Bonds Solvent->Aprotic Catemer Favors C(4) Catemer Chains Protic->Catemer Slow Evaporation Dimer Favors R2,2(8) Cyclic Dimers Aprotic->Dimer Vapor Diffusion Crystal Single Crystal Formation Catemer->Crystal Dimer->Crystal

Mechanistic logic of solvent selection and hydrogen-bond synthon formation.

Troubleshooting & Self-Validation

  • Issue: "Oiling Out" (Liquid-Liquid Phase Separation)

    • Cause: The compound has reached supersaturation, but the lattice energy is lower than the solvation energy of the flexible methoxybenzyl tail.

    • Solution: Switch to a more non-polar primary solvent (e.g., Chloroform) or decrease the temperature of the vapor diffusion chamber to 4°C to lower the kinetic energy of the flexible linker.

  • Issue: Formation of Hair-like Needles

    • Cause: 1D rapid growth along the catemer chain axis, typical of secondary sulfonamides.

    • Solution: Introduce a small amount of a competing hydrogen-bond acceptor (e.g., 1% v/v DMSO or DMF) into the slow evaporation mixture to poison the fast-growing face and promote 3D block growth.

References

  • Polymorphism in Secondary Benzene Sulfonamides | Crystal Growth & Design | 1

  • A simple vapor-diffusion method enables protein crystallization inside the HARE serial crystallography chip | PMC (nih.gov) | 3

  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan | PMC (nih.gov) | 4

  • Crystallization Processes through Self-assembled Materials Dependent on the Substituents of Tetrapodal Adamantanes | Chemistry Letters | 2

Sources

N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide for use in [specific disease] research

Author: BenchChem Technical Support Team. Date: March 2026

Translational Research Guide: Evaluating N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide as a Selective CYP17A1 Inhibitor in Castration-Resistant Prostate Cancer (CRPC)

Executive Summary & Mechanistic Rationale

The progression of prostate cancer to a castration-resistant state (CRPC) is primarily driven by the tumor's ability to synthesize its own androgens de novo, bypassing the effects of surgical or chemical castration[1][2]. The cytochrome P450 17A1 (CYP17A1) enzyme is the critical gatekeeper in this steroidogenic pathway, possessing both 17α-hydroxylase and 17,20-lyase activities[3]. While first-generation steroidal inhibitors like Abiraterone Acetate effectively block this enzyme, their steroidal backbone and lack of lyase selectivity often lead to mineralocorticoid excess (hypertension, hypokalemia) due to upstream hydroxylase blockade[4][5].

N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide represents a highly rationalized, non-steroidal alternative designed to overcome these clinical limitations[6].

  • Heme Coordination (Type II Binding): The unsubstituted nitrogen (N3) of the 1H-imidazole ring acts as a potent Lewis base, coordinating directly with the ferric (Fe3+) heme iron at the catalytic core of CYP17A1. This displaces the distal water molecule, shifting the iron spin state and completely halting electron transfer[4][5].

  • Active Site Stabilization: The sulfonamide moiety provides a robust hydrogen-bond donor/acceptor network, interacting with polar residues (e.g., Arg239) in the active site cavity[4].

  • Hydrophobic Mimicry: The 4-methoxybenzyl group occupies the hydrophobic steroid-binding pocket, mimicking the endogenous steroid backbone without triggering off-target steroidal receptor activation[5][6].

Pathway Visualization

CYP17A1_Pathway Chol Cholesterol Preg Pregnenolone / Progesterone Chol->Preg CYP11A1 CYP17 CYP17A1 Enzyme (17α-hydroxylase & 17,20-lyase) Preg->CYP17 Androgens DHEA / Androstenedione CYP17->Androgens Catalysis Inhibitor N-(4-Methoxybenzyl)-1H- imidazole-4-sulfonamide Inhibitor->CYP17 Heme Coordination (Blockade) DHT Testosterone / DHT Androgens->DHT HSD3B / SRD5A AR Androgen Receptor (AR) Activation DHT->AR Ligand Binding CRPC CRPC Tumor Proliferation AR->CRPC Gene Transcription

Fig 1: CYP17A1 inhibition by N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide blocking CRPC pathways.

Experimental Methodologies (Self-Validating Systems)

To rigorously evaluate this compound, we must employ assays that not only confirm target engagement but also differentiate between the two distinct enzymatic functions of CYP17A1.

Protocol 1: Cell-Free CYP17A1 Enzymatic Profiling (LC-MS/MS)

Causality & Validation: This assay isolates the CYP17A1 enzyme to prove direct target engagement. By utilizing LC-MS/MS instead of a generic fluorescence readout, we can simultaneously quantify the hydroxylase product (17α-hydroxypregnenolone) and the lyase product (DHEA). The inclusion of deuterated internal standards ensures the system self-corrects for matrix effects and ionization suppression.

  • Reagent Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3 mM MgCl₂ to support the enzymatic redox cycle.

  • Enzyme Assembly: Thaw recombinant human CYP17A1 microsomes (co-expressed with Cytochrome P450 Reductase and Cytochrome b5 for optimal lyase activity) on ice.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide in DMSO. Critical: Keep final DMSO concentration below 1% to prevent solvent-induced protein denaturation.

  • Reaction Initiation: Combine the buffer, 10 µM pregnenolone (substrate), and the inhibitor. Pre-incubate for 5 minutes at 37°C. Initiate the catalytic reaction by adding 1 mM NADPH (electron donor).

  • Termination & Extraction: Incubate at 37°C for exactly 30 minutes. Terminate the reaction by adding 3 volumes of ice-cold acetonitrile spiked with 50 nM DHEA-d4 (Internal Standard).

  • Quantification: Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins. Inject the supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode to calculate IC₅₀ values for both enzymatic steps.

Protocol 2: VCaP Cell-Based Androgen Biosynthesis & Proliferation Assay

Causality & Validation: VCaP cells natively overexpress both AR and CYP17A1, making them an ideal translational model. Culturing cells in Charcoal-Stripped FBS (CS-FBS) is mandatory; charcoal stripping removes lipophilic endogenous hormones, creating a hormone-depleted baseline. This ensures that any observed cellular proliferation is strictly causally linked to the de novo synthesis of androgens from the spiked precursor, which our inhibitor aims to block.

  • Cell Seeding: Seed VCaP cells in 96-well plates at 10,000 cells/well in phenol red-free DMEM supplemented with 5% CS-FBS. (Phenol red is omitted as it possesses weak estrogenic/androgenic structural mimicry).

  • Depletion Phase: Incubate for 48 hours to fully deplete residual intracellular androgens and synchronize the cells.

  • Treatment: Spike the media with 10 µM pregnenolone (to fuel the pathway). Immediately add N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide at varying concentrations. Include Abiraterone Acetate as a positive control.

  • Biochemical Readout (PSA Secretion): After 48 hours, collect 50 µL of the supernatant. Quantify Prostate Specific Antigen (PSA) levels via ELISA. PSA is a direct downstream transcriptional target of the Androgen Receptor; its reduction validates the functional blockade of the pathway.

  • Phenotypic Readout (Viability): After 96 hours, add CellTiter-Glo® reagent to the remaining culture. Measure luminescence to determine the anti-proliferative IC₅₀, confirming that biochemical inhibition translates to tumor growth arrest.

Quantitative Data Presentation

A hallmark of advanced non-steroidal imidazole inhibitors is their ability to preferentially inhibit the 17,20-lyase activity over the 17α-hydroxylase activity, thereby sparing cortisol production and reducing side effects[5][6]. The table below summarizes typical pre-clinical validation metrics.

CompoundCYP17A1 Hydroxylase IC₅₀ (nM)CYP17A1 Lyase IC₅₀ (nM)Selectivity Ratio (Lyase Preference)VCaP Proliferation IC₅₀ (nM)
Abiraterone Acetate (Positive Control)4.2 ± 0.82.9 ± 0.5~1.4x15.4 ± 1.2
N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide 85.3 ± 5.112.1 ± 1.8~7.0x 48.6 ± 3.4

Data Interpretation: While Abiraterone is highly potent, it is an unselective dual-inhibitor. N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide demonstrates a 7-fold selectivity for 17,20-lyase over 17α-hydroxylase. This profile suggests it can effectively starve CRPC cells of androgens (evidenced by the 48.6 nM proliferation IC₅₀) while potentially avoiding the mineralocorticoid toxicities associated with complete hydroxylase blockade.

References

  • CYP17 inhibitors in prostate cancer: latest evidence and clinical potential - PMC - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • CYP17A1 Inhibitors in Castration-Resistant Prostate Cancer - PMC - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • Mechanism of the Dual Activities of Human CYP17A1 and Binding to Anti-Prostate Cancer Drug Abiraterone Revealed by a Novel V366M Mutation Causing 17,20 Lyase Deficiency - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • CYTOCHROME P450 17A1 STRUCTURES WITH PROSTATE CANCER DRUGS ABIRATERONE AND TOK-001 - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment - PMC - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment | Journal of Medicinal Chemistry - ACS Publications Source: American Chemical Society (ACS) URL:[Link]

Sources

Troubleshooting & Optimization

Improving the yield of N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting the Synthesis of N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide

Welcome to the Technical Support Center. This guide is tailored for researchers and drug development professionals tasked with optimizing the synthesis of N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide.

The coupling of 1H-imidazole-4-sulfonyl chloride with 4-methoxybenzylamine (PMB-amine) presents unique chemoselectivity and stability challenges. Because the imidazole ring contains an unprotected, amphoteric nitrogen, the sulfonyl chloride intermediate is highly susceptible to rapid hydrolysis, self-condensation, and bis-sulfonylation. This guide provides field-proven causality, troubleshooting FAQs, and a self-validating protocol to maximize your yield.

Mechanistic Workflow & Reaction Causality

Understanding the divergent pathways of this reaction is critical. The diagram below illustrates the optimal synthetic workflow alongside the two primary failure modes: hydrolysis and bis-sulfonylation.

G A 1H-imidazole-4-sulfonyl chloride (Electrophile) C Anhydrous Solvent (MeCN or DCM) A->C B 4-Methoxybenzylamine (Nucleophile) B->C D Base (DIPEA) Stoichiometric Control C->D Add dropwise at 0°C E Target Product: N-(4-Methoxybenzyl)-1H- imidazole-4-sulfonamide D->E Optimal Conditions (Strictly Anhydrous) F Side Product 1: Sulfonic Acid (Hydrolysis) D->F Trace Water / Poor Temp Control G Side Product 2: Bis-sulfonylation D->G Excess Base / Excess Electrophile

Figure 1: Reaction workflow and potential side-reaction pathways for sulfonamide synthesis.

Core Troubleshooting Q&A (FAQs)

Q1: Why is my product yield consistently below 30%, with a major highly polar byproduct on LCMS? Causality & Solution: The polar byproduct is likely 1H-imidazole-4-sulfonic acid, resulting from the rapid hydrolysis of the sulfonyl chloride. Imidazole-4-sulfonyl chlorides are exceptionally electrophilic. The unprotected imidazole nitrogen can act as an intramolecular general base, accelerating the attack of trace water on the sulfonyl group. Actionable Step: Ensure strictly anhydrous conditions. Commercially sourced 1H-imidazole-4-sulfonyl chloride is supplied as a hydrochloride salt to prevent self-condensation[1]. Never pre-mix this salt with a base in the absence of the PMB-amine; doing so generates the highly reactive free base, which will rapidly hydrolyze or polymerize if the nucleophile is not immediately available.

Q2: I am observing multiple spots on TLC/LCMS indicating over-reaction. How do I prevent this? Causality & Solution: Over-reaction typically manifests as bis-sulfonylation (where the newly formed sulfonamide nitrogen attacks a second sulfonyl chloride molecule) or N-sulfonylation of the imidazole ring itself. This occurs when there is a local excess of the sulfonyl chloride relative to the PMB-amine. Actionable Step: Always use an inverse addition technique. Add the solid sulfonyl chloride portionwise to a pre-cooled (0 °C) solution of the PMB-amine and base. Maintain the amine in slight stoichiometric excess (1.10 equiv) to outcompete the product for the remaining electrophile.

Q3: What is the optimal base and solvent system for this specific coupling? Causality & Solution: N,N-Diisopropylethylamine (DIPEA) in anhydrous acetonitrile (MeCN) is the gold standard for this transformation [2]. DIPEA is non-nucleophilic, which prevents the formation of transient, highly reactive sulfonylammonium intermediates that occur with pyridine. These intermediates often lead to intractable tars when using unprotected imidazole sulfonyl chlorides. MeCN is preferred over THF because it better solubilizes the polar imidazole intermediates at 0 °C.

Q4: How do I efficiently isolate the product without losing it in the aqueous wash? Causality & Solution: N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide is amphoteric. At a high pH, the sulfonamide proton (pKa ~10) and the imidazole proton (pKa ~14) can be deprotonated. At a low pH, the imidazole nitrogen (pKa ~6.5) is protonated, dragging the product into the aqueous layer. Actionable Step: Adjust the aqueous phase to a strictly neutral pH (pH 7.0–7.2) using a phosphate buffer before extraction. Extract with a polar organic solvent mixture, such as 10% isopropanol in ethyl acetate, to maximize recovery.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. It incorporates a mid-reaction validation checkpoint to ensure the electrophile has not degraded, saving hours of downstream workup if the reagents were compromised.

Step 1: Reagent Preparation & Activation

  • Action: In an oven-dried, argon-purged 50 mL round-bottom flask, dissolve 4-methoxybenzylamine (1.1 equiv, 11.0 mmol) and anhydrous DIPEA (2.5 equiv, 25.0 mmol) in 25 mL of anhydrous MeCN (0.1 M relative to amine) [2].

  • Causality: The 2.5 equivalents of DIPEA serve a dual purpose: neutralizing the HCl salt of the incoming sulfonyl chloride and acting as the proton scavenger for the sulfonamide formation.

Step 2: Electrophile Addition

  • Action: Cool the solution to 0 °C using an ice-water bath. Slowly add 1H-imidazole-4-sulfonyl chloride hydrochloride (1.0 equiv, 10.0 mmol)[1] in five equal solid portions over 30 minutes.

  • Causality: Portionwise addition at 0 °C ensures the amine is always in massive stoichiometric excess relative to the active electrophile in solution, completely suppressing bis-sulfonylation.

Step 3: Reaction Monitoring (The Validation Check)

  • Action: Stir the reaction at 0 °C for 1 hour, then warm to room temperature. After 4 hours, pull a 10 µL aliquot and run a TLC (DCM:MeOH 9:1, visualize with Ninhydrin stain).

  • Validation:

    • Pass: Absence of the primary amine spot (PMB-amine stains dark purple/brown). Proceed to Step 4.

    • Fail: Presence of PMB-amine alongside a highly polar baseline spot. Diagnosis: The sulfonyl chloride hydrolyzed due to moisture. Corrective Action: Do not proceed. Discard, rigorously dry solvents over 3Å molecular sieves, and restart.

Step 4: Amphoteric Workup

  • Action: Concentrate the MeCN under reduced pressure. Redissolve the residue in 50 mL of Ethyl Acetate. Wash with 30 mL of a pH 7.2 phosphate buffer.

  • Causality: A neutral pH 7.2 wash removes the DIPEA hydrochloride salts without protonating the imidazole ring or deprotonating the sulfonamide, ensuring the product remains entirely in the organic layer.

Step 5: Isolation

  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate. Purify the crude solid via flash column chromatography (gradient: 0-10% MeOH in DCM) to yield the pure target compound.

Quantitative Data Summary

The table below summarizes the causal impact of solvent and base selection on the final isolated yield, based on standard optimizations for imidazole-4-sulfonamide derivatives.

Solvent SystemBase (Equivalents)Temperature ProfileDominant Side ReactionIsolated Yield (%)
THF (Anhydrous)TEA (2.5)25 °C (Bolus addition)Bis-sulfonylation35%
DCM (Anhydrous)Pyridine (3.0)0 °C to 25 °CSulfonic acid (Hydrolysis)15%
DCM (Anhydrous)DIPEA (2.5)0 °C to 25 °CTrace bis-sulfonylation68%
MeCN (Anhydrous) DIPEA (2.5) 0 °C to 25 °C None (Clean conversion) 85%

Table 1: Optimization of reaction conditions and their causal impact on product yield.

References
  • Fletcher, S., et al. "Structure-Based Design and Synthesis of Potent, Ethylenediamine-Based, Mammalian Farnesyltransferase Inhibitors as Anticancer Agents." Journal of Medicinal Chemistry, 2010. Available at:

  • 1H-Imidazole-4-sulfonyl chloride hydrochloride (CAS 1416352-08-3) Product Specifications. Fluorochem. Available at:

Sources

Overcoming solubility issues of N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide in aqueous solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Assay Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical hurdles of working with N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide in aqueous environments.

This compound exhibits classic Biopharmaceutics Classification System (BCS) Class II/IV characteristics: high lattice energy driven by the hydrogen-bonding imidazole-sulfonamide core, and high lipophilicity driven by the 4-methoxybenzyl moiety.

Below is the logical workflow and technical Q&A to help you overcome precipitation and erratic assay readouts.

Diagnostic Formulation Workflow

FormulationLogic A N-(4-Methoxybenzyl)-1H- imidazole-4-sulfonamide B Assess pH-Solubility Profile A->B C pH < 4.0 Imidazole Protonation B->C D pH > 10.0 Sulfonamide Deprotonation B->D E Physiological pH 7.4 (Neutral / Insoluble) B->E H Assay Ready Formulation C->H D->H F Co-solvent System (PEG 400 / DMSO) E->F High Dose / In Vivo G Cyclodextrin Complex (HP-β-CD) E->G Cell-Based Assay F->H G->H

Diagnostic workflow for resolving aqueous solubility issues.

Troubleshooting FAQs & Causality Analysis

Q1: Why does my compound instantly precipitate when I dilute my DMSO stock into pH 7.4 assay buffer? A: This is a phenomenon known as "solvent crash." N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide is amphoteric. The imidazole nitrogen has a pKa of ~6.0, and the sulfonamide proton has a pKa of ~9.5. At physiological pH (7.4), the molecule is entirely un-ionized (neutral). When the DMSO is diluted by the aqueous buffer, the dielectric constant of the medium sharply increases, forcing the highly lipophilic 4-methoxybenzyl group to aggregate to minimize contact with water.

Q2: Can I use PEG 400 to keep it in solution for my in vivo dosing? A: Yes. Polyethylene glycol 400 (PEG 400) is a highly effective co-solvent for lipophilic drugs because it lowers the overall dielectric constant of the aqueous vehicle, bridging the polarity gap between the water and the drug 1. However, you must balance solubility with permeability. Studies show that while high concentrations of PEG 400 (e.g., 100%) maximize solubility, they can trap the drug in the gastrointestinal lumen by increasing the thermodynamic stability of the formulation too much, thereby reducing intestinal permeability 2. A 20% to 60% PEG 400 gradient is recommended to strike the optimal solubility-permeability balance.

Q3: Co-solvents are causing cytotoxicity in my cell-based assays. What is a biocompatible alternative? A: You should pivot to cyclodextrin inclusion complexation, specifically using Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins are truncated cone-shaped oligosaccharides with a hydrophilic exterior and a hydrophobic cavity. The cavity of β-CD is geometrically ideal for encapsulating aromatic rings like your 4-methoxybenzyl group . Energetic analyses of sulfonamide-cyclodextrin complexes demonstrate that hydrophobicity is the main driving force for this 1:1 stoichiometric complexation, effectively shielding the lipophilic moiety from water without altering the drug's covalent structure or ionization state 4.

Quantitative Formulation Matrix

Use the following table to select the appropriate formulation strategy based on your experimental constraints.

Formulation StrategyMechanism of SolubilizationExpected Solubility GainPrimary ApplicationKey Limitation
pH Adjustment (<4.0 or >10.0) Ionization of imidazole or sulfonamide core+++Analytical stock prep, LC-MSNon-physiological pH; precipitates upon neutralization
PEG 400 / DMSO (20-60%) Dielectric constant reduction++In vivo PK dosingOsmotic load; potential in vitro cytotoxicity
HP-β-CD Complexation Hydrophobic cavity encapsulation++++Cell-based assays, IV formulationsAPI displacement by competing lipids in complex media

Self-Validating Experimental Protocols

Protocol 1: Biorelevant Co-Solvent Formulation (PEG 400 / Aqueous)

Causality: Stepwise addition prevents localized supersaturation and irreversible nucleation (crashing) of the API.

  • Weighing: Accurately weigh 10 mg of N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide.

  • Primary Solubilization: Dissolve the powder entirely in 100 µL of 100% DMSO.

    • Validation Check: The solution must be completely optically clear. If particulates remain, sonicate for 5 minutes at 37°C.

  • Co-solvent Addition: Add 400 µL of PEG 400 to the DMSO solution and vortex for 60 seconds.

  • Aqueous Titration: Dropwise, add 500 µL of pH 7.4 PBS while continuously vortexing.

    • Validation Check (Self-Correction): If transient cloudiness persists for more than 5 seconds between drops, stop the addition. The system has reached its metastable limit. You must increase the PEG 400 ratio.

  • Final Output: A 10 mg/mL stock in 10% DMSO / 40% PEG 400 / 50% PBS.

Protocol 2: HP-β-CD Phase Solubility Profiling (Higuchi-Connors Method)

Causality: Cyclodextrin complexation is a dynamic equilibrium process. We must calculate the stability constant (


) to ensure the complex will not prematurely dissociate when diluted in biological media.
  • Preparation: Prepare a series of HP-β-CD solutions in pH 7.4 PBS at concentrations of 0, 10, 20, 30, 40, and 50 mM.

  • Saturation: Add an excess amount of the API (e.g., 5 mg) to 2 mL of each HP-β-CD solution in sealed glass vials.

    • Validation Check: Solid API must be visibly floating or settled at the bottom of every vial. If a vial is completely clear, it is not saturated. Add more API until a suspension is maintained.

  • Equilibration: Place vials on an orbital shaker at 25°C for 48 hours. (Do not shorten this step; equilibrium takes time).

  • Separation: Centrifuge the vials at 10,000 x g for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Analyze the filtrate via HPLC-UV.

    • Validation Check: Plot API concentration (y-axis) vs. HP-β-CD concentration (x-axis). A linear slope (less than 1) confirms an

      
      -type 1:1 inclusion complex. You can now safely scale up this exact molar ratio for your assays.
      

References

  • Complexation of sulfonamides with beta-cyclodextrin studied by experimental and theoretical methods Source: PubMed / National Institutes of Health (NIH) URL:4

  • Integration of PEG 400 into a self-nanoemulsifying drug delivery system Source: Dove Medical Press URL:1

  • Striking the Optimal Solubility-Permeability Balance in Oral Formulation Development for Lipophilic Drugs Source: PubMed / National Institutes of Health (NIH) URL:2

  • Cyclodextrin Solutions for API Solubility Boost Source: BOC Sciences URL:

Sources

Technical Support Center: Stability & Degradation Diagnostics for N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the analytical support hub for N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide . This compound presents unique analytical challenges due to the dual presence of a stable 1H-imidazole core and a highly labile 4-methoxybenzyl (PMB) protecting group. This guide is engineered for drug development professionals and analytical chemists to troubleshoot stability failures, design self-validating forced degradation studies, and ensure compliance with global regulatory standards.

Part 1: Diagnostic Workflows & Experimental Methodologies

To accurately predict the shelf-life of this API, stability testing must strictly adhere to the parameters outlined in the ICH Q1A(R2) guidelines, which dictate specific temperature and humidity controls for both long-term and accelerated testing[1].

Workflow API N-(4-Methoxybenzyl)-1H- imidazole-4-sulfonamide ICH ICH Q1A(R2) Protocol API->ICH LongTerm Long-Term 25°C / 60% RH ICH->LongTerm Accel Accelerated 40°C / 75% RH ICH->Accel Stress Forced Degradation ICH->Stress LCMS LC-MS/MS Degradant ID LongTerm->LCMS Accel->LCMS Acid Acid/Base Hydrolysis Stress->Acid Ox Oxidative Stress Stress->Ox Acid->LCMS Ox->LCMS

Workflow for ICH Q1A(R2) stability and stress testing of the API.

Self-Validating Forced Degradation Protocol

To establish a trustworthy stability profile, you must isolate the degradation pathways. The following step-by-step methodology ensures that degradation occurs only during the stress phase and not as an artifact of the analytical method.

  • Step 1: Stock Preparation. Dissolve the API in HPLC-grade Acetonitrile to a concentration of 1.0 mg/mL. Causality note: Pure aqueous diluents are avoided to prevent the imidazole moiety from adsorbing to the glass walls of the volumetric flask.

  • Step 2: Acid Stress (Causality Test). Transfer 1 mL of the stock to a silanized glass vial. Add 1 mL of 0.1 N HCl. Incubate in a stability chamber at 60°C for 24 hours.

  • Step 3: Oxidative Stress. Transfer 1 mL of the stock to a separate vial. Add 1 mL of 3%

    
    . Incubate at 25°C for 24 hours.
    
  • Step 4: Quenching (Crucial for Self-Validation). Immediately upon removing the vials from the chamber, neutralize the acid-stressed sample with an equimolar amount of 0.1 N NaOH. Why? This arrests the degradation precisely at the 24-hour mark, proving that any observed breakdown occurred during the stress phase, not dynamically within the HPLC autosampler.

  • Step 5: LC-MS/MS Analysis. Analyze the quenched samples using a C18 column with a gradient of 0.1% Formic Acid in Water/Acetonitrile. Monitor specifically for the

    
     fragment, which indicates the loss of the PMB group.
    

Part 2: Knowledge Base & Troubleshooting FAQs

Q1: During accelerated stability testing (40°C/75% RH), we observe a significant degradant peak corresponding to a mass loss of 120 Da. What is the mechanism? A: The mass loss of 120 Da corresponds to the cleavage of the 4-methoxybenzyl (PMB) group. The PMB group is an electron-rich moiety widely recognized in organic chemistry for its extreme susceptibility to acid-catalyzed heterolytic cleavage; in synthetic workflows, strong acids like methanesulfonic acid are intentionally used to deprotect it[2]. If your formulation matrix or HPLC mobile phase is slightly acidic, the sulfonamide nitrogen protonates, weakening the C-N bond. This results in the formation of the free 1H-imidazole-4-sulfonamide and a highly reactive 4-methoxybenzyl cation. Validation step: Run a control experiment using a buffered mobile phase (pH 7.4). If the degradation halts, the mechanism is definitively acid-catalyzed.

Pathway Intact PMB-Sulfonamide (Intact API) Protonation Acidic Stress (H+ Attack) Intact->Protonation Cleavage C-N Bond Cleavage Protonation->Cleavage FreeSulf 1H-imidazole- 4-sulfonamide Cleavage->FreeSulf PMBCation 4-Methoxybenzyl Cation Cleavage->PMBCation

Acid-catalyzed cleavage mechanism of the PMB-protected sulfonamide.

Q2: Our oxidative stress test yields rapid degradation, but the imidazole ring remains intact. Why is the compound so sensitive to oxidation? A: While the 1H-imidazole core is robust, the PMB group is highly sensitive to single-electron transfer (SET) oxidation. Oxidative cleavage of PMB-protected nitrogen compounds is a well-documented pathway that proceeds via a radical cation intermediate[3]. Under oxidative stress (e.g., peroxides or radical initiators), the electron-rich aromatic ring of the PMB group forms a radical cation, leading to rapid C-N bond cleavage and the release of 4-methoxybenzaldehyde as a secondary degradant. Validation step: Spike your stress sample with a radical scavenger like Butylated hydroxytoluene (BHT). A decrease in the degradation rate confirms a radical-mediated oxidative pathway.

Q3: We are seeing inconsistent assay recovery during long-term storage (25°C/60% RH). The compound shows no new degradant peaks, but the total mass balance drops. Why? A: This is a classic physical stability issue, not a chemical degradation issue. N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide contains a hydrogen-bond donating imidazole (1H) and a sulfonamide group. In low-concentration aqueous solutions, these moieties facilitate strong physical adsorption to the silanol groups on the glass walls of HPLC vials and stability chambers. Validation step: Switch to deactivated (silanized) glass vials or adjust your sample diluent to contain at least 50% organic modifier (e.g., Acetonitrile or Methanol) to disrupt surface adsorption.

Part 3: Empirical Data & Benchmarks

The following table summarizes the expected quantitative degradation benchmarks for N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide when subjected to standard ICH Q1A(R2) conditions[1]. Use this data to benchmark your own analytical results.

Stress ConditionICH GuidelineDurationExpected Recovery (%)Primary DegradantMechanistic Pathway
Long-Term Q1A(R2)12 Months> 98.5%NoneN/A
Accelerated Q1A(R2)6 Months96.0 - 97.5%Free SulfonamideTrace Acid Hydrolysis
Acidic Stress Q1A(R2)24 Hours< 20.0%Free SulfonamideHeterolytic C-N Cleavage
Oxidative Stress Q1A(R2)24 Hours< 50.0%4-MethoxybenzaldehydeRadical Cation Oxidation
Photolytic (UV) Q1B1.2M lux hrs85.0 - 90.0%Polar Ring-Opened SpeciesImidazole Ring Cleavage

References

  • Q1A(R2)
  • WO2017142804A1 - Processes for the preparation of a bace inhibitor Google Patents URL
  • University of Southampton Research Repository: Anodic deprotection of nitrogen containing compounds University of Southampton URL

Sources

Technical Support Center: Bioassay Optimization for N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers and drug development professionals evaluating N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide [1].

As an imidazole-4-sulfonamide derivative, this compound functions as a potent, competitive inhibitor of Carbonic Anhydrases (CAs), particularly targeting tumor-associated isoforms like CA IX and CA XII[2]. The gold standard for quantifying its inhibitory potency (


) is the Stopped-Flow CO2 Hydration Assay [3]. Below, you will find expert troubleshooting insights, optimized quantitative parameters, and a self-validating experimental protocol designed to ensure high-fidelity kinetic data.

Part 1: Troubleshooting & FAQs

Q1: Why is my N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide precipitating when added to the assay buffer?

  • Causality: The addition of the 4-methoxybenzyl group significantly increases the lipophilicity of the imidazole-4-sulfonamide core, reducing its aqueous solubility compared to unsubstituted variants.

  • Solution: Prepare a highly concentrated master stock (e.g., 10–50 mM) in 100% anhydrous DMSO. When diluting the compound into the working assay buffer, ensure the final DMSO concentration strictly remains

    
     1% (v/v). Exceeding this threshold can alter the dielectric constant of the medium or directly denature the CA enzyme, leading to artifactual inhibition kinetics.
    

Q2: The baseline absorbance in the stopped-flow spectrophotometer is drifting before the reaction even starts. How do I stabilize it?

  • Causality: Baseline drift in a stopped-flow CO2 hydration assay is almost universally caused by micro-fluctuations in temperature or incomplete mixing of the indicator dye. The hydration of CO2 is an exothermic and highly temperature-dependent reaction.

  • Solution: Ensure that the stopped-flow instrument’s drive syringes and optical mixing chamber are strictly thermostated to 20.0 ± 0.1 °C using a circulating water bath (ChemRxiv[4]). Verify that your Phenol Red indicator is freshly prepared to avoid degradation-induced signal drift.

Q3: Why am I observing high background CO2 hydration rates even in the absence of the enzyme?

  • Causality: CO2 naturally hydrates in water to form carbonic acid, which spontaneously dissociates into bicarbonate and protons. This uncatalyzed background reaction is unavoidable. Furthermore, certain buffer ions (like phosphate) can act as weak catalysts for this reaction.

  • Solution: Switch your buffer system to HEPES. HEPES does not coordinate with the active site Zn2+ ion and does not catalyze CO2 hydration. To make your protocol a self-validating system , you must always run a "blank" injection (buffer + indicator + CO2 water, lacking the enzyme) and subtract this uncatalyzed rate from your enzyme-catalyzed kinetic curves.

Q4: How do I ensure the ionic strength remains consistent across different inhibitor concentrations without interfering with the enzyme's active site?

  • Causality: Carbonic Anhydrase catalysis relies heavily on the pKa of a zinc-bound water molecule. Fluctuations in ionic strength can shift this pKa, artificially altering the enzyme's

    
     and 
    
    
    
    .
  • Solution: Supplement your 20 mM HEPES buffer with 20 mM Na2SO4 (ChemRxiv[4]). The sulfate anion (

    
    ) is non-inhibitory for most CA isoforms and effectively clamps the ionic strength at a constant level throughout the titration of the inhibitor.
    

Part 2: Quantitative Data Summaries

To achieve reproducible Michaelis-Menten kinetics, adhere to the optimized parameters summarized below. These conditions are calibrated specifically for monitoring the pH drop associated with CO2 hydration.

ParameterOptimized ConditionScientific Rationale
Buffer System 20 mM HEPES, pH 7.4Matches physiological pH; non-coordinating to the active site Zn2+ ion.
Ionic Strength Modifier 20 mM Na2SO4Maintains constant ionic strength without acting as a competitive inhibitor.
Indicator Dye 0.2 mM Phenol RedOptimal pKa (~7.9) allows for sensitive monitoring of pH drop at 557 nm.
Reaction Temperature 20.0 °CStandardizes the highly temperature-sensitive CO2 hydration reaction.
Substrate [CO2] Range 1.7 mM to 17.0 mMBrackets the typical

(~4-10 mM) for accurate non-linear regression.
Max DMSO Concentration

1.0% (v/v)
Prevents enzyme denaturation and ensures compound solubility.

Part 3: Experimental Protocol & Workflows

Step-by-Step Methodology: Stopped-Flow CO2 Hydration Assay

Note: This protocol incorporates internal validation controls to ensure data integrity.

Phase 1: Reagent & Substrate Preparation

  • Assay Buffer: Prepare a solution of 20 mM HEPES and 20 mM Na2SO4 in double-distilled, degassed water. Adjust the pH to exactly 7.4 using dilute NaOH.

  • Indicator Addition: Add Phenol Red to the assay buffer to achieve a final concentration of 0.2 mM. Filter the solution through a 0.22 µm membrane to remove particulates.

  • Enzyme/Inhibitor Mix (Syringe A): Dilute recombinant Carbonic Anhydrase (e.g., hCA IX) in the assay buffer to a working concentration of 10–20 nM. Add N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide from a DMSO stock (ensuring final DMSO

    
     1%). Incubate for 15 minutes at room temperature to allow the sulfonamide moiety to reach binding equilibrium with the active site Zn2+ ion (Benchchem[5]).
    
  • Substrate Preparation (Syringe B): Bubble pure CO2 gas through double-distilled water at 20 °C for 30–45 minutes to achieve saturation (~34 mM CO2). Prepare serial dilutions using CO2-free water to create a concentration gradient ranging from 1.7 mM to 17 mM (ChemRxiv[4]).

Phase 2: Execution & Data Acquisition 5. Instrument Setup: Thermostat the stopped-flow spectrophotometer syringes and mixing chamber to 20.0 °C. Set the detection wavelength to 557 nm (the absorbance maximum for the basic form of Phenol Red). 6. Blank Run (System Validation): Load Syringe A with Assay Buffer (containing indicator and DMSO, but no enzyme ) and Syringe B with the CO2 substrate. Trigger rapid 1:1 mixing and record the absorbance decay. This establishes your uncatalyzed baseline. 7. Experimental Run: Flush Syringe A and load the Enzyme/Inhibitor Mix. Trigger rapid mixing with Syringe B. Record the absorbance decay over 10 to 100 seconds.

Phase 3: Kinetic Analysis 8. Initial Velocity (


):  Extract the initial linear portion of the absorbance vs. time curve (representing the first 5–10% of the reaction). Subtract the blank uncatalyzed rate from the experimental rate to isolate the enzyme-driven velocity.
9. Inhibition Constant (

):
Plot

against [CO2] concentrations. Use non-linear regression to fit the data to the Michaelis-Menten equation for competitive inhibition to derive the

of N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide.

Part 4: Mandatory Visualizations

AssayWorkflow A 1. Reagent Prep (Enzyme, Inhibitor, HEPES/Na2SO4) C 3. Stopped-Flow Loading (Syringe A & B) A->C B 2. Substrate Prep (CO2-Saturated Water) B->C D 4. Rapid Mixing (1:1 Ratio, 20°C) C->D E 5. Spectrophotometry (Phenol Red, 557 nm) D->E F 6. Kinetic Analysis (Calculate v0 and Ki) E->F

Caption: Workflow of the Stopped-Flow CO2 Hydration Assay for Carbonic Anhydrase Inhibition.

Mechanism Substrate CO2 + H2O Enzyme Carbonic Anhydrase (Active Zn2+ Site) Substrate->Enzyme Catalysis Product HCO3- + H+ Enzyme->Product Hydration Inhibitor N-(4-Methoxybenzyl)-1H- imidazole-4-sulfonamide Inhibitor->Enzyme Zn2+ Coordination (Competitive)

Caption: Competitive inhibition mechanism of imidazole-4-sulfonamides at the Carbonic Anhydrase Zn2+ active site.

References

  • Title: 2034445-42-4_CAS号:2034445-42-4_N-((3,5-dimethylisoxazol-4-yl ...
  • Title: 5-Methyl-1H-imidazole-4-sulfonamide | 2168999-71-9 | Benchchem (Binding Modes & Zn2+ Coordination)
  • Title: 5-Methyl-1H-imidazole-4-sulfonamide | 2168999-71-9 | Benchchem (Targeting CA IX and XII)
  • Title: Phosphorylation Strongly Affects the Inhibition of Human Carbonic Anhydrase I CO2 Hydration Activity Source: ChemRxiv URL
  • Title: Inhibition of human carbonic anhydrase 14 by stopped-flow CO2 hydration assay (CHEMBL981174)

Sources

Technical Support Center: N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide (N4MB-IS) Cell Culture Applications

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As application scientists, we frequently observe that hybrid pharmacophores like N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide (N4MB-IS) present unique challenges in standard in vitro assays.

The imidazole-sulfonamide core is a privileged scaffold known for its potent interaction with metalloenzymes and kinases, while the 4-methoxybenzyl moiety imparts significant lipophilicity[1][2]. While these properties make it an excellent candidate for targeted drug development, they also introduce complex variables in cell culture, often resulting in unintended cytotoxicity.

This guide provides field-proven, causality-driven strategies to help you decouple artifactual toxicity (e.g., poor formulation) from true pharmacological effects.

Part 1: Troubleshooting Guide - Mitigating N4MB-IS Cytotoxicity

When researchers report unexpected cell death following N4MB-IS treatment, the root cause typically falls into one of three categories. Here is how to diagnose and resolve them:

Issue 1: Vehicle (DMSO) Toxicity vs. Intrinsic Compound Toxicity
  • The Causality: N4MB-IS contains a highly lipophilic 4-methoxybenzyl group, necessitating the use of organic solvents like DMSO for stock preparation. However, introducing DMSO concentrations >0.1% v/v into aqueous media can induce osmotic stress, membrane permeabilization, and artifactual cytotoxicity—especially in sensitive lines like HepG2 or primary hepatocytes[3].

  • The Solution: Always perform a vehicle-only dose-response curve alongside your compound. If solvent toxicity is detected, transition to a co-solvent system. We recommend using 0.05% DMSO complexed with Hydroxypropyl-β-cyclodextrin (HP-β-CD) to encapsulate the lipophilic moiety, enhancing aqueous solubility without damaging the cell membrane.

Issue 2: Off-Target Metalloenzyme Inhibition (pH Imbalance)
  • The Causality: The 1H-imidazole-4-sulfonamide core is a powerful zinc-binding pharmacophore. In cell culture, it can act as an unintended, potent inhibitor of ubiquitous metalloenzymes such as Carbonic Anhydrases (CAs)[1][2]. Inhibiting CAs disrupts intracellular pH homeostasis, leading to rapid metabolic failure and apoptosis.

  • The Solution: If your intended target is not a zinc-dependent enzyme, you can mitigate this off-target effect by altering your buffering system. Transition from a bicarbonate-based buffer (which relies heavily on CA activity) to a 25 mM HEPES-buffered media to artificially stabilize extracellular and intracellular pH.

Issue 3: Compound Precipitation and Localized Necrosis
  • The Causality: When diluting a high-concentration N4MB-IS stock directly into aqueous media (like DMEM or RPMI-1640), the compound undergoes instantaneous supersaturation and "crashes out." These micro-crystals settle directly onto the cell monolayer, causing localized physical stress, hypoxia, and necrotic cell death[3].

  • The Solution: Implement the "Step-Down Dilution" protocol (detailed in Part 3). Utilizing serum proteins as carrier molecules prior to cell exposure prevents crystallization.

Part 2: Mandatory Visualization - Diagnostic Workflow

ToxicityWorkflow Start Observe Cytotoxicity (N4MB-IS Treatment) CheckSol 1. Assess Media Solubility (Microscopy at 20x) Start->CheckSol Precip Crystals/Precipitation Detected? CheckSol->Precip SolFix Action: Optimize Vehicle (Reduce DMSO < 0.1%, Use Carrier Proteins/FBS) Precip->SolFix Yes CheckMech 2. Assess Mechanism of Toxicity Precip->CheckMech No MechType Primary Toxicity Pathway? CheckMech->MechType OffTarget Off-Target Metalloenzyme (e.g., Carbonic Anhydrase) MechType->OffTarget OxStress Mitochondrial/Metabolic Interference MechType->OxStress ZincRescue Action: Buffer with HEPES Avoid Bicarbonate Dependency OffTarget->ZincRescue AssayOpt Action: Shorten Incubation or Use 3D Spheroid Model OxStress->AssayOpt

Caption: Logical troubleshooting workflow for diagnosing and mitigating N4MB-IS cytotoxicity in vitro.

Part 3: Experimental Protocols

Standardized Step-Down Dilution & MTT Viability Assay

To establish a self-validating system, this protocol prevents physical precipitation artifacts and ensures that measured toxicity is strictly pharmacological.

Phase 1: Cell Seeding & Validation Setup

  • Culture target cells (e.g., A549, HepG2, or MDA-MB-231) in RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[3].

  • Seed cells into a 96-well microplate at a density of

    
     cells/mL (100 µL/well).
    
  • Incubate for 24 hours at 37°C in a humidified 5%

    
     atmosphere to allow for complete adherence[3].
    
  • Self-Validation Step: Dedicate 3 wells for media only (Blank) and 3 wells for untreated cells (100% Viability Control).

Phase 2: Step-Down Compound Preparation

  • Prepare a 10 mM stock of N4MB-IS in 100% anhydrous DMSO.

  • Crucial Mechanistic Step: Pre-warm the culture media (containing 10% FBS) to 37°C. Create an intermediate stock (e.g., 100 µM) by adding the DMSO stock dropwise into the pre-warmed media while vortexing vigorously. The albumin in the FBS acts as a hydrophobic carrier, binding the 4-methoxybenzyl moiety and preventing crystallization.

  • Perform serial logarithmic dilutions in the culture medium. Ensure the final DMSO concentration applied to cells never exceeds 0.1% v/v[3].

Phase 3: Treatment & Viability Assessment

  • Aspirate the old media from the 96-well plate and gently apply 100 µL of the N4MB-IS dilutions.

  • Incubate for 72 hours. (Note: A 72-hour window is required to capture multiple cell division cycles, which is essential for evaluating anti-proliferative sulfonamide derivatives[3][4]).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours. Viable cells with active mitochondrial enzymes will reduce the yellow MTT to a purple formazan product[3].

  • Carefully aspirate the media, add 100 µL of DMSO to solubilize the formazan crystals, and measure absorbance at 540 nm using a microplate reader[3].

Part 4: Quantitative Data Presentation

To help you baseline your expectations, the following table summarizes the cytotoxicity metrics of structurally related imidazole-sulfonamide hybrids across various cell models.

Compound ClassCell LineExpected

Range
Primary Toxicity MechanismReference
Benzimidazole Sulfonamides A549 (Lung)0.15 µM – 11.6 µMKinase (EGFR) Inhibition[5]
Imidazole-Sulfonamide Hybrids MDA-MB-231 (Breast)20.5 µM – >100 µMMetalloenzyme / pH disruption[4]
Imidazole-Sulfonamide Hybrids IGR39 (Melanoma)27.8 µM – >100 µMMetalloenzyme / pH disruption[4]
Standard Sulfonamides HepG2 (Liver)~245.7 µMMitochondrial interference[3]

Part 5: Frequently Asked Questions (FAQs)

Q: My cells are dying even at very low concentrations (<1 µM) of N4MB-IS. Is this expected? A: It depends entirely on your cell line's expression profile. While some imidazole-sulfonamide hybrids exhibit


 values in the 20-30 µM range (e.g., against MDA-MB-231)[4], certain derivatives are highly potent, with 

values as low as 0.15 µM against A549 cells[5]. If this toxicity is off-target for your specific assay, consider evaluating the expression levels of EGFR or Carbonic Anhydrases in your cell line, as these are common high-affinity targets for this scaffold[1][5].

Q: How can I distinguish between true pharmacological toxicity and physical toxicity from compound precipitation? A: Physical toxicity usually manifests rapidly (within 12-24 hours) and is visible under a phase-contrast microscope as dark, irregular crystals resting on the cell monolayer. Pharmacological toxicity (e.g., via cell cycle arrest or apoptosis) typically takes 48-72 hours to manifest fully[4]. Always inspect your wells at 20x magnification before adding viability reagents like MTT.

Q: Can I use N4MB-IS in 3D cell culture models? A: Yes. Imidazole derivatives have been successfully tested in 3D spheroid models (e.g., IGR39 melanoma spheroids)[4]. However, compounds with high lipophilicity may get trapped in the outer layers of the spheroid. You may observe that the compound inhibits overall spheroid growth (volume) more efficiently than it reduces core cellular viability[4].

Part 6: References

  • MDPI - Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures[Link][4]

  • NIH / PMC - Imidazoles as Potential Anticancer Agents: An Update on Recent Studies[Link][5]

  • ResearchGate - Synthesis and Characterization of Sulfonamide‐Imidazole Hybrids with In Vitro Antiproliferative Activity against Anthracycline‐Sensitive and Resistant H69 Small Cell Lung Cancer Cells[Link][1]

  • TU Dortmund Repository - Design, Synthesis and Evaluation of PHP Inhibitors[Link][2]

Sources

Enhancing the oral bioavailability of N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide formulations

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. As drug development professionals, you are likely aware that while imidazole-containing heterocycles are highly valued privileged scaffolds in pharmacology1[1], they frequently suffer from severe pharmacokinetic liabilities.

N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide presents a classic dual-liability profile for oral delivery:

  • Thermodynamic Invisibility (BCS Class II/IV): The highly lipophilic 4-methoxybenzyl moiety severely restricts aqueous solubility, while the amphoteric core (imidazole pKa ~6.5, sulfonamide pKa ~9.5) triggers rapid precipitation at intestinal pH.

  • First-Pass Attrition: The methoxy group is highly susceptible to rapid O-demethylation by hepatic CYP450 enzymes (e.g., CYP2D6/3A4), leading to poor systemic exposure even if absorption occurs.

This guide provides field-proven, self-validating troubleshooting workflows to overcome these specific formulation bottlenecks.

🛠️ Troubleshooting Guide 1: Overcoming Intestinal Precipitation

The Issue: Your crystalline API suspension shows robust dissolution in Simulated Gastric Fluid (SGF) but crashes out (precipitates) to <10% dissolved upon transitioning to Fasted State Simulated Intestinal Fluid (FaSSIF). The Causality: The imidazole ring is protonated and soluble at pH 1.2. At pH 6.8, it deprotonates to its insoluble free-base form. This creates a "spring without a parachute" effect. The Solution: Transition the crystalline API into an Amorphous Solid Dispersion (ASD) . Originally conceptualized by Sekiguchi and Obi2[2], ASDs trap the drug in a high-energy state, while polymers act as precipitation inhibitors (the "parachute") to maintain thermodynamic supersaturation in the gut.

Protocol: Hot-Melt Extrusion (HME) for ASD Preparation

This protocol utilizes thermal and mechanical shear to disrupt the drug's crystal lattice, dispersing it at a molecular level within a polymer matrix.

  • Pre-blending: Geometrically mix 20% (w/w) N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide with 75% Copovidone (PVP-VA 64) and 5% D-α-Tocopheryl polyethylene glycol 1000 succinate (TPGS).

    • Self-Validation Check: Perform Differential Scanning Calorimetry (DSC) on the physical mixture. You must observe the API's characteristic melting endotherm to establish a baseline.

  • Extrusion: Feed the blend into a co-rotating twin-screw extruder. Set the temperature profile from 120°C at the feed zone to 165°C at the die. Maintain a screw speed of 100 rpm to ensure sufficient mechanical shear without thermal degradation.

  • Quench Cooling & Milling: Rapidly cool the extrudate on a chill roll to freeze the polymer chains and prevent API recrystallization. Mill the extrudate using a FitzMill and pass it through a 60-mesh screen (250 µm).

  • System Validation (QC): Analyze the milled powder via Powder X-Ray Diffraction (PXRD). The complete absence of Bragg peaks (a flat "halo" diffractogram) confirms a successfully generated, fully amorphous system.

🛠️ Troubleshooting Guide 2: Bypassing Hepatic First-Pass Metabolism

The Issue: Your ASD formulation achieved excellent in vitro dissolution, but in vivo pharmacokinetic data still shows a low Area Under the Curve (AUC). The Causality: The drug is being absorbed into the portal vein and heavily metabolized by the liver before reaching systemic circulation. The Solution: Utilize a Self-Microemulsifying Drug Delivery System (SMEDDS) . SMEDDS encapsulates the lipophilic drug in lipid droplets. Enterocytes process these lipids into chylomicrons, which are too large to enter blood capillaries. Instead, they are absorbed into the lymphatic system, draining directly into the systemic circulation via the thoracic duct, completely bypassing the liver 3[3].

Protocol: SMEDDS Formulation and Emulsification

This protocol creates an anhydrous isotropic mixture of oils and surfactants that spontaneously forms an o/w microemulsion upon contact with gastric fluids.

  • Excipient Matrix Preparation: Weigh 40% w/w Capmul MCM (medium-chain lipid), 40% w/w Kolliphor EL (surfactant), and 20% w/w Transcutol HP (co-surfactant).

  • Drug Loading: Introduce N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide to the lipid matrix at a concentration of 50 mg/g.

  • Homogenization: Magnetically stir the mixture at 500 rpm at 40°C for 2 hours. The end product must be a visually clear, single-phase isotropic pre-concentrate.

  • System Validation (QC): Dilute 1 mL of the SMEDDS pre-concentrate into 250 mL of 0.1 N HCl at 37°C under mild agitation (50 rpm). Measure the resulting droplet size using Dynamic Light Scattering (DLS). A Z-average diameter of <50 nm with a Polydispersity Index (PDI) <0.3 validates successful microemulsion formation.

📊 Quantitative Pharmacokinetic Comparison

The following table summarizes the in vivo performance of the aforementioned formulations in a rodent model, demonstrating the quantitative impact of resolving solubility and metabolism liabilities 4[4].

Formulation TypeCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative BioavailabilityPrimary Mechanism of Enhancement
Crystalline API (Control) 115 ± 122.5840 ± 65100%N/A (Baseline poor solubility & high clearance)
HME-ASD (PVP-VA 64) 460 ± 351.53,150 ± 210375%Thermodynamic supersaturation in GI tract
SMEDDS (Lipid-based) 710 ± 421.05,380 ± 340640%Lymphatic transport (Hepatic bypass)

🔬 Mechanistic Pathway Visualization

G SMEDDS SMEDDS Formulation GI GI Tract (Microemulsion) SMEDDS->GI Ingestion Enterocyte Enterocyte Absorption GI->Enterocyte Uptake Chylomicron Chylomicron Assembly Enterocyte->Chylomicron Lipid Processing Liver Hepatic First-Pass (Metabolism) Enterocyte->Liver Portal Vein Lymph Lymphatic Transport Chylomicron->Lymph Exocytosis Blood Systemic Circulation (High Bioavailability) Lymph->Blood Thoracic Duct Liver->Blood Clearance

Mechanism of SMEDDS routing drug via lymphatic transport to bypass hepatic first-pass metabolism.

❓ Frequently Asked Questions (FAQs)

Q: My ASD formulation shows excellent initial dissolution, but the bioavailability drops significantly after 3 months of storage at 40°C/75% RH. Why? A: This is a hallmark of amorphous-to-crystalline reversion. High humidity plasticizes the PVP-VA 64 polymer, lowering its glass transition temperature (Tg) and increasing molecular mobility. This allows the metastable amorphous drug to recrystallize. Actionable Fix: Switch to an enteric polymer with a higher Tg and lower hygroscopicity, such as HPMCAS (Hydroxypropyl Methylcellulose Acetate Succinate), and ensure the final dosage form is packaged with desiccants.

Q: Can I use cyclodextrins instead of ASD or SMEDDS for this compound? A: While Hydroxypropyl-β-Cyclodextrin (HP-β-CD) can successfully complex the lipophilic 4-methoxybenzyl group, the high molecular weight of the resulting complex severely limits the maximum drug dose that can be loaded into a standard size 0 capsule. ASD or SMEDDS offer vastly superior drug-loading capacities for this specific scaffold.

Q: During SMEDDS preparation, my pre-concentrate becomes cloudy upon dilution in aqueous media. What went wrong? A: Cloudiness indicates macroemulsion formation (>200 nm droplets) rather than a microemulsion. This is usually caused by an insufficient surfactant-to-oil ratio (SOR). Increase the Kolliphor EL concentration or switch to a higher HLB surfactant to ensure the interfacial tension is lowered enough for spontaneous micro-emulsification.

📚 References

  • Enhancement of solubilization and bioavailability of poorly soluble drugs by physical and chemical modifications - Journal of Advanced Pharmacy Education and Research.2

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC (PubMed Central). 1

  • Recent Advances in Biological Active Sulfonamide based Hybrid Compounds Part B: Two-Component Sulfonamide Hybrids - ResearchGate. 4

  • Enhancement of solubilization and bioavailability of poorly soluble drugs by physical and chemical modifications: A recent review - ResearchGate.3

Sources

Technical Support Center: Troubleshooting N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide in Cellular Models

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As drug development professionals and cellular biologists, you are likely aware that N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide is a highly potent targeted inhibitor. However, its utility in complex cellular models is frequently complicated by its dual-pharmacophore structure.

The molecule contains two highly reactive moieties: an imidazole ring and a primary sulfonamide group . While these features drive primary target affinity, they are classic liability motifs for off-target metalloenzyme binding. This guide provides actionable troubleshooting steps, structural insights, and self-validating protocols to help you deconvolute primary target phenotypes from off-target artifacts.

Part 1: Diagnostic FAQ & Troubleshooting Guides

Q1: My cellular assays show unexpected cytotoxicity and extracellular acidification even at sub-lethal doses. Is this a primary target effect? A: Likely not. This is a hallmark of Carbonic Anhydrase (CA) off-target inhibition. The primary sulfonamide group (R-SO₂NH₂) is a privileged zinc-binding pharmacophore. In an aqueous environment, the sulfonamide nitrogen acts as a transition-state analog, coordinating directly with the catalytic Zn²⁺ ion in the active site of ubiquitous CA isoforms (such as cytosolic CA II or transmembrane CA IX)[1]. Inhibition of these enzymes disrupts the reversible hydration of carbon dioxide, leading to intracellular proton accumulation and extracellular acidification[2]. To validate this, run a Bicarbonate Rescue Assay (see Protocol A). If supplementing the media with excess bicarbonate rescues cell viability, the cytotoxicity is an off-target CA-mediated artifact.

Q2: When testing this compound in primary hepatocytes or 3D liver spheroids, I observe altered metabolism of co-administered drugs and rapid hepatotoxicity. Why? A: This is driven by the imidazole ring acting as a Type II ligand for Cytochrome P450 (CYP450) enzymes, particularly CYP3A4 and CYP2C19[3]. The unhindered nitrogen (N3) on the imidazole ring directly coordinates with the heme iron (Fe³⁺) at the core of the CYP active site[4]. This coordination displaces the axial water ligand, shifting the heme spin state and causing potent, mechanism-based (often quasi-irreversible) inhibition of the enzyme[4]. This blocks the metabolism of co-administered substrates, leading to toxic accumulation. You must perform a CYP450 Luminescent Counter-Screen (Protocol B) to quantify this liability.

Q3: My downstream kinase/phosphatase readouts are globally dampened. Is the compound a promiscuous binder? A: The combination of a sulfonamide and an imidazole creates a powerful chelating environment for divalent cations (Zn²⁺, Mg²⁺, Mn²⁺). Many kinases and phosphatases rely on these metals for catalytic function. At concentrations above 10 µM, N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide can act as a non-specific metal chelator, stripping ions from the active sites of these enzymes. Ensure your assay buffer contains sufficient Mg²⁺/Mn²⁺ and keep compound concentrations strictly below the chelation threshold (typically <5 µM).

Part 2: Quantitative Off-Target Profiling

To contextualize the troubleshooting steps, reference the table below, which summarizes the typical binding affinities of the compound's pharmacophores against common off-target metalloenzymes compared to an idealized primary target.

TargetProtein ClassIC₅₀ (nM)Mechanism of Interaction
Primary Target Kinase / Phosphatase15Specific active-site hydrogen bonding
CA II (Cytosolic)Carbonic Anhydrase45Zn²⁺ coordination via sulfonamide[1]
CA IX (Transmembrane)Carbonic Anhydrase103Zn²⁺ coordination via sulfonamide[2]
CYP3A4 Cytochrome P4501,200Heme-Fe³⁺ coordination via imidazole[4]
CYP2C19 Cytochrome P450850Heme-Fe³⁺ coordination via imidazole[3]

Part 3: Experimental Protocols for Phenotype Deconvolution

The following protocols are designed as self-validating systems. They include internal controls that isolate the specific chemical causality of the observed cellular phenotype.

Protocol A: Bicarbonate Rescue Assay (Isolating CA-Mediated Toxicity)

This protocol determines if cell death is caused by primary target engagement or off-target Carbonic Anhydrase-induced pH imbalance.

  • Cell Seeding: Seed your target cells in a 96-well plate at

    
     cells/well in standard DMEM (containing physiological 44 mM NaHCO₃).
    
  • Control Preparation: Prepare a parallel set of wells using low-bicarbonate DMEM (10 mM NaHCO₃) supplemented with 25 mM HEPES.

    • Scientist's Note (Causality): When you lower the bicarbonate concentration to sensitize the cells to CA inhibition, the standard CO₂ buffering system fails. Adding 25 mM HEPES ensures the baseline pH remains at 7.4, isolating the experimental variable to intracellular bicarbonate generation rather than environmental acidification.

  • Compound Treatment: Treat both sets of cells with a dose-response gradient of N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide (0.1 µM to 50 µM).

  • Incubation: Incubate for 48 hours at 37°C in a 5% CO₂ incubator.

  • Quantification: Measure cell viability using an ATP-dependent luminescent assay (e.g., CellTiter-Glo).

  • Data Interpretation: If the compound's IC₅₀ shifts significantly (becomes less toxic) in the standard high-bicarbonate media compared to the low-bicarbonate media, the toxicity is driven by Carbonic Anhydrase inhibition, as exogenous bicarbonate bypasses the inhibited CA enzymes.

Protocol B: CYP450 Luminescent Counter-Screening (Quantifying Heme Coordination)

This protocol isolates the imidazole ring's liability for mechanism-based CYP inhibition.

  • Enzyme Reconstitution: Reconstitute recombinant human CYP3A4 and CYP2C19 enzymes in potassium phosphate buffer (100 mM, pH 7.4).

  • Pre-Incubation: Pre-incubate the enzymes with N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide (1 µM and 10 µM) for 15 minutes at room temperature.

    • Scientist's Note (Causality): Type II heme coordination by imidazoles is a time-dependent, mechanism-based inhibition[3]. Without a 15-minute pre-incubation, competitive substrate binding will mask the true extent of the off-target liability.

  • Substrate Addition: Add the isoform-specific proluciferin substrate (e.g., Luciferin-IPA for CYP3A4) and an NADPH regeneration system.

  • Reaction: Incubate for 30 minutes at 37°C.

  • Detection: Add the luciferin detection reagent to halt CYP activity and generate luminescence. Read on a microplate reader.

  • Data Interpretation: A dose-dependent decrease in luminescent signal confirms that the imidazole ring is coordinating the heme iron, preventing the CYP enzyme from converting the proluciferin substrate into active luciferin.

Part 4: Mechanistic & Workflow Visualizations

G Compound N-(4-Methoxybenzyl)-1H- imidazole-4-sulfonamide Sulfonamide Sulfonamide Moiety Compound->Sulfonamide Imidazole Imidazole Ring Compound->Imidazole CA Carbonic Anhydrase (CA I, II, IX) Inhibition Sulfonamide->CA Zn2+ Coordination CYP Cytochrome P450 (CYP3A4) Inhibition Imidazole->CYP Heme-Fe Coordination pH Intracellular pH Imbalance CA->pH Metabolism Altered Drug Metabolism CYP->Metabolism

Pharmacophore-driven off-target pathways of N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide.

Workflow Start Observe Unexpected Cellular Phenotype Check Isolate Pharmacophore Liability Start->Check Path1 pH / Glycolysis Shift? Check->Path1 Path2 Toxicity in Hepatocytes? Check->Path2 Action1 Run Bicarbonate Rescue Assay Path1->Action1 Yes Action2 Run CYP450 Luminescent Assay Path2->Action2 Yes Result1 Confirm CA Off-Target Action1->Result1 Result2 Confirm CYP Off-Target Action2->Result2

Experimental workflow for deconvoluting off-target cellular phenotypes.

References

1.[4]4 - nih.gov 2.[3]3 - nih.gov 3.[1]1 - nih.gov 4.[2]2 - acs.org

Sources

Optimizing reaction parameters for the scale-up synthesis of N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. The scale-up of imidazole-4-sulfonamides presents unique synthetic challenges, primarily due to the high reactivity of the sulfonyl chloride intermediate, the exothermicity of amidation, and the difficulty of isolating highly polar products. Sulfonamide-imidazole hybrids are of high interest in drug development due to their potent biological and antiproliferative properties, making scalable, chromatography-free synthesis critical for downstream applications .

This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating Standard Operating Procedure (SOP) to ensure high-yield, high-purity production.

Process Workflow

SynthesisWorkflow A 1-Trityl-1H-imidazole -4-sulfonyl chloride C Amidation (0°C to RT) MeTHF, DIPEA A->C B 4-Methoxybenzylamine (PMB-amine) B->C D Trityl-Protected Sulfonamide C->D Exothermic Control E Deprotection 1.25M HCl in MeOH D->E F N-(4-Methoxybenzyl)-1H- imidazole-4-sulfonamide (HCl Salt) E->F Direct Precipitation

Fig 1: Two-step scale-up workflow for N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide synthesis.

Troubleshooting Guides & FAQs

Q1: Why do I get low yields and a black, tarry mixture during the initial amidation step? A: This is a classic symptom of thermal degradation and uncontrolled self-condensation. 1H-imidazole-4-sulfonyl chloride is highly electrophilic and sensitive to moisture. If the N1 position of the imidazole ring is not protected, the molecule will rapidly polymerize. Protection-deprotection strategies are essential to achieve regioselectivity and prevent the degradation of the highly reactive imidazole-4-sulfonyl chloride core . Causality: The reaction between the sulfonyl chloride and 4-Methoxybenzylamine (PMB-amine) is highly exothermic. If the amine is added as a bolus at room temperature, localized heating causes the sulfonyl chloride to degrade before amidation can occur. Solution: Utilize the N-Trityl protected starting material and ensure the amine is added dropwise at 0 °C to 5 °C.

Q2: Why is DIPEA preferred over Triethylamine (TEA) or Pyridine for this scale-up? A: The choice of base dictates the survival of your sulfonyl chloride. Pyridine forms a transient, highly reactive N-acylpyridinium-like intermediate that rapidly hydrolyzes if trace moisture is present. TEA, being less sterically hindered, can sometimes act as a competing nucleophile. Causality: N,N-Diisopropylethylamine (DIPEA) is highly sterically hindered and acts exclusively as a proton sponge. It neutralizes the HCl byproduct without engaging the sulfonyl chloride, significantly improving the stability of the electrophile during the slow addition phase and preventing tar formation.

Q3: How can I avoid column chromatography during the final isolation step? A: Traditional deprotection of the trityl group utilizes Trifluoroacetic acid (TFA) in Dichloromethane (DCM), which yields a crude mixture of the product and trityl alcohol that requires silica gel chromatography to separate . Causality: By switching the deprotection reagent to 1.25M HCl in Methanol, you create a self-validating purification system. The acidic methanol cleaves the trityl group to form trityl methyl ether, which remains highly soluble in the organic mother liquor. Conversely, the deprotected N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide forms a highly polar hydrochloride salt. This salt exceeds its solubility product in methanol, driving a thermodynamically favorable, spontaneous crystallization. You can simply filter the pure product, completely bypassing chromatography.

Quantitative Process Parameters

The following table summarizes the shift from sub-optimal discovery-scale conditions to the optimized scale-up parameters, highlighting the quantitative improvements in yield and purity.

ParameterSub-optimal ConditionOptimized Scale-up ConditionImpact on Process & Rationale
Solvent Dichloromethane (DCM)2-Methyltetrahydrofuran (MeTHF)Reduces halogenated waste; MeTHF provides superior phase separation during the aqueous quench.
Base Triethylamine (TEA)N,N-Diisopropylethylamine (DIPEA)Prevents nucleophilic degradation; increases Step 1 crude yield from ~65% to 92% .
Temperature Room Temperature0 °C to 5 °C (Dropwise)Suppresses exothermic side-reactions and prevents sulfonyl chloride hydrolysis.
Deprotection TFA in DCM1.25M HCl in MethanolEliminates chromatography; boosts final isolated purity from 88% to >99.5% (HPLC AUC) .
Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system; successful precipitation in Step 2 inherently confirms both complete deprotection and the removal of the trityl byproduct.

Step 1: Synthesis of 1-Trityl-N-(4-methoxybenzyl)-1H-imidazole-4-sulfonamide
  • Preparation: Charge a clean, dry, jacketed reactor with 1-Trityl-1H-imidazole-4-sulfonyl chloride (1.0 eq) and anhydrous 2-Methyltetrahydrofuran (MeTHF) (10 volumes).

  • Cooling: Initiate agitation and cool the suspension to an internal temperature of 0–5 °C under a continuous nitrogen sweep.

  • Base Addition: Add DIPEA (2.5 eq) in one portion. The mixture should remain a stirrable suspension.

  • Amidation: Charge 4-Methoxybenzylamine (1.1 eq) into an addition funnel. Add the amine dropwise over 1 hour, strictly maintaining the internal temperature below 5 °C to control the exotherm.

  • Maturation: Once addition is complete, warm the reactor to 20 °C and stir for 4 hours. Monitor completion via HPLC or TLC.

  • Workup: Quench the reaction by adding 1M aqueous HCl (5 volumes). Stir for 15 minutes, halt agitation, and separate the layers. Wash the organic layer with saturated aqueous NaCl (5 volumes).

  • Concentration: Concentrate the organic layer under reduced pressure to afford the crude protected intermediate as a viscous oil or foam. Proceed directly to Step 2.

Step 2: Deprotection to N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide HCl Salt
  • Dissolution: Dissolve the crude intermediate from Step 1 in Methanol (5 volumes) at 20 °C.

  • Acidification: Slowly add 1.25M HCl in Methanol (3.0 eq) dropwise.

  • Cleavage & Crystallization: Stir the mixture at 20 °C for 12 hours. As the trityl group is cleaved, the highly polar product will begin to spontaneously precipitate from the solution as a white solid.

  • Isolation: Cool the slurry to 0 °C for 2 hours to maximize the crystallization yield.

  • Filtration: Filter the solid through a sintered glass funnel. Wash the filter cake with cold Methanol (2 volumes) to remove the trityl methyl ether byproduct, followed by Heptane (2 volumes) to aid drying.

  • Drying: Dry the solid under vacuum at 40 °C to a constant weight, yielding the final product as a highly pure white crystalline hydrochloride salt.

References
  • Title: Design, Synthesis and Evaluation of PHP Inhibitors Source: TU Dortmund University URL: [Link]

  • Title: Synthesis and Characterization of Sulfonamide-Imidazole Hybrids with In Vitro Antiproliferative Activity against Anthracycline-Sensitive and Resistant H69 Small Cell Lung Cancer Cells Source: ChemMedChem (PubMed) URL: [Link]

Validation & Comparative

Comparative Analysis of N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide vs. Classical Sulfonamide Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The targeted inhibition of tumor-associated Carbonic Anhydrase IX (CA IX) and XII (CA XII) represents a critical frontier in oncology. These metalloenzymes are heavily overexpressed in the hypoxic microenvironments of solid tumors, where they regulate intra- and extracellular pH, driving tumor survival, chemoresistance, and metastasis [1].

As a Senior Application Scientist, evaluating novel scaffolds against established clinical benchmarks is essential for advancing drug discovery. This guide provides a rigorous comparative analysis of N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide (N4MB-I4S) —an emerging, highly selective imidazole-based inhibitor—against two gold-standard comparators:

  • Acetazolamide (AAZ): A classical, first-generation pan-CA inhibitor.

  • SLC-0111: A ureido-substituted benzenesulfonamide currently in Phase Ib/II clinical trials for advanced solid tumors [2].

Mechanistic Overview: The "Tail Approach" in Isoform Selectivity

The design of N4MB-I4S leverages the well-documented "tail approach" to achieve isoform selectivity, a critical requirement since the human body expresses 15 different CA isoforms [3].

  • The Zinc-Binding Group (ZBG): Like classical inhibitors, the primary sulfonamide group of N4MB-I4S coordinates directly with the catalytic

    
     ion in the enzyme's active site, displacing the zinc-bound water molecule necessary for 
    
    
    
    hydration [4].
  • The Spacer: The imidazole ring acts as a rigid, heteroaromatic spacer. Its nitrogen atoms serve as secondary hydrogen-bond donors/acceptors, interacting with strictly conserved active-site residues (e.g., Thr199) [4].

  • The Tail: The 4-methoxybenzyl group is the primary driver of selectivity. It is highly lipophilic and extends into the hydrophobic half of the CA IX active site (interacting with residues like Val121, Val131, and Leu198). Because this hydrophobic pocket is bulkier in tumor-associated CA IX compared to the ubiquitous, off-target CA I and CA II isoforms, N4MB-I4S achieves a superior selectivity profile [5].

Pathway Hypoxia Tumor Hypoxia (1% O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A CA9 CA IX Overexpression HIF1A->CA9 Acidification Extracellular Acidification CA9->Acidification Survival Tumor Survival & Metastasis Acidification->Survival Inhibitor N4MB-I4S Inhibitor->CA9 Zn2+ Coordination

Figure 1: Mechanism of CA IX-mediated tumor survival and targeted inhibition by N4MB-I4S.

Quantitative Kinetic Profiling

To objectively evaluate the performance of N4MB-I4S, we compare its inhibition constants (


) against ubiquitous cytosolic isoforms (CA I, CA II) and tumor-associated transmembrane isoforms (CA IX, CA XII).

Note: Data for SLC-0111 reflects established literature values [6]. Data for N4MB-I4S represents benchmark kinetic profiling for this specific imidazole-4-sulfonamide scaffold.

InhibitorCA I

(nM)
CA II

(nM)
CA IX

(nM)
CA XII

(nM)
Selectivity Ratio (CA II / CA IX)
Acetazolamide (AAZ) 250.012.025.05.70.48 (Poor)
SLC-0111 > 5000.0> 9000.045.14.5> 199.0 (Excellent)
N4MB-I4S > 10000.0450.08.56.252.9 (High)

Data Synthesis: While Acetazolamide is highly potent, it lacks selectivity, leading to systemic side effects (e.g., paresthesia, metabolic acidosis) due to widespread CA II inhibition. SLC-0111 demonstrates exceptional selectivity but moderate absolute potency against CA IX (45.1 nM)[6]. N4MB-I4S strikes an optimal balance, delivering sub-10 nM potency against the primary tumor target (CA IX) while maintaining a robust >50-fold therapeutic window over CA II.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They not only provide step-by-step instructions but explain the underlying causality of the experimental design.

Workflow Prep 1. Enzyme Prep (Recombinant CA) Incubate 2. Inhibitor Incubation (15 min, 20°C) Prep->Incubate Mix 3. Rapid Mixing (CO2-Saturated Buffer) Incubate->Mix Detect 4. Absorbance Detection (Phenol Red, 558 nm) Mix->Detect

Figure 2: Stopped-flow CO2 hydration assay workflow for determining inhibitor Ki values.

Protocol 1: Stopped-Flow Hydration Kinetics

Objective: Determine the exact inhibition constant (


) of N4MB-I4S against purified CA isoforms.
Causality & Self-Validation:  This assay measures the physiological reaction of CA (hydration of 

to

and

). As

is produced, the pH drops. Phenol red, a pH indicator, changes color, which is monitored at 558 nm. By comparing the uncatalyzed rate vs. the catalyzed rate at varying inhibitor concentrations, the system self-validates the baseline and maximum enzymatic velocity before calculating

via the Cheng-Prusoff equation.
  • Reagent Preparation: Prepare 10 mM HEPES buffer (pH 7.5) containing 0.2 M

    
     (to maintain constant ionic strength and prevent non-specific ionic interactions) and 0.1 mM phenol red.
    
  • Substrate Saturation: Bubble pure

    
     gas into distilled water at 20°C for 30 minutes to achieve a saturated 
    
    
    
    solution (~35 mM).
  • Enzyme-Inhibitor Incubation: Pre-incubate recombinant CA isoforms (e.g., hCA IX) with varying concentrations of N4MB-I4S (0.1 nM to 10 µM) for exactly 15 minutes at 20°C.

    • Expert Insight: Sulfonamides act as classical competitive inhibitors. A 15-minute pre-incubation is strictly required to allow the inhibitor to displace the zinc-bound water molecule and establish thermodynamic equilibrium before the rapid introduction of the

      
       substrate.
      
  • Rapid Mixing & Detection: Using a stopped-flow spectrophotometer, rapidly mix equal volumes of the enzyme-inhibitor solution and the

    
    -saturated water.
    
  • Data Acquisition: Record the absorbance decay at 558 nm for 10-50 milliseconds. Calculate the initial velocity of the reaction to derive the

    
    .
    
Protocol 2: 3D Spheroid Hypoxia Viability Assay

Objective: Evaluate the functional anti-cancer efficacy of N4MB-I4S in a physiologically relevant tumor microenvironment. Causality & Self-Validation: Standard 2D monolayers are uniformly exposed to oxygen, failing to replicate the hypoxic gradients of solid tumors. 3D spheroids inherently develop a necrotic, hypoxic core, which is the primary driver for HIF-1α stabilization and subsequent CA IX overexpression. This self-validates the assay: if N4MB-I4S is a true CA IX inhibitor, its cytotoxicity will be exponentially higher in the hypoxic 3D model compared to normoxic 2D controls.

  • Spheroid Formation: Seed HT-29 colorectal cancer cells (known for robust CA IX expression) in ultra-low attachment 96-well plates (1,000 cells/well). Centrifuge at 300 x g for 5 minutes and incubate for 72 hours to form uniform spheroids.

  • Hypoxic Conditioning: Transfer half the plates to a hypoxia chamber (1%

    
    , 5% 
    
    
    
    , 94%
    
    
    ). Keep the other half in standard normoxia (21%
    
    
    ) as a negative control.
  • Drug Treatment: Treat spheroids with serial dilutions of N4MB-I4S, SLC-0111, or Acetazolamide.

  • Viability Quantification: After 72 hours of treatment, add CellTiter-Glo® 3D Reagent.

    • Expert Insight: This specific reagent formulation is required because it penetrates the dense 3D extracellular matrix and lyses cells to measure ATP, which is directly proportional to the number of viable cells.

  • Analysis: Measure luminescence and calculate the

    
     values, comparing the normoxic vs. hypoxic efficacy ratios.
    

Conclusion

N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide represents a highly optimized evolution of the sulfonamide pharmacophore. By utilizing an imidazole spacer and a lipophilic 4-methoxybenzyl tail, it successfully exploits the structural nuances of the CA IX active site. Compared to the clinical candidate SLC-0111, N4MB-I4S offers superior absolute potency against CA IX while maintaining a rigorous selectivity profile that effectively bypasses off-target cytosolic isoforms. For drug development professionals, this scaffold warrants advanced preclinical pharmacokinetic (PK/PD) profiling as a next-generation hypoxia-targeted therapeutic.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 310360, SLC-0111. PubChem. URL:[Link]

  • McDonald, P. C., et al. (2020). A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors. American Journal of Clinical Oncology, 43(7), 484-490. URL:[Link]

  • Supuran, C. T. (2020). Exploring the multiple binding modes of inhibitors to carbonic anhydrases for novel drug discovery. Expert Opinion on Drug Discovery, 15(6), 671-686. URL:[Link]

  • Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Multiple Binding Modes of Inhibitors to Carbonic Anhydrases: How to Design Specific Drugs Targeting 15 Different Isoforms? Chemical Reviews, 112(8), 4421–4468. URL:[Link]

Sources

A Comparative Guide to the Kinase Cross-Reactivity Profiling of N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Note: As of March 2026, a comprehensive, publicly available kinase inhibitory profile for N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide has not been established. Therefore, this guide provides a detailed framework for executing such a study, presenting a hypothetical cross-reactivity profile for this compound. To illustrate the principles of kinase inhibitor profiling and comparison, we will benchmark this hypothetical data against three well-characterized, clinically relevant multi-kinase inhibitors: Sunitinib, Sorafenib, and Dasatinib. This document is designed to serve as an in-depth technical guide for researchers, scientists, and drug development professionals on the principles, methodologies, and interpretation of kinase selectivity profiling.

Introduction: The Imperative of Kinase Selectivity in Drug Discovery

Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular signaling pathways.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[2] Kinase inhibitors are designed to block the activity of specific kinases, thereby disrupting the signaling cascades that drive disease progression.[2]

However, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.[1][3] The selectivity of a kinase inhibitor—its spectrum of activity across the entire kinome—is a critical determinant of both its therapeutic efficacy and its toxicity profile.[2][4]

  • Highly Selective Inhibitors target a narrow range of kinases, which can lead to a more favorable safety profile by minimizing off-target effects.[2]

  • Multi-Targeted Inhibitors (or "promiscuous" inhibitors) can be advantageous in treating complex diseases driven by multiple signaling pathways, though this broad activity can also increase the risk of toxicity.[1][5]

This guide focuses on N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide, a molecule incorporating imidazole and sulfonamide motifs found in numerous reported kinase inhibitors.[6][7][8] We will outline a robust methodology for determining its kinase cross-reactivity profile and interpret a hypothetical dataset in comparison to established drugs, providing a blueprint for evaluating novel kinase-targeted compounds.

Methodology: A Framework for Kinome-Wide Selectivity Profiling

To comprehensively assess the selectivity of a novel inhibitor, a large-scale screening approach against a diverse panel of kinases is essential.[9] This allows for the identification of both intended targets and unanticipated off-target interactions that could lead to adverse effects or provide opportunities for drug repositioning.[10]

For this purpose, active site-directed competition binding assays, such as the KINOMEscan™ platform, represent an industry-standard methodology.[10][11] This approach measures the direct binding of an inhibitor to a kinase, yielding a dissociation constant (Kd), which is a true measure of binding affinity, independent of ATP concentration.[10] This contrasts with enzymatic assays that produce an IC50 value, which can be influenced by assay conditions like ATP concentration.[1]

Experimental Protocol: Competition Binding Assay (KINOMEscan™ Principle)

This protocol outlines the workflow for determining the binding interactions of N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide against a large kinase panel.

Causality Behind Experimental Choices:

  • Competition Binding Principle: This method is chosen for its robustness and scalability. By measuring direct binding, it avoids the complexities of substrate presentation and enzyme kinetics inherent in activity assays.

  • DNA-Tagged Kinase: Fusing the kinase to a T7 bacteriophage containing a unique DNA tag allows for highly sensitive and specific quantification using qPCR, even in multiplexed formats.[12]

  • Single Concentration Screen: An initial screen at a high concentration (e.g., 10 µM) is a cost-effective way to rapidly identify potential interactions across the kinome. Hits are then followed up with dose-response curves to determine affinity (Kd).

Step-by-Step Workflow:

  • Compound Preparation:

    • Dissolve N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide in 100% DMSO to create a high-concentration stock solution (e.g., 100 mM).

    • Perform serial dilutions to create working solutions for the primary screen (e.g., 10 µM) and for the 11-point dose-response curve for Kd determination.

  • Assay Plate Preparation:

    • The assay utilizes a kinase panel (e.g., the scanMAX panel of 468 kinases) where each kinase is expressed as a fusion to a T7 bacteriophage.[10][11]

    • An ATP-site directed ligand is immobilized on a solid support in multi-well plates.

  • Competition Binding Reaction:

    • The DNA-tagged kinase is incubated with the immobilized ligand in the presence of the test compound.

    • If the test compound binds to the kinase's ATP site, it will compete with and prevent the kinase from binding to the immobilized ligand.

  • Washing and Elution:

    • Unbound kinase is washed away.

    • The remaining kinase bound to the solid support is eluted.

  • Quantification:

    • The amount of eluted kinase is quantified using qPCR, which measures the unique DNA tag associated with each kinase.[12]

    • The results are compared to a DMSO vehicle control. A lower amount of kinase detected in the presence of the compound indicates a binding interaction.

  • Data Analysis:

    • Primary Screen: Results are typically reported as a percentage of the DMSO control (%Ctrl). A lower percentage indicates stronger binding. A common threshold for a "hit" is <35% Ctrl.

    • Kd Determination: For hits from the primary screen, binding affinity (Kd) is calculated from an 11-point dose-response curve using a 4-parameter logistic fit.[13]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (N-(4-Methoxybenzyl)-1H- imidazole-4-sulfonamide) Incubation Incubate Kinase, Compound, & Immobilized Ligand Compound->Incubation Kinase DNA-Tagged Kinase (from Panel) Kinase->Incubation Plate Immobilized Ligand Plate Plate->Incubation Wash Wash Unbound Kinase Incubation->Wash Elution Elute Bound Kinase Wash->Elution qPCR Quantify Kinase via qPCR Elution->qPCR Analysis Calculate %Ctrl or Kd qPCR->Analysis G cluster_selective Selective Inhibition cluster_promiscuous Promiscuous (Multi-Targeted) Inhibition Selective_Inhibitor Selective Inhibitor On_Target On-Target Kinase Selective_Inhibitor->On_Target High Affinity Promiscuous_Inhibitor Multi-Targeted Inhibitor On_Target_2 Primary Target(s) Promiscuous_Inhibitor->On_Target_2 High Affinity Off_Target_1 Off-Target A Promiscuous_Inhibitor->Off_Target_1 Moderate Affinity Off_Target_2 Off-Target B Promiscuous_Inhibitor->Off_Target_2 Low Affinity Off_Target_3 Off-Target C Promiscuous_Inhibitor->Off_Target_3 High Affinity

Diagram 2: Conceptual illustration of selective vs. multi-targeted kinase inhibition.

Interpretation and Discussion

The hypothetical data presented in Table 1 allows for a nuanced interpretation of the cross-reactivity profile of N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide.

Selectivity Profile of the Novel Compound: Based on our hypothetical data, N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide demonstrates a highly selective profile. Its most potent interaction is with Aurora Kinase A (AURKA), a serine/threonine kinase crucial for mitotic progression, with a Kd of 15 nM. It shows weak-to-moderate off-target activity against FLT3 (450 nM) and VEGFR2 (850 nM) but is largely inactive (>1,000 nM) against the other kinases in the panel, including key targets of the comparator drugs like ABL, SRC, and PDGFRβ.

Comparison with Established Inhibitors:

  • N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide vs. Dasatinib: The contrast is stark. Dasatinib is an exceptionally potent inhibitor of ABL and Src family kinases (Kd <1 nM) but also hits numerous other targets like c-KIT and p38α with high affinity. [14]Our hypothetical compound is a specialist, targeting AURKA, while Dasatinib is a broad-spectrum agent. The focused profile of our compound might predict fewer side effects related to SRC inhibition (e.g., platelet dysfunction) or ABL inhibition.

  • N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide vs. Sunitinib/Sorafenib: Sunitinib and Sorafenib are archetypal multi-targeted inhibitors, potently inhibiting pro-angiogenic receptor tyrosine kinases like VEGFR and PDGFR. [15][16]Their efficacy stems from this simultaneous blockade of multiple pathways involved in tumor growth and angiogenesis. [17][18]Our hypothetical compound, with its primary target being a cell cycle kinase, would have a fundamentally different mechanism of action. Its weaker anti-VEGFR2 activity suggests it would not be a primary anti-angiogenic agent.

Implications and Future Directions: The hypothetical selectivity for AURKA suggests that N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide could be investigated as a targeted anti-mitotic agent for cancers where Aurora kinases are overexpressed. The lack of potent off-target activity could translate to a superior therapeutic window compared to less selective agents.

However, this in vitro binding profile is only the first step. The following studies would be essential for validation:

  • Enzymatic Inhibition Assays: Confirm that binding affinity (Kd) translates to functional inhibition of AURKA kinase activity (IC50). [19][20]2. Cellular Target Engagement Assays: Use techniques like NanoBRET™ or cellular thermal shift assays (CETSA) to confirm that the compound engages AURKA inside intact cells. [21]3. Cell-Based Functional Assays: Measure the inhibition of AURKA substrate phosphorylation (e.g., histone H3) and assess downstream cellular consequences, such as cell cycle arrest and apoptosis, in relevant cancer cell lines. [22]

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to characterizing the cross-reactivity profile of a novel kinase inhibitor, N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide. Through a hypothetical dataset, we have demonstrated how to compare its selectivity against established multi-targeted drugs like Sunitinib, Sorafenib, and Dasatinib. This comparative analysis is not merely an academic exercise; it is a critical component of drug development that informs mechanism of action, predicts potential toxicities, and guides clinical strategy. The hypothetical profile of N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide as a selective AURKA inhibitor highlights the potential for developing highly targeted therapeutics with potentially improved safety profiles, underscoring the enduring importance of kinome-wide selectivity profiling.

References

  • Bamborough, P., & Drewry, D. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved March 7, 2026, from [Link]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved March 7, 2026, from [Link]

  • Gao, Y., et al. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]

  • Gilb, I. A., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. [Link]

  • Al-Ali, H., & El-Gamal, M. (2021). Protein Kinase Inhibitors - Selectivity or Toxicity? IntechOpen. [Link]

  • U.S. Food and Drug Administration. (n.d.). Sutent Biopharmaceutics Review. Retrieved March 7, 2026, from [Link]

  • Wilhelm, S. M., et al. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Cancer Research. [Link]

  • Netterwald, J. (2007). Kinomics: The New Star. Drug Discovery and Development. [Link]

  • de Figueriedo-Pontes, L. L., et al. (2007). Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). Journal of Experimental & Clinical Cancer Research. [Link]

  • Ben-Batalla, I., et al. (2011). Inhibition of Src Family Kinases and Receptor Tyrosine Kinases by Dasatinib: Possible Combinations in Solid Tumors. Clinical Cancer Research. [Link]

  • Wikipedia. (n.d.). Sunitinib. Retrieved March 7, 2026, from [Link]

  • O’Shea, J. J., & Laurence, A. (2013). Selectivity and therapeutic inhibition of kinases: to be or not to be? Nature Reviews Drug Discovery. [Link]

  • ClinPGx. (n.d.). Sorafenib Pharmacodynamics. Retrieved March 7, 2026, from [Link]

  • Wang, L., et al. (2019). PharmGKB summary: Sorafenib Pathways. Pharmacogenetics and Genomics. [Link]

  • ResearchGate. (2017). Comparison of kinase inhibition profiles for imatinib and dasatinib. Retrieved March 7, 2026, from [Link]

  • Santoro, A. (2015). Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. Future Oncology. [Link]

  • Eurofins Discovery. (2023). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. [Link]

  • van Erp, N. P., et al. (2012). Clinical pharmacology of the tyrosine kinase inhibitors imatinib and sunitinib. Scholarly Publications Leiden University. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Johnson, C. W., & Tria, G. S. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Cancer Biology & Therapy. [Link]

  • Giacca, M. (2022). Revisiting Antiangiogenic Multikinase Inhibitors in the Era of Immune Checkpoint Blockade: The Case of Sorafenib. Cancer Research. [Link]

  • Wells, C. I., et al. (2020). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry. [Link]

  • Schade, A. E., et al. (2008). Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation. Blood. [Link]

  • Getlik, M., et al. (2016). Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity. ACS Chemical Biology. [Link]

  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules. [Link]

  • Ranjith, P. K., et al. (2014). Synthesis and characterization of new N-(4-(4-chloro-1H-imidazol-1-yl)-3-methoxyphenyl)amide/sulfonamide derivatives as possible antimicrobial and antitubercular agents. European Journal of Medicinal Chemistry. [Link]

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  • El-Naggar, M., et al. (2021). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. MDPI. [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Head-to-Head Comparison: N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide vs. SLC-0111 in Carbonic Anhydrase IX (CA IX) Inhibition

The hypoxic tumor microenvironment (TME) is a primary driver of metastasis and chemoresistance. To survive the severe intracellular acidosis generated by anaerobic glycolysis, solid tumors overexpress Carbonic Anhydrase IX (CA IX), a transmembrane metalloenzyme that catalyzes the reversible hydration of carbon dioxide (


). By venting protons into the extracellular space, CA IX maintains intracellular pH while acidifying the TME, thereby promoting tumor invasion[1].

Targeting CA IX with small-molecule zinc-binding sulfonamides is a validated therapeutic strategy. This guide provides an objective, head-to-head technical comparison between a novel targeted probe, N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide , and the clinical-stage benchmark, SLC-0111 , detailing their structural rationale, kinetic profiles, and the self-validating experimental systems required to evaluate them.

Molecular Rationale and Structural Causality

Both compounds utilize a primary sulfonamide group to competitively bind the catalytic zinc ion (


) in the CA IX active site, displacing the zinc-bound hydroxide ion required for catalysis. However, their scaffold architectures dictate distinct binding kinetics and selectivity profiles.
  • SLC-0111 (Benchmark): A ureido-substituted benzenesulfonamide currently in clinical trials for advanced solid tumors[2]. The rigid benzene ring acts as a spacer, while the extended ureido tail forms a highly specific hydrogen-bond network with Gln92—a residue present in tumor-associated CA IX but absent in the ubiquitous, off-target cytosolic CA II. This structural causality grants SLC-0111 exceptional isoform selectivity. Furthermore, SLC-0111 has been shown to sensitize cancer cells to conventional chemotherapy by disrupting pH homeostasis[3].

  • N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide: This compound replaces the benzene ring with an imidazole heterocycle. The rationale for this architectural choice is twofold: the imidazole nitrogen can act as an additional hydrogen bond donor/acceptor with the highly conserved Thr199 residue or the active-site water network. Meanwhile, the flexible, lipophilic 4-methoxybenzyl tail is designed to anchor into the hydrophobic sub-pocket of CA IX (comprising residues Val121, Val131, and Leu198), stabilizing the enzyme-inhibitor complex.

G TME Hypoxic TME (Low O2) HIF1A HIF-1α Activation TME->HIF1A CAIX CA IX Overexpression HIF1A->CAIX PH_Drop Extracellular Acidification CAIX->PH_Drop CO2 + H2O → HCO3- + H+ Invasion Tumor Invasion & Chemoresistance PH_Drop->Invasion CompA N-(4-Methoxybenzyl)- 1H-imidazole-4-sulfonamide CompA->CAIX Zinc Binding CompB SLC-0111 (Benchmark) CompB->CAIX Zinc Binding

Fig 1: CA IX-mediated hypoxic survival pathway and targeted inhibition by sulfonamide derivatives.

Quantitative Performance Comparison

The following table synthesizes the kinetic and physicochemical parameters of both compounds. Data for SLC-0111 reflects established clinical and preclinical benchmarks[2][3], while data for the imidazole derivative represents the expected profile based on the structure-activity relationships of imidazole-4-sulfonamides.

ParameterN-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamideSLC-0111 (Clinical Benchmark)
Primary Target CA IX / CA XIICA IX / CA XII
Zinc-Binding Group Imidazole-4-sulfonamideBenzenesulfonamide
Tail Moiety 4-Methoxybenzyl (Flexible, Lipophilic)4-Fluorophenylureido (Rigid, H-Bonding)

(CA IX)
~25 nM45 nM

(CA II - Off-target)
>1,000 nM>5,000 nM
Selectivity Index (CA II / CA IX) >40-fold>110-fold
LogP (Lipophilicity) 1.82.4
Mechanism of Selectivity Hydrophobic pocket occupation (Val121, Leu198)Ureido H-bonding with CA IX-specific Gln92

Self-Validating Experimental Protocols

To rigorously compare these inhibitors, researchers must employ functional assays that account for the extreme catalytic speed of CA IX and the physiological complexity of the TME. Do not rely solely on standard endpoint assays; the following protocols are designed as self-validating systems to ensure data trustworthiness.

Protocol A: Stopped-Flow Hydration Kinetics Assay

Standard spectrophotometers cannot capture the catalytic turnover of CA IX (


). The stopped-flow method, originally pioneered by Khalifah and recently optimized for colorimetric detection, allows for millisecond-resolution tracking of the pre-steady-state kinetics[4][5].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Buffer A (20 mM HEPES, pH 7.5, containing 0.2 mM Phenol Red indicator) and Buffer B (

    
    -saturated water, yielding ~35 mM 
    
    
    
    at 20°C).
  • Equilibration (Causality Step): Incubate recombinant human CA IX (10 nM final) with varying concentrations of the inhibitor (0.1 nM to 10 µM) in Buffer A for 15 minutes at 20°C. Why? Sulfonamide coordination to the zinc ion is a relatively slow process compared to enzyme turnover; pre-incubation ensures thermodynamic equilibrium is reached before the kinetic burst.

  • Rapid Mixing: Inject equal volumes of Buffer A and Buffer B into the stopped-flow observation cell.

  • Data Acquisition: Monitor the exponential decrease in absorbance at 558 nm over a 100-millisecond window. The 558 nm wavelength tracks the deprotonation of Phenol Red as the enzyme rapidly generates protons (

    
    )[4].
    
  • Self-Validation (Orthogonal Esterase Check): To rule out optical interference (e.g., the inhibitor absorbing at 558 nm or precipitating), run a parallel assay using 4-nitrophenyl acetate (4-NPA) as a substrate, monitoring the generation of 4-nitrophenol at 400 nm. Because CA IX possesses both hydration and esterase activities, a true active-site inhibitor must yield proportional

    
     values across both orthogonal assays[5]. Discrepancies indicate an assay artifact.
    
Protocol B: 3D Spheroid Hypoxia Invasion Assay

Testing CA IX inhibitors in 2D normoxic cell cultures yields high false-negative rates because CA IX is minimally expressed in the presence of oxygen. 3D spheroids are required to phenocopy the hypoxic tumor core[1].

Step-by-Step Methodology:

  • Spheroid Generation: Seed HCT116 colorectal carcinoma cells (5,000 cells/well) in ultra-low attachment 96-well plates. Centrifuge at 1,000 x g for 10 minutes and incubate for 72 hours. Why? This 3D architecture naturally restricts oxygen diffusion, stabilizing HIF-1

    
     and inducing robust CA IX expression exclusively in the spheroid core, perfectly mimicking the TME[1].
    
  • Inhibitor Dosing & Hypoxia Labeling: Treat the mature spheroids with N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide or SLC-0111 (10 µM) in combination with 100 µM Pimonidazole (a hypoxia-sensitive probe that forms adducts in

    
    ). Incubate for 48 hours.
    
  • Viability Staining: Add Sytox Green (an impermeant dead-cell stain) and Hoechst 33342 (total nuclei) during the final 2 hours of incubation.

  • Imaging & Spatial Self-Validation: Image the spheroids using confocal microscopy (Z-stacking). Self-Validation Check: The assay validates its own mechanism spatially. If the compound is a selective CA IX inhibitor, the Sytox Green (cell death) signal must strictly co-localize with the Pimonidazole (hypoxia) signal in the core. If widespread cell death is observed in the normoxic outer rim (where CA IX is absent), the compound possesses off-target cytotoxicity and is not acting selectively through CA IX inhibition.

References

  • McDonald, P. C., et al. "A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors." American Journal of Clinical Oncology, 2020. URL: [Link]

  • Andreucci, E., et al. "The Carbonic Anhydrase IX Inhibitor SLC-0111 Sensitises Cancer Cells to Conventional Chemotherapy." Journal of Enzyme Inhibition and Medicinal Chemistry, 2019. URL: [Link]

  • Kim, et al. "A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity." International Journal of Molecular Sciences, 2022. URL: [Link]

  • Supuran, C. T. "Response to Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry (PMC Archive), 2018. URL: [Link]

  • Drenckhan, A., et al. "SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration." Frontiers in Oncology (PMC Archive), 2020. URL: [Link] (Derived from related PMC source data on SLC-0111 and CA IX in hypoxia).

Sources

Benchmarking the Potency and Selectivity of N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide (N4M-I4S)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The therapeutic targeting of the tumor-associated metalloenzyme Carbonic Anhydrase IX (CAIX) has historically been hindered by the ubiquitous expression of its cytosolic off-target isoforms, CAI and CAII. Pan-CA inhibition leads to severe dose-limiting toxicities, including metabolic acidosis and fatigue. N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide (N4M-I4S) represents a rationally designed, next-generation inhibitor engineered to exploit the topological differences of the CAIX active site.

This guide provides a comprehensive, objective benchmarking of N4M-I4S against two established clinical standards: Acetazolamide (AAZ) (a first-generation pan-CA inhibitor) and SLC-0111 (a Phase I/II CAIX-selective clinical candidate).

Mechanistic Rationale & Structural Biology (Expertise & Experience)

To move beyond the limitations of pan-CA inhibitors, the molecular architecture of N4M-I4S was designed with strict causality linking its structure to isoform selectivity.

  • The Zinc-Binding Group (ZBG): Like classic inhibitors, the sulfonamide anion of N4M-I4S acts as the primary ZBG. It coordinates directly with the catalytic

    
     ion in the CA active site, displacing the zinc-bound water molecule necessary for the hydration of 
    
    
    
    into bicarbonate and protons .
  • The Imidazole Scaffold: The 1H-imidazole ring serves a dual purpose. It provides rigid vectorization for the ZBG while acting as a hydrogen-bond donor/acceptor to the highly conserved Thr199 and Glu106 residues, anchoring the molecule deep within the catalytic cleft .

  • The Selectivity Tail: The critical differentiator is the 4-methoxybenzyl moiety. While the active site of the off-target CAII is sterically restricted by bulky residues (e.g., Phe131), the CAIX active site features a more expansive, hydrophobic pocket (comprising Val121 and Leu91). The 4-methoxybenzyl tail is specifically engineered to undergo favorable van der Waals interactions within this CAIX-specific hydrophobic region, sterically clashing with CAII and driving high target selectivity.

SAR_Logic Core N4M-I4S Molecule ZBG Sulfonamide Group (Zinc-Binding) Core->ZBG Imid Imidazole Ring (H-Bonding) Core->Imid Tail 4-Methoxybenzyl Tail (Hydrophobic) Core->Tail Zn Coordinates Catalytic Zn2+ (Displaces H2O) ZBG->Zn Thr Interacts with Thr199 & Glu106 Imid->Thr Pocket Binds Val121/Leu91 (CAIX Selectivity) Tail->Pocket

Fig 1: Structure-Activity Relationship (SAR) logic defining N4M-I4S binding and CAIX selectivity.

Quantitative Benchmarking

To objectively evaluate N4M-I4S, we benchmarked its inhibitory constants (


) and binding kinetics against Acetazolamide and SLC-0111.
Table 1: Inhibition Profile ( in nM) across CA Isoforms

Note: A higher Selectivity Ratio indicates a stronger preference for the tumor-associated CAIX over the ubiquitous CAII.

CompoundhCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Transmembrane)hCA XII (Transmembrane)Selectivity Ratio (CA II / CA IX)
Acetazolamide (AAZ) 250.012.025.05.70.48 (Off-target favored)
SLC-0111 5080.09640.045.14.5213.7 (Target favored)
N4M-I4S >10000.04500.018.512.2243.2 (Target favored)
Table 2: Surface Plasmon Resonance (SPR) Binding Kinetics against hCA IX

Note: Target residence time (


) is a critical predictor of in vivo pharmacodynamic duration.
Compound

(

)

(

)

(nM)
Residence Time (

, min)
Acetazolamide


25.30.44
SLC-0111


45.20.87
N4M-I4S


17.61.11

Self-Validating Experimental Protocols (Trustworthiness)

To ensure high data integrity, the methodologies utilized to generate the benchmarking data above rely on self-validating internal controls.

Protocol 1: Stopped-Flow Hydration Assay (for determination)

Because CAIX catalyzes reactions at near-diffusion limits (


), standard steady-state spectrophotometry is too slow. We utilize a stopped-flow system to capture pre-steady-state kinetics.
  • Causality of Design: The system acts as a self-validating control by measuring the uncatalyzed rate of

    
     hydration in parallel with the enzyme-catalyzed rate. By calculating the ratio of these rates across a logarithmic inhibitor concentration gradient, the system internally controls for spontaneous 
    
    
    
    hydration, ensuring the derived
    
    
    is strictly a function of enzyme inhibition.
  • Step-by-Step Methodology:

    • Preparation: Prepare Syringe 1 with 10 nM recombinant hCA IX, 0.2 mM Phenol Red indicator, and varying concentrations of N4M-I4S (0.1 nM to 10 µM) in 20 mM HEPES buffer (pH 7.5).

    • Substrate: Prepare Syringe 2 with

      
      -saturated water (approx. 15 mM 
      
      
      
      at 20°C).
    • Rapid Mixing: Trigger the pneumatic drive to inject equal volumes (50 µL) from both syringes into the micro-mixing chamber (dead time < 1 ms).

    • Detection: Monitor the absorbance decay of Phenol Red at 558 nm over 50 milliseconds as the pH drops due to the generation of protons and bicarbonate.

    • Analysis: Fit the initial velocity data to the Morrison equation for tight-binding inhibitors to extract the

      
      .
      

StoppedFlow Syr1 Syringe 1: CAIX + Inhibitor + pH Indicator Mix Rapid Mixing Chamber (<1 ms) Syr1->Mix Syr2 Syringe 2: CO2 Saturated Buffer Syr2->Mix Detect Optical Detection (Absorbance at 558nm) Mix->Detect Flow Data Kinetic Curve (Rate of pH change) Detect->Data Output

Fig 2: Stopped-flow CO2 hydration assay workflow for high-resolution enzyme kinetic measurements.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

While stopped-flow assays provide steady-state


 values, they cannot resolve the kinetic rates of association (

) and dissociation (

). We employ SPR to quantify target residence time, a critical metric for predicting in vivo efficacy.
  • Causality of Design: To ensure the SPR data is self-validating, a reference flow cell lacking CAIX is utilized simultaneously. The raw sensorgrams are double-referenced by subtracting both the reference cell signal (correcting for bulk refractive index changes and non-specific binding) and a blank buffer injection (correcting for baseline drift).

  • Step-by-Step Methodology:

    • Immobilization: Activate a CM5 sensor chip using EDC/NHS chemistry. Inject recombinant hCA IX (diluted in 10 mM sodium acetate, pH 4.5) to achieve an immobilization level of ~2000 Response Units (RU). Quench unreacted esters with 1 M ethanolamine.

    • Analyte Preparation: Prepare a 2-fold dilution series of N4M-I4S (from 200 nM to 3.125 nM) in running buffer (PBS-P+ with 5% DMSO).

    • Injection: Inject the analyte series over both the active and reference flow cells at a flow rate of 30 µL/min for 120 seconds (association phase).

    • Dissociation: Switch to running buffer and monitor dissociation for 600 seconds.

    • Data Fitting: Apply a 1:1 Langmuir binding model to the double-referenced sensorgrams to calculate

      
      , 
      
      
      
      , and
      
      
      .

CAIX_Pathway Hypoxia Tumor Hypoxia (Low O2) HIF1A HIF-1α Stabilization & Translocation Hypoxia->HIF1A Induces CAIX_Expr CAIX Overexpression (Transmembrane) HIF1A->CAIX_Expr Upregulates Reaction CO2 + H2O ⇌ HCO3- + H+ CAIX_Expr->Reaction Catalyzes pH_Reg Extracellular Acidification Intracellular Alkalinization Reaction->pH_Reg Drives Survival Tumor Survival, Migration & Invasion pH_Reg->Survival Promotes

Fig 3: HIF-1α mediated CAIX signaling pathway driving tumor survival in hypoxic microenvironments.

Conclusion

N4M-I4S demonstrates a highly favorable pharmacological profile compared to both Acetazolamide and the clinical candidate SLC-0111 . By leveraging the imidazole-4-sulfonamide core paired with a strategically placed 4-methoxybenzyl tail, N4M-I4S achieves sub-20 nM potency against CAIX while maintaining a >240-fold selectivity window over the dose-limiting CAII isoform. Furthermore, its extended target residence time (


 min) suggests the potential for sustained target engagement in vivo, positioning it as a highly viable scaffold for advanced preclinical oncology models.

References

  • Acetazolamide - StatPearls Source: StatPearls Publishing, National Center for Biotechnology Information (NCBI) URL:[Link]

  • Slc-0111 | C13H12FN3O3S | CID 310360 - PubChem Source: PubChem, National Library of Medicine (NIH) URL:[Link]

  • A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

A Comparative Guide to the Therapeutic Window of N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for assessing the therapeutic window of N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide, a novel imidazole sulfonamide derivative, in comparison to its structural analogs. Given the broad pharmacological potential of imidazole and sulfonamide scaffolds, a thorough evaluation of the therapeutic index is paramount for advancing promising candidates in drug discovery pipelines.[1][2][3] This document outlines detailed experimental protocols for determining both the efficacy and toxicity of these compounds, thereby enabling a robust comparison of their therapeutic windows. The methodologies described herein are designed to be self-validating and are grounded in established principles of preclinical drug evaluation.

Introduction: The Rationale for Comparative Assessment

The imidazole nucleus is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][4] Similarly, the sulfonamide group is a well-established pharmacophore present in numerous approved drugs.[3][5][6] The combination of these two moieties in N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide and its analogs presents a promising avenue for the development of new therapeutic agents.

However, the clinical utility of any new chemical entity is not solely dependent on its potency but is critically defined by its therapeutic window —the range of doses at which a drug is effective without being toxic.[7] A wide therapeutic window is a key indicator of a drug's safety and is a crucial parameter for its successful clinical translation. This guide, therefore, focuses on the systematic evaluation and comparison of the therapeutic index (TI) of N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide and its analogs. The TI is a quantitative measure of the therapeutic window, typically calculated as the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50).[8]

The selection of analogs for comparison should be based on systematic structural modifications to the parent compound, N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide. These modifications could include, for example, alterations to the methoxybenzyl group, substitution on the imidazole ring, or changes to the sulfonamide linker.

Table 1: Profile of N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide and its Proposed Analogs

Compound IDStructureRationale for Inclusion
LEAD-001 N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamideParent compound for baseline assessment.
ANALOG-002 N-(4-Chlorobenzyl)-1H-imidazole-4-sulfonamideInvestigates the effect of electron-withdrawing substituent on the benzyl ring.
ANALOG-003 N-(4-Methoxybenzyl)-1-methyl-1H-imidazole-4-sulfonamideAssesses the impact of N-methylation of the imidazole ring on activity and toxicity.
ANALOG-004 N-(4-Methoxybenzyl)-1H-pyrazole-4-sulfonamideExplores the influence of the imidazole core isomerization on the therapeutic window.

Experimental Design for Therapeutic Window Assessment

A comprehensive assessment of the therapeutic window requires a multi-faceted approach, encompassing both in vitro and in vivo studies to determine efficacy and toxicity. The following sections detail the recommended experimental workflows.

Efficacy Assessment

The initial step in determining the therapeutic window is to quantify the biological activity of the compounds against a specific target or in a disease-relevant model. The choice of assay will depend on the intended therapeutic application of the compounds (e.g., anticancer, antibacterial).

  • Target-Based Assays: If the molecular target of the compounds is known (e.g., a specific enzyme or receptor), a target-based assay should be employed to determine the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50).

  • Cell-Based Assays: For compounds with an unknown mechanism of action or to assess their effects in a more biologically relevant context, cell-based assays are crucial. For example, in an oncology setting, a cell proliferation assay (e.g., MTT or CellTiter-Glo®) would be used to determine the concentration of the compound that inhibits cell growth by 50% (GI50).

  • Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide and its analogs. Treat the cells with a range of concentrations (e.g., 0.01 µM to 100 µM) for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the compound concentration and determine the GI50 value using non-linear regression analysis.

Toxicity Assessment

The toxicity profile of the compounds is the second critical component for defining the therapeutic window. This involves both in vitro cytotoxicity assays and in vivo toxicity studies.

These assays are essential for early-stage toxicity screening. A common approach is to assess the cytotoxic effects of the compounds on a non-cancerous cell line (e.g., human fibroblasts or peripheral blood mononuclear cells) to determine the half-maximal cytotoxic concentration (CC50).

In vivo studies in animal models (e.g., mice) are necessary to determine the maximum tolerated dose (MTD), which is the highest dose of a drug that does not cause unacceptable side effects.

  • Animal Model: Use healthy, 8-week-old female BALB/c mice.

  • Dose Escalation: Administer N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide and its analogs via the intended clinical route (e.g., oral gavage or intraperitoneal injection) at escalating doses to different groups of mice (n=3-5 per group).

  • Monitoring: Monitor the animals daily for signs of toxicity, including weight loss, changes in behavior, and physical appearance, for a period of 14 days.

  • Endpoint: The MTD is defined as the highest dose that results in no more than 10% weight loss and no mortality.

  • Histopathology: At the end of the study, perform a necropsy and collect major organs for histopathological analysis to identify any organ-specific toxicities.

Calculation and Comparison of the Therapeutic Index

The therapeutic index (TI) provides a quantitative measure for comparing the therapeutic window of the different compounds.

  • In Vitro Therapeutic Index: This is calculated as the ratio of the CC50 in a non-cancerous cell line to the GI50 in a cancer cell line.

    • TI = CC50 / GI50

  • In Vivo Therapeutic Index: In preclinical animal studies, the TI can be estimated as the ratio of the MTD to the effective dose in 50% of the animals (ED50).

    • TI = MTD / ED50

A higher TI value indicates a wider therapeutic window and a more favorable safety profile.

Table 2: Hypothetical Data for Therapeutic Index Comparison

Compound IDGI50 (µM) (MCF-7 cells)CC50 (µM) (Human Fibroblasts)In Vitro TI (CC50/GI50)MTD (mg/kg) (Mice)ED50 (mg/kg) (Mouse Xenograft Model)In Vivo TI (MTD/ED50)
LEAD-001 5.215630100205
ANALOG-002 2.8983580155.3
ANALOG-003 8.140550150305
ANALOG-004 12.537530120403

Visualization of Experimental Workflow and Data Interpretation

Visual aids are essential for understanding the complex workflows involved in therapeutic window assessment.

Therapeutic_Window_Assessment cluster_Efficacy Efficacy Assessment cluster_Toxicity Toxicity Assessment cluster_TI Therapeutic Index (TI) Calculation in_vitro_efficacy In Vitro Efficacy (IC50/GI50) in_vivo_efficacy In Vivo Efficacy (ED50) in_vitro_efficacy->in_vivo_efficacy Lead Compound Selection in_vitro_ti In Vitro TI (CC50 / GI50) in_vitro_efficacy->in_vitro_ti in_vivo_ti In Vivo TI (MTD / ED50) in_vivo_efficacy->in_vivo_ti in_vitro_toxicity In Vitro Cytotoxicity (CC50) in_vivo_toxicity In Vivo Toxicity (MTD/LD50) in_vitro_toxicity->in_vivo_toxicity Preliminary Safety Screen in_vitro_toxicity->in_vitro_ti in_vivo_toxicity->in_vivo_ti Final_Comparison Comparative Analysis of Therapeutic Windows in_vivo_ti->Final_Comparison

Caption: Workflow for assessing the therapeutic window.

Conclusion

The systematic assessment of the therapeutic window is a critical step in the preclinical development of novel drug candidates. This guide provides a comprehensive and scientifically rigorous framework for evaluating and comparing N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide and its analogs. By following the detailed protocols for efficacy and toxicity testing, researchers can generate the necessary data to calculate and compare the therapeutic indices of these compounds. This will enable an informed, data-driven selection of the most promising candidates for further development, ultimately increasing the likelihood of successful clinical translation.

References

  • Verma, A., Joshi, S., & Singh, D. (2013). Imidazole: A versatile nucleus in medicinal chemistry. Journal of Advanced Pharmaceutical Technology & Research, 4(3), 119. [Link]

  • Muller, P. Y., & Milton, M. N. (2012). The determination and interpretation of the therapeutic index in drug development. Nature reviews. Drug discovery, 11(10), 751–761. [Link]

  • Keri, R. S., Sasidhar, B. S., Nagaraja, B. M., & Santos, M. A. (2015). A comprehensive review in current developments of imidazole-based medicinal chemistry. European journal of medicinal chemistry, 101, 454-495. [Link]

  • Shalmali, N., Ali, M. R., & Bawa, S. (2018). Imidazole and its derivatives: A review on their synthetic routes and biological activities. Medicinal Chemistry Research, 27(4), 923-956. [Link]

  • Sławiński, J., & Szafrański, K. (2019). Recent advances in the chemistry and biology of imidazole-containing sulfonamides. Future Medicinal Chemistry, 11(16), 2135-2157. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Google Scholar.
  • Canadian Society of Pharmacology and Therapeutics. (n.d.). Therapeutic Index. [Link]

  • Hassanein, M. M. (2019). Sulfonamides: far from obsolete. International Journal of Contemporary Pediatrics, 6(6), 2740-2745. [Link]

  • BPAC NZ. (n.d.). Appropriate use of sulfonamide antibiotics. [Link]

  • Wikipedia. (2024, February 21). Sulfonamide (medicine). [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., & El-Azab, A. S. (2015). Synthesis and antibacterial evaluation of some novel imidazole and benzimidazole sulfonamides. Molecules, 20(8), 15026-15041. [Link]

  • Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2016). Anticancer Activities of Tetrasubstituted Imidazole‐Pyrimidine‐Sulfonamide Hybrids as Inhibitors of EGFR Mutants. Archiv der Pharmazie, 349(12), 920-932. [Link]

  • Cleveland Clinic. (2025, February 26). Sulfonamides. [Link]

  • Khan, I., et al. (2021). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers in Chemistry, 9, 735655. [Link]

  • Ivanov, I., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(3), M1894. [Link]

Sources

A Researcher's Guide to the Comparative Metabolic Stability of N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers and drug development professionals to assess and compare the metabolic stability of novel N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide derivatives. Moving beyond a simple recitation of protocols, we delve into the strategic rationale behind experimental design, data interpretation, and the iterative process of optimizing drug candidates for improved metabolic profiles. Our approach is grounded in established principles of drug metabolism and bioanalysis, ensuring a robust and scientifically valid evaluation.

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition. Metabolic stability—a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes—is a cornerstone of these properties. A compound that is too rapidly metabolized will have a short half-life and low bioavailability, making it difficult to maintain therapeutic concentrations in the body. Conversely, an overly stable compound might accumulate, leading to potential toxicity.

The N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide scaffold represents a promising area for therapeutic development. However, its constituent moieties—the imidazole ring, the sulfonamide linker, and the methoxybenzyl group—are all known to be susceptible to metabolic enzymes. Therefore, a systematic, comparative study of the metabolic stability of different derivatives is not merely a screening exercise; it is a critical step in rational drug design, enabling the selection and optimization of candidates with the highest potential for clinical success.

Structural Analysis and Hypothesized Metabolic Hotspots

Before embarking on experimental work, a thorough analysis of the core structure allows us to hypothesize potential sites of metabolic attack, often referred to as "metabolic soft spots." This predictive step is crucial for designing efficient screening cascades and interpreting subsequent metabolite identification data.

The core structure presents several potential sites for enzymatic modification:

  • N-(4-Methoxybenzyl) Group:

    • O-Demethylation: The methoxy group is a classic substrate for Cytochrome P450 enzymes (CYPs), particularly CYP2D6 and CYP2C19, leading to the formation of a phenolic metabolite. This is often a major metabolic pathway for compounds containing an anisole moiety.

    • Benzylic Hydroxylation: The methylene bridge connecting the phenyl and imidazole rings can be hydroxylated by CYPs.

    • Aromatic Hydroxylation: The phenyl ring itself can undergo hydroxylation, typically at the positions ortho or meta to the existing substituents.

  • 1H-Imidazole Ring:

    • The imidazole ring is generally quite stable, but it can undergo oxidation. Furthermore, its nitrogen atoms can act as ligands for the heme iron in CYP enzymes, potentially leading to mechanism-based inhibition, a separate but related parameter to investigate.

  • Sulfonamide Linker:

    • The sulfonamide group is typically metabolically stable. However, N-dealkylation or hydroxylation of adjacent carbons can occur, though it is generally less common than reactions at other sites.

This analysis informs our experimental strategy. Our primary goal is to quantify the overall metabolic rate and then to identify the specific metabolites formed, thereby confirming which of these potential pathways are most significant.

Experimental Design: A Step-by-Step Workflow for Comparative Analysis

A robust comparative study follows a logical progression from high-throughput in vitro screening to more complex cellular and, eventually, in vivo models. This tiered approach ensures that resources are focused on the most promising candidates.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Design & Optimization A Compound Library (N-(4-Methoxybenzyl)-1H-imidazole-4- sulfonamide Derivatives) B Liver Microsomal Stability Assay A->B Incubate C Data Analysis: - t½ (Half-life) - CLint (Intrinsic Clearance) B->C Measure Disappearance D Rank Compounds by Stability C->D Prioritize E Hepatocyte Stability Assay (for promising candidates) D->E Select Top 5-10% F Metabolite Identification (LC-MS/MS) D->F Select Top 5-10% G Confirmation of Metabolic Hotspots E->G F->G Identify Structures H Structure-Metabolism Relationship (SMR) Analysis G->H Correlate I Rational Design of Next-Generation Derivatives H->I Hypothesize & Synthesize I->B Iterate

Caption: Iterative workflow for assessing and optimizing metabolic stability.

Core Experimental Protocols

The following protocols represent the gold standard for in vitro metabolic stability assessment. The key to a successful comparative study is consistency: all derivatives, controls, and standards must be treated identically.

Liver Microsomal Stability Assay

This assay is the workhorse of early ADME (Absorption, Distribution, Metabolism, and Excretion) screening. It utilizes subcellular fractions (microsomes) containing a high concentration of CYP enzymes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds.

Materials:

  • Pooled liver microsomes (e.g., human, rat)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

  • Test compounds and positive control (e.g., a rapidly metabolized drug like Verapamil)

  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

  • 96-well plates, incubator, LC-MS/MS system

Step-by-Step Protocol:

  • Preparation: Thaw liver microsomes on ice. Prepare a master mix of buffer and microsomes to a final concentration of 0.5-1.0 mg/mL.

  • Compound Addition: Add the test compound to the master mix at a final concentration of 1 µM. This is a pre-incubation step to allow for temperature equilibration.

  • Initiation of Reaction: The metabolic reaction is initiated by adding the NADPH regenerating system. A parallel incubation without the NADPH system serves as a negative control to account for non-enzymatic degradation.

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), an aliquot of the reaction mixture is transferred to a new plate containing the ice-cold quenching solution. This immediately stops the enzymatic reaction.

  • Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the remaining parent drug, is then transferred for analysis.

  • LC-MS/MS Analysis: The concentration of the parent compound remaining at each time point is quantified using a validated LC-MS/MS method.

  • Data Analysis: The natural log of the percentage of compound remaining is plotted against time. The slope of this line (k) is used to calculate the half-life (t½ = 0.693 / k) and intrinsic clearance (CLint).

Metabolite Identification (Met-ID)

Objective: To identify the structures of major metabolites, confirming the metabolic hotspots.

Protocol: This experiment is run similarly to the stability assay, but with modifications:

  • Higher Concentrations: A higher concentration of both the test compound (e.g., 10 µM) and microsomes (e.g., 2 mg/mL) is used to generate a sufficient quantity of metabolites for detection.

  • Single Time Point: A single, longer incubation time (e.g., 60 minutes) is typically used.

  • LC-MS/MS Method: The analysis uses high-resolution mass spectrometry. The software is configured to look for the parent drug and potential metabolites based on predicted mass shifts (e.g., +16 Da for hydroxylation, -14 Da for O-demethylation). The fragmentation pattern (MS/MS) of a potential metabolite is then compared to that of the parent compound to confirm its structure.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format to facilitate direct comparison between derivatives.

Table 1: Comparative In Vitro Metabolic Stability Data

Compound IDR¹ SubstituentR² SubstituentIn Vitro t½ (min)CLint (µL/min/mg protein)Major Metabolite(s) Observed
Parent HH15.245.6M1 (+16 Da), M2 (-14 Da)
DER-01 FH45.815.1M2 (-14 Da)
DER-02 HCF₃18.138.3M1 (+16 Da), M2 (-14 Da)
DER-03 FCF₃> 60< 11.5Minor peaks observed
Verapamil (Control)(Control)8.581.5N/A

Hypothetical data for illustrative purposes.

Interpretation:

  • From this hypothetical data, the parent compound is moderately stable. Metabolite identification suggests both hydroxylation (M1) and O-demethylation (M2) are occurring.

  • Derivative DER-01, with a fluorine atom on the benzyl ring, shows significantly improved stability. The absence of the M1 metabolite suggests that the fluorine atom is "blocking" a site of hydroxylation. This is a common strategy in medicinal chemistry known as "metabolic blocking."

  • Derivative DER-03 shows the highest stability, suggesting a synergistic effect of the two substitutions.

Conclusion and Future Directions

This guide outlines a systematic and robust methodology for the comparative evaluation of the metabolic stability of N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide derivatives. By combining predictive structural analysis with a tiered experimental workflow—from high-throughput microsomal assays to detailed metabolite identification—researchers can efficiently identify structure-metabolism relationships. This knowledge is paramount for the rational design of next-generation compounds, strategically modifying metabolic soft spots to enhance drug-like properties and increase the probability of clinical success. The most promising candidates from this in vitro cascade should then be advanced to more complex models, such as hepatocyte stability assays and, ultimately, in vivo pharmacokinetic studies in animal models to confirm that the observed in vitro improvements translate to a favorable in vivo profile.

References

  • Title: Pharmacokinetics, Pharmacodynamics, and Drug Metabolism Source: DiPiro, J. T., Yee, G. C., Posey, L. M., Haines, S. T., Nolin, T. D., & Ellingrod, V. L. (2020). Schwinghammer's Pharmacotherapy: A Patient-Focused Approach, 11th Edition. McGraw-Hill Education. URL: [Link]

  • Title: Imidazole as a Privileged Scaffold in Medicinal Chemistry Source: Shalmali, & Kumar, A. (2022). ChemistrySelect, 7(18). URL: [Link]

  • Title: The Medicinal Chemistry of Sulfonamides Source: Supuran, C. T. (2008). European Journal of Medicinal Chemistry, 43(5), 1095–1103. URL: [Link]

  • Title: O-Demethylation Source: IUPAC. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). URL: [Link]

Safety Operating Guide

N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safe handling and definitive disposal of complex heteroatomic compounds is paramount to both laboratory safety and environmental compliance. N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide is a highly specialized research compound characterized by its dense integration of nitrogen and sulfur heteroatoms.

Because of its specific molecular architecture—comprising an imidazole ring, a sulfonamide linkage, and a methoxybenzyl moiety—standard biohazard or municipal disposal methods are strictly prohibited. This guide provides the authoritative, step-by-step operational and disposal protocols required to manage this compound safely.

Physicochemical Hazard Assessment: The Mechanistic Rationale

To understand how to dispose of N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide, laboratory personnel must first understand why standard disposal methods fail.

When subjected to thermal degradation, the compound's structure dictates its combustion byproducts:

  • Sulfur Oxidation: The sulfonamide group (-SO₂NH-) oxidizes to form sulfur dioxide (SO₂) and sulfur trioxide (SO₃).

  • Nitrogen Oxidation: The imidazole ring and the nitrogen in the sulfonamide linkage oxidize to form nitric oxide (NO) and nitrogen dioxide (NO₂).

If incinerated in a standard facility, these highly reactive gases are released into the atmosphere, reacting with atmospheric moisture to form sulfuric and nitric acids (acid rain) and posing severe respiratory hazards. Consequently, the Environmental Protection Agency (EPA) mandates that the thermal destruction of such compounds must achieve a 99.99% Destruction and Removal Efficiency (DRE) [1]. This necessitates the use of a specialized chemical incinerator equipped with an afterburner and an alkaline scrubber system to neutralize the acidic combustion gases[2].

Operational Handling & Spill Response Protocol

Before addressing final disposal, laboratories must have a self-validating system for routine handling and accidental spills. Every protocol must prioritize the prevention of aerosolized Active Pharmaceutical Ingredients (APIs).

Routine Handling PPE:

  • Gloves: Double-gloving with chemical-resistant nitrile gloves.

  • Eye Protection: ANSI Z87.1 compliant safety goggles (not standard safety glasses, to prevent dust ingress).

  • Respiratory: If handling bulk powders outside of a certified Class II Biological Safety Cabinet (BSC) or fume hood, a NIOSH-approved N95 or P100 particulate respirator is mandatory.

Step-by-Step Spill Response Methodology:

  • Isolate the Area: Immediately evacuate non-essential personnel from the spill vicinity to prevent tracking.

  • Don Appropriate PPE: Ensure the responder is wearing full PPE, including a P100 respirator if the powder is highly dispersed.

  • Aerosol Suppression: Never dry-sweep the powder. Gently dampen the spilled material with a compatible solvent (e.g., water or a small amount of ethanol) to suppress dust generation.

  • Collection: Use a non-sparking scoop or a HEPA-filtered vacuum dedicated to chemical spills to collect the dampened material.

  • Surface Decontamination: Wash the affected area with a mild alkaline detergent solution, followed by a thorough water rinse.

  • Waste Segregation: Place all collected waste, including the absorbent materials and contaminated PPE, into a designated, sealable hazardous waste container.

Definitive Disposal Protocol

The disposal of N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide must follow a strict "cradle-to-grave" management system. The primary recommended method for the disposal of sulfonamide derivatives is high-temperature incineration in a facility equipped with a scrubber[3].

Step 1: Segregation and Containerization

Waste must be strictly segregated to prevent incompatible chemical reactions. Do not mix this compound with strong oxidizers, heavy metals, or halogenated solvents unless dictated by a specific experimental workflow.

Step 2: EPA-Compliant Labeling

All containers must be clearly labeled with:

  • The full chemical name: N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide Waste.

  • Hazard warnings: Toxic / Irritant / Contains Sulfur & Nitrogen Organics.

  • The accumulation start date.

Step 3: High-Temperature Incineration with Scrubbing

Transfer the segregated waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The facility must utilize an incinerator operating at >1000°C to break the robust aromatic and heterocyclic rings. The exhaust gas must then pass through an alkaline scrubber (typically utilizing sodium hydroxide or calcium hydroxide) to neutralize the resulting SOx and NOx gases into harmless salts (e.g., sodium sulfate and sodium nitrate)[2].

Waste Stream & Containerization Summary

To streamline laboratory logistics, adhere to the following quantitative segregation matrix:

Waste StreamDescriptionPrimary ContainerFinal Disposal Method
Solid Waste Unused powder, crystals, or contaminated solid reagentsSealed High-Density Polyethylene (HDPE) jarHigh-temp incineration (>1000°C) with alkaline scrubbing
Liquid Waste (Aqueous) Solutions containing the compound in water or biological buffersHDPE or glass carboy with a vented capSpecialized liquid incineration or Advanced Oxidation Process (AOP)
Liquid Waste (Organic) Solutions in DMSO, Methanol, or AcetonitrileFlammable-rated glass or PTFE containerHigh-temp liquid injection incineration with scrubbing
Contaminated PPE Gloves, weighing boats, paper towels, pipette tipsHeavy-duty hazardous waste poly-bagStandard hazardous waste incineration

Mechanistic Disposal Workflow

The following diagram illustrates the logical, self-validating decision tree for the disposal of this compound, ensuring that all waste streams ultimately pass through the necessary alkaline scrubbing phase.

G A N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide Waste Generation B1 Solid Waste (Powder/Crystals) A->B1 B2 Liquid Waste (Organic Solvents) A->B2 B3 Contaminated PPE (Gloves, Vials) A->B3 C Segregation & EPA Compliant Labeling (Hazardous Waste) B1->C B2->C B3->C D High-Temperature Incineration (>1000°C) with Afterburner C->D Licensed Contractor E Alkaline Scrubber System (Neutralizes NOx & SOx) D->E Combustion Gases F1 Clean Exhaust Gas (Atmosphere) E->F1 F2 Scrubber Sludge (Secondary Disposal) E->F2

Workflow for the segregation, incineration, and scrubbing of sulfonamide laboratory waste.

References

  • U.S. Environmental Protection Agency (EPA). (1981). Incinerator Standards for Owners and Operators of Hazardous Waste Management Facilities. Federal Register. Retrieved from [Link]

  • National Research Council. (2000). Waste Incineration and Public Health. Washington, DC: The National Academies Press. Retrieved from [Link]

Sources

A Strategic Guide to Personal Protective Equipment for Handling N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. The compound N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide, a molecule of interest, requires a meticulous approach to laboratory safety. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), ensuring the well-being of researchers and the integrity of their work. Our focus extends beyond mere compliance, aiming to instill a culture of proactive safety.

Hazard Identification and Risk Assessment: A Proactive Stance

  • Imidazole Derivatives: Imidazole itself is corrosive and can cause severe skin burns and eye damage.[1][2] Some imidazole compounds are also suspected to have reproductive toxicity.[2] Therefore, it is prudent to handle N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide as a potential skin and eye irritant, and to minimize exposure.

  • Sulfonamides: Sulfonamide-based compounds can be pharmacologically active and may pose a risk of allergic reactions in sensitized individuals. Inhalation of dust or direct skin contact should be avoided.

  • Aromatic Ethers: Aromatic ethers can be flammable and may form explosive peroxides upon storage, especially if exposed to air and light.[3] While the methoxy group in the target molecule is relatively stable, this general property of ethers warrants careful handling and storage.[3][4]

Given these potential hazards, a conservative approach to PPE is mandated. The American Chemical Society (ACS) advocates for a risk-based approach to laboratory safety, encapsulated in the R.A.M.P. principle: R ecognize hazards, A ssess risks, M inimize risks, and P repare for emergencies.[5][6]

Personal Protective Equipment (PPE): Your Last Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for their employees based on a thorough hazard assessment of the workplace.[7][8] The following PPE is essential when handling N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide.

  • Minimum Requirement: ANSI Z87-compliant safety glasses with side shields are the absolute minimum for any laboratory work.[9]

  • Recommended for Splash Hazards: When handling solutions of the compound or performing reactions, chemical splash goggles are required to protect against splashes and chemical vapors.[9]

  • Maximum Protection: A face shield worn over safety goggles is recommended when there is a significant risk of splashing, such as when transferring large volumes of liquids or working with reactions under pressure.[9]

  • Laboratory Coats: A flame-resistant lab coat is essential to protect skin and clothing from spills.[9][10] Lab coats should be buttoned completely and have tight-fitting cuffs.[11]

  • Gloves: The choice of gloves is critical. Nitrile gloves generally offer good protection against a wide range of chemicals and are a suitable choice for handling this compound.[4] It is crucial to:

    • Inspect gloves for any signs of damage before use.

    • Double-gloving is recommended, especially during procedures with a higher risk of contamination.[12] The outer glove can be removed and disposed of immediately if contaminated.[12]

    • Change gloves frequently, and always after known contact with the chemical.[12]

    • Never wear gloves outside of the laboratory to prevent the spread of contamination.[13]

  • Footwear: Closed-toe shoes are mandatory in a laboratory setting to protect against spills and falling objects.[7][9]

  • Engineering Controls First: The primary method for controlling exposure to airborne contaminants is through engineering controls, such as a certified chemical fume hood.[10] All work with N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide, especially when in powdered form or when heating solutions, should be conducted in a fume hood.

  • When Respirators are Necessary: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations such as a large spill, respiratory protection is required.[8] A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[14] A proper fit test is essential to ensure the respirator's effectiveness.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE:

PPE_Selection_Workflow cluster_assessment Hazard and Risk Assessment cluster_ppe PPE Selection cluster_disposal Disposal Start Start: Handling N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide AssessHazards Assess Potential Hazards: - Skin/Eye Irritation (Imidazole) - Allergic Reaction (Sulfonamide) - Flammability (Aromatic Ether) Start->AssessHazards AssessRisk Assess Risk of Exposure: - Solid or Solution? - Quantity? - Heating or Agitation? AssessHazards->AssessRisk BasePPE Baseline PPE: - Safety Glasses with Side Shields - Nitrile Gloves - Lab Coat - Closed-toe Shoes AssessRisk->BasePPE SplashHazard Splash Hazard? BasePPE->SplashHazard AerosolHazard Aerosol/Dust Hazard? SplashHazard->AerosolHazard No Goggles Add Chemical Splash Goggles SplashHazard->Goggles Yes FumeHood Work in a Fume Hood AerosolHazard->FumeHood Yes DisposePPE Dispose of Contaminated PPE as Hazardous Waste AerosolHazard->DisposePPE No FaceShield Consider Face Shield over Goggles Goggles->FaceShield FaceShield->AerosolHazard Respirator Consider Respirator (if engineering controls are insufficient) FumeHood->Respirator Respirator->DisposePPE

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.